molecular formula C5H3BrN4O2 B049285 8-Bromoxanthine CAS No. 10357-68-3

8-Bromoxanthine

Katalognummer: B049285
CAS-Nummer: 10357-68-3
Molekulargewicht: 231.01 g/mol
InChI-Schlüssel: ZFQWSCZYQLPFFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromoxanthine is a strategically brominated purine derivative that serves as a versatile and crucial building block in medicinal chemistry and biochemical research. Its primary research value lies in its role as a key synthetic intermediate for the preparation of a wide range of substituted xanthine derivatives, nucleosides, and nucleotide analogs. The bromine atom at the 8-position is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling researchers to introduce diverse carbon and nitrogen functionalities to the purine core. This facilitates the exploration of structure-activity relationships (SAR) in the development of novel pharmaceutical compounds.

Eigenschaften

IUPAC Name

8-bromo-3,7-dihydropurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H3,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQWSCZYQLPFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)NC1=O)N=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145903
Record name 8-Bromoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10357-68-3
Record name 8-Bromo-3,9-dihydro-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10357-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromoxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010357683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Bromotheophylline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Bromoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Purine-2,6-dione, 8-bromo-3,9-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-BROMOXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JQ13K1223
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromoxanthine: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of 8-Bromoxanthine, a key intermediate in the synthesis of various pharmacologically active compounds. The information is presented to support research, development, and application of this versatile xanthine derivative.

Chemical and Physical Properties

This compound, with the CAS number 10357-68-3, is a substituted purine base.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and development work.

PropertyValueReferences
Molecular Formula C₅H₃BrN₄O₂[1][2][3]
Molecular Weight 231.01 g/mol [1][2][3]
Appearance Off-White to Pale Beige Solid[2][4]
Melting Point >297°C (decomposes)[2][5]
Solubility Soluble in DMSO and Methanol. Slightly soluble in DMF.[2][6][7]
pKa (Predicted) 6.87 ± 0.70[2][7]
Density (Predicted) 2.118 ± 0.06 g/cm³[2]
Storage 2-8°C, under inert gas (Nitrogen or Argon)[2][3][7]

Synthesis and Reactivity

The most common method for synthesizing this compound is through the bromination of xanthine.[8] This electrophilic substitution reaction typically occurs at the C8 position of the purine ring.

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of xanthine with a brominating agent in a suitable solvent.[5][8]

  • Materials:

    • 1H-purine-2,6(3H,7H)-dione (Xanthine)

    • Deionized water

    • Bromine

    • Ice water

  • Procedure:

    • Dissolve 15g of xanthine in 250mL of deionized water in a 250mL reaction flask with stirring until complete dissolution.[5]

    • Heat the reaction mixture to 100°C.[5]

    • Maintain stirring until the red color of the bromine completely fades, indicating the completion of the reaction.[5]

    • Stop heating and allow the reaction mixture to cool to room temperature.[5]

    • Wash the mixture with a small amount of ice water to remove any unreacted bromine.[5]

    • Collect the solid product by diafiltration.[5]

    • Dry the collected filter cake in a vacuum drying oven to yield 8-bromo-1H-purine-2,6(3H,7H)-dione.[5]

A similar protocol can be used for the synthesis of related compounds like 8-bromotheophylline, where theophylline is dissolved in a mixture of acetic acid and water, followed by the dropwise addition of bromine.[9]

Reactivity and Further Synthesis:

The bromine atom at the 8-position makes this compound a versatile intermediate for further chemical modifications. It is a key precursor in the synthesis of various therapeutic agents. For instance, it is used in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for treating type 2 diabetes.[6][10] It also serves as a starting material for the synthesis of 1,3,8-trisubstituted xanthine derivatives that are potential inhibitors of Phosphodiesterase 9A.[8] Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are commonly employed to introduce aryl, heteroaryl, or alkynyl groups at the C8-position.[11][12]

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, primarily as inhibitors of phosphodiesterases (PDEs) and as antagonists of adenosine receptors.[13][14][15][16]

Phosphodiesterase (PDE) Inhibition:

PDEs are enzymes that inactivate the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[17] By inhibiting these enzymes, xanthine derivatives can increase the intracellular levels of cAMP and cGMP, leading to various physiological effects.[17][18] For example, PDE5 inhibitors are used to treat erectile dysfunction and pulmonary hypertension.[18][19] The general mechanism of PDE inhibition is illustrated below.

PDE_Inhibition ATP ATP/GTP AC_GC Adenylyl Cyclase / Guanylyl Cyclase ATP->AC_GC cAMP_cGMP cAMP / cGMP (Second Messengers) AC_GC->cAMP_cGMP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Hydrolysis Response Cellular Response (e.g., Smooth Muscle Relaxation) cAMP_cGMP->Response AMP_GMP AMP / GMP (Inactive) PDE->AMP_GMP Xanthines This compound Derivatives Xanthines->PDE Inhibition

Caption: General mechanism of phosphodiesterase (PDE) inhibition by xanthine derivatives.

Adenosine Receptor Antagonism:

Adenosine is a neuromodulator that acts through four G protein-coupled receptor subtypes (A₁, A₂A, A₂B, and A₃).[20] Xanthine derivatives, including this compound, can act as antagonists at these receptors.[14][21] The antagonism of the A₂A receptor, in particular, is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[20][22] The diagram below illustrates the antagonism of the A₂A receptor signaling pathway.

Adenosine_Antagonism cluster_membrane Cell Membrane A2A_R Adenosine A2A Receptor G_protein Gs Protein A2A_R->G_protein Activates Adenosine Adenosine Adenosine->A2A_R Activates Xanthine This compound Derivative Xanthine->A2A_R Blocks AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream

Caption: Antagonism of the adenosine A₂A receptor signaling pathway by xanthine derivatives.

Xanthine Oxidase Inhibition:

This compound has been studied as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[2][8][23] It acts as an uncompetitive inhibitor with respect to xanthine.[8][23] The inhibition of xanthine oxidase by this compound suggests its potential for studying the enzyme's active site and for developing treatments for conditions like gout, which is characterized by high levels of uric acid.[8][23]

Applications in Drug Development

The unique chemical structure of this compound makes it a valuable scaffold in medicinal chemistry. Its primary applications include:

  • Intermediate for API Synthesis: It is a crucial building block for synthesizing active pharmaceutical ingredients (APIs) like Linagliptin and other xanthine-based drugs.[6][10][24]

  • Research Tool: It is used to study the structure and function of enzymes like xanthine oxidase and to investigate the pharmacology of adenosine receptors and phosphodiesterases.[2][4][23]

  • Lead Compound for Novel Therapeutics: The xanthine core can be modified at various positions to develop new drug candidates with improved potency and selectivity for a range of therapeutic targets.[22][25]

The workflow for utilizing this compound in drug discovery is depicted in the following diagram.

Drug_Development_Workflow Start This compound (Starting Material) Synthesis Chemical Modification (e.g., Suzuki, Sonogashira coupling) Start->Synthesis Library Library of Xanthine Derivatives Synthesis->Library Screening Biological Screening (e.g., Enzyme Assays, Receptor Binding) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Workflow for drug development starting from this compound.

References

8-Bromoxanthine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed examination of the molecular structure, physicochemical properties, synthesis, and biological activity of 8-Bromoxanthine. This purine derivative serves as a crucial building block in medicinal chemistry and a valuable tool in biochemical research.

Core Molecular and Physicochemical Data

This compound, with the systematic name 8-bromo-3,7-dihydropurine-2,6-dione, is a halogenated derivative of xanthine. Its fundamental properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₅H₃BrN₄O₂[1]
Molecular Weight 231.01 g/mol [1]
CAS Number 10357-68-3[2]
Appearance Off-White to Pale Beige Solid[2]
Melting Point >297°C (decomposes)[2]
Solubility Soluble in DMSO and Methanol[2]
Density (Predicted) 2.118 ± 0.06 g/cm³[2]
pKa (Predicted) 6.87 ± 0.70

Molecular Structure

The molecular structure of this compound consists of a purine core, which is a bicyclic aromatic heterocycle, with a bromine atom substituted at the 8th position. The purine core itself is composed of a pyrimidine ring fused to an imidazole ring.

this compound 2D Structure

Figure 1: 2D Chemical Structure of this compound.

Synthesis of this compound

The synthesis of this compound and its derivatives typically involves the direct bromination of the corresponding xanthine precursor. The following protocol is a representative method for the synthesis of a related compound, 8-bromo-3-methylxanthine, and can be adapted for this compound.

Experimental Protocol: Synthesis of 8-Bromo-3-methylxanthine

This protocol describes the bromination of 3-methylxanthine to yield 8-bromo-3-methylxanthine. A similar approach can be envisioned for the synthesis of this compound starting from xanthine.

Materials:

  • 3-Methylxanthine

  • Liquid Bromine

  • Sodium Acetate

  • Acetic Acid

  • Methanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a stirrer, dissolve 3-methylxanthine and sodium acetate in acetic acid.

  • Cool the mixture to 10-15°C.

  • Slowly add liquid bromine dropwise to the reaction mixture over a period of approximately 60 minutes, maintaining the temperature.

  • After the addition is complete, raise the temperature to 60-65°C and maintain for 3-4 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to 15-20°C and slowly add deionized water to precipitate the product.

  • Stir the mixture for 2-3 hours to ensure complete precipitation.

  • Filter the solid product and wash it with deionized water.

  • To purify the crude product, create a slurry with methanol and heat to 60-65°C for 60 minutes.

  • Cool the mixture to 40-45°C and maintain for 60 minutes.

  • Filter the purified solid and wash with methanol.

  • Dry the final product under vacuum at 40-45°C for 5-8 hours.

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification Xanthine Xanthine Derivative (e.g., 3-Methylxanthine) Reaction Bromination (60-65°C) Xanthine->Reaction Bromine Brominating Agent (e.g., Liquid Bromine) Bromine->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Precipitation Precipitation (Addition of Water) Reaction->Precipitation Filtration1 Filtration & Washing Precipitation->Filtration1 Slurry Methanol Slurry (60-65°C) Filtration1->Slurry Filtration2 Filtration & Washing Slurry->Filtration2 Drying Vacuum Drying Filtration2->Drying Product This compound Derivative Drying->Product

Caption: General workflow for the synthesis of this compound derivatives.

Spectral Data Interpretation

¹H NMR Spectroscopy:

  • Aromatic Protons: The single proton on the imidazole ring is expected to appear as a singlet in the aromatic region (typically δ 7-8 ppm).

  • N-H Protons: The protons attached to the nitrogen atoms in the purine ring will likely appear as broad singlets, and their chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy:

  • Carbonyl Carbons: The two carbonyl carbons (C2 and C6) are expected to have chemical shifts in the range of δ 150-170 ppm.

  • Aromatic Carbons: The carbons of the purine ring will appear in the aromatic region (δ 100-150 ppm). The carbon attached to the bromine (C8) will be influenced by the halogen's electronegativity and anisotropy.

Infrared (IR) Spectroscopy:

  • N-H Stretching: Look for broad absorption bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations.

  • C=O Stretching: Strong, sharp absorption bands between 1650-1750 cm⁻¹ are characteristic of the carbonyl groups.

  • C=N and C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ region will be due to the stretching vibrations of the C=N and C=C bonds within the purine ring.

Mass Spectrometry:

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 230 and an (M+2)⁺ peak at m/z 232 of approximately equal intensity, which is characteristic of the presence of a single bromine atom due to its isotopic distribution (⁷⁹Br and ⁸¹Br).

  • Fragmentation Pattern: Fragmentation may involve the loss of Br, CO, and other small molecules from the purine ring.

Biological Activity and Signaling Pathway

This compound is recognized as an inhibitor of the enzyme xanthine oxidase.[3] This enzyme plays a critical role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.

The inhibitory mechanism of this compound on xanthine oxidase is described as uncompetitive with respect to the substrate xanthine and noncompetitive with respect to molecular oxygen.[3] This suggests that this compound does not directly compete with xanthine for the active site in the oxidized form of the enzyme. Instead, it preferentially binds to the reduced form of the molybdenum center (MoIV) within the enzyme, stabilizing this state and thereby inhibiting the catalytic cycle.[3]

G cluster_pathway Xanthine Oxidase Catalytic Cycle and Inhibition Xanthine Xanthine XO_ox Xanthine Oxidase (MoVI - Oxidized) Xanthine->XO_ox binds to XO_red Xanthine Oxidase (MoIV - Reduced) XO_ox->XO_red reduces XO_red->XO_ox re-oxidized by UricAcid Uric Acid XO_red->UricAcid releases H2O2 H₂O₂ XO_red->H2O2 InhibitedComplex Inhibited Enzyme Complex (XO_red-Bromoxanthine) XO_red->InhibitedComplex O2 O₂ O2->XO_red Bromoxanthine This compound Bromoxanthine->XO_red preferentially binds to InhibitedComplex->XO_ox Prevents re-oxidation

Caption: Inhibition of the Xanthine Oxidase catalytic cycle by this compound.

References

An In-depth Technical Guide to the Mechanism of Action of 8-Bromoxanthine on Xanthine Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 8-Bromoxanthine as an inhibitor of xanthine oxidase. It is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the inhibitory kinetics, binding characteristics, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action

This compound acts as a potent inhibitor of xanthine oxidase, an enzyme crucial in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. The inhibitory action of this compound is characterized by a unique dual mechanism: it is an uncompetitive inhibitor with respect to the substrate, xanthine, and a noncompetitive inhibitor with respect to the co-substrate, molecular oxygen[1].

A key feature of its inhibitory profile is its preferential binding to the reduced form of the enzyme's molybdenum center (MoIV) [1]. This selective interaction with the reduced enzyme-substrate complex is a hallmark of uncompetitive inhibition. The inhibitor dramatically slows down the rate of enzyme reduction by xanthine, while having a negligible effect on the reaction of the reduced enzyme with oxygen[1]. This indicates that this compound's primary mode of action is to trap the enzyme in its reduced state, thereby preventing the catalytic cycle from proceeding. Despite the presence of a bulky bromine atom, this compound interacts with the molybdenum center in a manner that is characteristic of purine substrates[1].

Quantitative Inhibition Data

The inhibitory potency of this compound against xanthine oxidase has been quantified through the determination of its inhibition constant (K_i) and dissociation constants (K_D) for both the oxidized and reduced forms of the enzyme.

ParameterValueEnzyme FormReference
Inhibition Constant (K_i) ~400 µM-[1]
Dissociation Constant (K_D) 1.5 mMOxidized (MoVI)[1]
Dissociation Constant (K_D) 18 µMReduced (MoIV)[1]

Experimental Protocols

The characterization of the inhibitory mechanism of this compound on xanthine oxidase involves a combination of kinetic and biophysical techniques.

Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This is a fundamental assay to determine the inhibitory activity of a compound. The activity of xanthine oxidase is monitored by measuring the increase in absorbance at approximately 295 nm, which corresponds to the formation of uric acid from xanthine[2][3][4].

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • This compound (inhibitor)

  • Potassium Phosphate Buffer (e.g., 50-70 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor

  • UV-Vis Spectrophotometer or a 96-well UV-transparent microplate reader[1][4]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the phosphate buffer to achieve the desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

    • Prepare a working solution of xanthine oxidase in cold phosphate buffer[5].

  • Assay Setup (96-well plate format):

    • Blank: Add buffer and the inhibitor solution (or vehicle).

    • Control (No Inhibitor): Add buffer, xanthine oxidase solution, and the vehicle (e.g., DMSO in buffer).

    • Test: Add buffer, xanthine oxidase solution, and the this compound solution at various concentrations.

    • Positive Control: Add buffer, xanthine oxidase solution, and a known inhibitor like allopurinol at various concentrations[4].

  • Pre-incubation: Incubate the assay plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme[5].

  • Reaction Initiation: Start the reaction by adding the xanthine substrate solution to all wells[1].

  • Kinetic Measurement: Immediately begin measuring the increase in absorbance at 295 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using the spectrophotometer's kinetic mode[5][6].

Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve[4].

  • To determine the mode of inhibition (uncompetitive and noncompetitive), the assay is performed with varying concentrations of both the substrate (xanthine) and the inhibitor (this compound). The data is then plotted using Lineweaver-Burk or Dixon plots to determine the inhibition constant (K_i)[5].

Potentiometric Titration

Potentiometric titrations are employed to determine the oxidation-reduction potentials of the enzyme's redox centers, such as the molybdenum center, in the presence and absence of the inhibitor. This technique helps to understand how the inhibitor affects the electronic properties of the enzyme.

Materials:

  • Purified Xanthine Oxidase

  • This compound

  • Potentiometer with a combination pH/reference electrode and a platinum indicator electrode.

  • Anaerobic titration vessel

  • Standardized solution of a reducing agent (e.g., sodium dithionite)

  • Mediator dyes (to facilitate electron transfer between the electrode and the enzyme)

Procedure:

  • Place a solution of purified xanthine oxidase in the anaerobic titration vessel.

  • Add a mixture of mediator dyes to the enzyme solution.

  • Sparge the solution with an inert gas (e.g., argon) to remove all oxygen.

  • Immerse the electrodes into the solution and allow the potential to stabilize.

  • Incrementally add the standardized reducing agent to the solution.

  • Record the potential after each addition, allowing the system to reach equilibrium.

  • Repeat the titration in the presence of a saturating concentration of this compound.

Data Analysis:

  • Plot the measured potential against the volume of titrant added.

  • The midpoint potentials of the redox centers are determined from the inflection points of the titration curve.

  • By comparing the midpoint potentials in the presence and absence of this compound, the effect of the inhibitor on the redox properties of the enzyme can be determined. A significant increase in the oxidation-reduction potentials of the molybdenum center upon binding of this compound is indicative of preferential binding to the reduced form of the enzyme[1].

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying the paramagnetic Mo(V) state of xanthine oxidase. It provides detailed information about the electronic structure and coordination environment of the molybdenum center upon interaction with inhibitors.

Materials:

  • Purified Xanthine Oxidase

  • This compound

  • Reducing agent (e.g., xanthine or sodium dithionite)

  • EPR spectrometer equipped with a cryostat for low-temperature measurements

  • EPR tubes

Procedure:

  • Sample Preparation:

    • Prepare a concentrated solution of purified xanthine oxidase.

    • To generate the Mo(V) state, the enzyme is partially reduced by adding a stoichiometric amount of the reducing agent.

    • For studying the inhibitor complex, this compound is added to the enzyme solution before or after reduction.

    • The sample is then transferred to an EPR tube and rapidly frozen in liquid nitrogen to trap the paramagnetic intermediates.

  • EPR Spectroscopy:

    • The frozen sample is placed in the EPR spectrometer's resonant cavity.

    • EPR spectra are recorded at cryogenic temperatures (e.g., 77 K).

    • Instrument parameters such as microwave frequency, microwave power, modulation amplitude, and magnetic field sweep range are optimized to obtain high-quality spectra.

  • Advanced EPR Techniques (e.g., ESEEM, ENDOR):

    • Pulsed EPR techniques like Electron Spin Echo Envelope Modulation (ESEEM) and Electron Nuclear Double Resonance (ENDOR) can be used to probe for magnetic interactions between the molybdenum center and nearby magnetic nuclei (e.g., from the inhibitor or amino acid residues)[7].

Data Analysis:

  • The shape and parameters (g-values and hyperfine coupling constants) of the Mo(V) EPR signal are analyzed.

  • Changes in the EPR spectrum upon the addition of this compound provide direct evidence of its interaction with the molybdenum center. The shape of the Mo(V) EPR signal observed in the presence of this compound can indicate an interaction typical of purine substrates[1].

  • Data from ESEEM and ENDOR can provide precise information about the distance and geometry of the inhibitor relative to the molybdenum ion.

Visualizations

Signaling Pathway of Xanthine Oxidase Inhibition

Xanthine_Oxidase_Inhibition cluster_catalytic_cycle Xanthine Oxidase Catalytic Cycle cluster_inhibition Inhibition by this compound Xanthine Xanthine XO_ox Xanthine Oxidase (MoVI - Oxidized) Xanthine->XO_ox Inhibitor This compound XO_red_S Enzyme-Substrate Complex (Reduced MoIV) XO_ox->XO_red_S Enzyme Reduction XO_red_S->XO_ox Enzyme Reoxidation Uric_Acid Uric Acid XO_red_S->Uric_Acid H2O2 H₂O₂ XO_red_S->H2O2 Inhibited_Complex Inhibited Complex (XO_red-Inhibitor) O2 O₂ O2->XO_red_S Inhibitor->XO_red_S Uncompetitive Inhibition

Caption: Uncompetitive inhibition of xanthine oxidase by this compound.

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow start Start: Characterization of This compound Inhibition assay Spectrophotometric Xanthine Oxidase Inhibition Assay start->assay potentiometry Potentiometric Titration start->potentiometry epr EPR Spectroscopy start->epr kinetics Kinetic Analysis (Lineweaver-Burk/Dixon Plots) assay->kinetics ic50 Determine IC₅₀ Value assay->ic50 inhibition_type Determine Inhibition Type (Uncompetitive/Noncompetitive) kinetics->inhibition_type redox_potential Measure Redox Potentials of Mo Center potentiometry->redox_potential mo_interaction Characterize Inhibitor Interaction with Mo Center epr->mo_interaction conclusion Elucidate Mechanism of Action ic50->conclusion inhibition_type->conclusion redox_potential->conclusion mo_interaction->conclusion

Caption: Workflow for characterizing this compound's inhibition of xanthine oxidase.

References

Foreword: Situating 8-Bromoxanthine in the Purine Landscape

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of 8-Bromoxanthine in Purine Metabolism

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Purine metabolism is a cornerstone of cellular function, governing the synthesis, degradation, and interconversion of molecules fundamental to DNA, RNA, and energy currency like ATP.[1] Within this intricate network, the enzyme xanthine oxidase (XO) plays a critical terminal role, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[2][3] While essential, dysregulated XO activity can lead to hyperuricemia, the pathogenic precursor to gout, and contributes to oxidative stress through the generation of reactive oxygen species.[3][4] Consequently, the inhibition of xanthine oxidase remains a pivotal strategy in therapeutic development.[5]

This guide provides a deep dive into the biological activity of this compound, a halogenated purine analog. We will move beyond a simple recitation of facts to explore its precise mechanism of action, its utility as a scientific tool, and the practical methodologies required to validate its activity. This document is structured to serve as a functional reference for researchers actively investigating purine metabolism and designing novel therapeutics.

Section 1: The Primary Target: Xanthine Oxidase Inhibition

The most well-characterized biological activity of this compound is its inhibition of xanthine oxidase.[6][7] Understanding the nuances of this interaction is critical for its application as both a potential modulator and an experimental probe.

Mechanism of Action: A Preference for the Reduced State

This compound's interaction with xanthine oxidase is distinct from many classical inhibitors. It functions as an uncompetitive inhibitor with respect to the substrate xanthine and a noncompetitive inhibitor concerning molecular oxygen.[6] This kinetic profile suggests that this compound does not simply compete with xanthine for binding to the oxidized, resting enzyme.

Instead, research indicates that this compound dramatically slows the rate of enzyme reduction by xanthine.[6] The core of its mechanism lies in its preferential binding to the fully reduced molybdenum center (MoIV) of the enzyme.[6] This binding preference is quantitatively demonstrated by the significant difference in dissociation constants for the oxidized versus the reduced forms of the enzyme. This interaction with the molybdenum center is typical of purine substrates and products, indicating that despite the bulky bromine atom, this compound engages the active site in a mechanistically relevant manner.[6]

This preferential binding to the reduced enzyme state effectively traps the enzyme in a less active conformation, hindering its catalytic cycle.[6]

cluster_pathway Purine Degradation Pathway cluster_inhibition Inhibition Mechanism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase (XO) UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase (XO) ReducedXO Reduced XO (MoIV) Bromoxanthine This compound Bromoxanthine->ReducedXO Preferential Binding & Inhibition

Caption: Purine degradation and the inhibitory action of this compound on Xanthine Oxidase.

Quantitative Analysis of Inhibition

The affinity and inhibitory potential of this compound for xanthine oxidase have been precisely determined. These values are essential for designing experiments and interpreting results.

ParameterValueSignificanceSource
Ki (Inhibition Constant) ~400 µMRepresents the overall inhibitory potency.[6]
KD (Oxidized Enzyme) 1.5 mMShows very weak binding to the resting, oxidized enzyme.[6]
KD (Reduced Enzyme) 18 µMDemonstrates significantly tighter binding to the reduced enzyme, confirming the proposed mechanism.[6]

Section 2: Broader Bioactivity Profile and Potential Off-Target Considerations

While xanthine oxidase is the primary target, the purine scaffold of this compound necessitates a broader consideration of its potential interactions within the purine metabolic and signaling network. A thorough researcher must account for these possibilities in their experimental design.

  • Adenosine Deaminase (ADA): ADA is a crucial enzyme that converts adenosine to inosine, regulating adenosine levels.[8] A genetic deficiency in ADA leads to severe combined immunodeficiency (SCID), highlighting its importance in lymphocyte function.[9] While this compound is a purine analog, there is currently no direct, strong evidence to suggest it is a significant inhibitor of adenosine deaminase. However, when working in complex biological systems, this remains a theoretical checkpoint.

  • Phosphodiesterases (PDEs): The xanthine structure is the basis for a well-known class of non-selective PDE inhibitors, such as caffeine and theophylline.[10][11] These enzymes degrade cyclic second messengers like cAMP and cGMP.[10] More specifically, derivatives such as 8-aryl xanthines have been shown to be potent and selective inhibitors of PDE5.[12] Therefore, it is plausible that this compound could exhibit some activity against one or more PDE isoforms. This potential off-target effect is a critical consideration in cellular assays where signaling pathways are being studied.

  • Adenosine Receptors: Xanthines are classic antagonists of adenosine receptors (e.g., caffeine's stimulant effect).[13] These G-protein coupled receptors are key regulators of inflammation and neurotransmission. Any cellular or in vivo studies using this compound must consider the possibility of adenosine receptor blockade, which could produce confounding effects.

Section 3: Validated Experimental Protocols

To ensure scientific integrity, any investigation into this compound's activity must be built upon robust, validated methodologies. The following protocols provide a reliable framework for quantifying its effects on xanthine oxidase.

Protocol 1: In Vitro Spectrophotometric Assay for Xanthine Oxidase Inhibition

This protocol provides a direct measure of enzymatic inhibition by quantifying the rate of product formation. The method is adapted from established continuous spectrophotometric assays.[2]

Causality Statement: This assay's trustworthiness stems from its direct measurement of the enzymatic product, uric acid, which has a distinct absorbance maximum near 295 nm.[2] By monitoring the rate of increase in absorbance over time (kinetic measurement), we can precisely calculate the enzyme's velocity. Comparing the velocity in the presence and absence of this compound allows for a direct calculation of inhibition, which is a more robust measure than a single endpoint reading.

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.

    • Substrate Solution: Prepare a 2 mM stock solution of xanthine in 20 mM NaOH. Dilute with the phosphate buffer to a final working concentration (e.g., 100 µM). Note: Xanthine solubility is poor in neutral buffer alone.

    • Enzyme Solution: Prepare a stock solution of bovine milk xanthine oxidase in phosphate buffer. Dilute to a working concentration that gives a linear rate of absorbance increase for at least 5 minutes (e.g., 0.05-0.1 U/mL). Keep on ice.

    • Inhibitor Stock: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions for concentration-response curves.

  • Assay Procedure (96-well UV-transparent plate format):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the desired this compound dilution (or vehicle control, e.g., DMSO).

    • Add 20 µL of the xanthine oxidase enzyme solution to each well.

    • Pre-incubate the plate at 25°C or 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the xanthine substrate solution to each well.

    • Immediately place the plate in a spectrophotometer capable of kinetic measurements.

    • Measure the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100[2]

    • Plot % Inhibition vs. log[this compound] and use non-linear regression to determine the IC₅₀ value.

start Start reagents Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitor) start->reagents plate Plate Setup: 1. Buffer 2. Inhibitor/Vehicle 3. XO Enzyme reagents->plate incubate Pre-incubate (5 min @ 25°C) plate->incubate initiate Initiate Reaction (Add Xanthine Substrate) incubate->initiate read Kinetic Read (Abs @ 295nm for 5-10 min) initiate->read analyze Data Analysis: 1. Calculate Rate (Slope) 2. % Inhibition 3. Determine IC50 read->analyze end End analyze->end cluster_main Cell-Based XO Inhibition Workflow cluster_analysis Dual Analysis start Seed Cells (96-well plate) treat Treat Cells: - this compound - XO Substrate start->treat incubate Incubate (4-24h @ 37°C) treat->incubate collect Collect Supernatant incubate->collect mtt Perform MTT Assay (on remaining cells) incubate->mtt After supernatant collection uric_acid Measure Uric Acid (from Supernatant) collect->uric_acid end_node Correlate Results: Confirm non-toxic inhibition uric_acid->end_node mtt->end_node

References

8-Bromoxanthine as a Xanthine Oxidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Dysregulation of XO activity is implicated in hyperuricemia, gout, and oxidative stress-related pathologies. This technical guide provides an in-depth analysis of 8-Bromoxanthine, a purine analog that acts as an inhibitor of xanthine oxidase. The document details its mechanism of action, quantitative inhibitory data, experimental protocols for its characterization, and its role in modulating relevant signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study of xanthine oxidase inhibition and the development of novel therapeutics.

Introduction to Xanthine Oxidase and Its Inhibition

Xanthine oxidase is a complex molybdoflavoenzyme that plays a pivotal role in the catabolism of purines.[1] It exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[2] The enzyme catalyzes the final two steps of purine breakdown, converting hypoxanthine to xanthine and then xanthine to uric acid.[1][3] During this process, reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, are generated, contributing to oxidative stress.[1][3]

Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory condition of gout.[4] Consequently, inhibition of xanthine oxidase is a key therapeutic strategy for the management of hyperuricemia and gout.[4] Well-known XO inhibitors, such as allopurinol and febuxostat, are widely used in clinical practice.[4] The exploration of novel XO inhibitors, such as this compound, is driven by the need for compounds with potentially different mechanisms of action, improved efficacy, and better safety profiles.

This compound: A Profile of a Xanthine Oxidase Inhibitor

This compound is a halogenated derivative of xanthine that has been investigated for its inhibitory effects on xanthine oxidase. Its structure, featuring a bromine atom at the 8th position of the purine ring, is key to its interaction with the enzyme's active site.

Mechanism of Action

This compound functions as an inhibitor of xanthine oxidase, although its mechanism displays unique characteristics. It has been reported to be an uncompetitive inhibitor with respect to the substrate xanthine.[3] This suggests that this compound does not directly compete with xanthine for binding to the free enzyme. Instead, it is proposed to bind to the enzyme-substrate complex.

Crucially, studies have indicated that this compound preferentially binds to the reduced form of the molybdenum center (MoIV) within the enzyme's active site.[3] This preferential binding to the reduced enzyme dramatically slows the rate of enzyme reduction by xanthine, thereby impeding the catalytic cycle.[3] While it has a minimal effect on the reaction of the reduced enzyme with oxygen, its interaction with the molybdenum center is the primary mode of inhibition.[3]

Quantitative Inhibitory Data

InhibitorParameterValueEnzyme SourceReference
This compound Ki ~400 µMBovine Milk[3]
Kd (Oxidized Enzyme) 1.5 mMBovine Milk[3]
Kd (Reduced Enzyme) 18 µMBovine Milk[3]
AllopurinolIC509.07 - 13.16 µMBovine Xanthine Oxidase[5]
FebuxostatIC500.018 - 8.77 µMBovine Xanthine Oxidase[5]
TopiroxostatIC50~0.013 µMNot Specified[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a xanthine oxidase inhibitor.

Synthesis of this compound

A common method for the synthesis of 8-brominated xanthine derivatives involves the direct bromination of a xanthine precursor. The following is a representative protocol for the synthesis of a similar compound, 8-bromo-3-methylxanthine, which can be adapted for this compound.

Materials:

  • 3-Methylxanthine

  • Acetic Acid

  • Sodium Acetate

  • Bromine

  • Ice water

Procedure:

  • Dissolve 3-Methyl-3,7-dihydro-1H-purine-2,6-dione (e.g., 11.3 g, 6.8 mmol) in acetic acid (e.g., 300 mL).[6]

  • Add sodium acetate (e.g., 8.37 g, 13.6 mmol) to the solution.[6]

  • Slowly add bromine (e.g., 13.04 g, 8.2 mmol) dropwise at 50 °C.[6]

  • After the addition is complete, increase the temperature to 65 °C and continue stirring for 3 hours.[6]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.[6]

  • Slowly pour the reaction mixture into ice water (e.g., 500 g) to precipitate the product.[6]

  • Collect the precipitate by filtration.[6]

  • Wash the filter cake with cold water.[6]

  • Dry the product under a vacuum to obtain 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione as a light yellow solid.[6]

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This protocol describes a common method to determine the inhibitory activity of a compound against xanthine oxidase by measuring the formation of uric acid.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8)

  • This compound (test inhibitor)

  • Allopurinol (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer capable of measuring absorbance at ~295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in the same buffer.

    • Prepare stock solutions of this compound and allopurinol in DMSO. Further dilute with buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Setup (96-well plate format):

    • Blank: Buffer and vehicle (DMSO).

    • Control (No Inhibitor): Buffer, xanthine oxidase solution, and vehicle.

    • Test Inhibitor: Buffer, xanthine oxidase solution, and various concentrations of this compound.

    • Positive Control: Buffer, xanthine oxidase solution, and various concentrations of allopurinol.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-15 minutes).

  • Reaction Initiation: Start the reaction by adding the xanthine solution to all wells.

  • Kinetic Measurement: Immediately begin measuring the increase in absorbance at approximately 295 nm at regular intervals for a set period (e.g., 10-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation (the slope of the linear portion of the absorbance vs. time curve) for each condition.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Logical Relationships

Xanthine oxidase is not only a metabolic enzyme but also a significant source of ROS, which can act as signaling molecules in various cellular pathways, particularly those related to inflammation. Inhibition of xanthine oxidase by compounds like this compound can, therefore, modulate these signaling cascades.

Xanthine Oxidase in Inflammatory Signaling

Xanthine oxidase-derived ROS can activate several pro-inflammatory signaling pathways. One key pathway involves the activation of the NLRP3 inflammasome. Uric acid, a product of the XO reaction, can act as a danger-associated molecular pattern (DAMP) and trigger the assembly and activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as IL-1β.[7][8] Furthermore, XO-generated ROS can activate the NF-κB signaling pathway, a central regulator of inflammation.[7]

Xanthine_Oxidase_Inflammatory_Signaling Xanthine Oxidase in Inflammatory Signaling Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric Acid (DAMP) Xanthine->Uric_Acid XO ROS ROS (Superoxide, H2O2) Xanthine->ROS XO NLRP3 NLRP3 Inflammasome Activation Uric_Acid->NLRP3 XO Xanthine Oxidase NFkB NF-κB Activation ROS->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) NFkB->Cytokines NLRP3->Cytokines Inhibitor This compound Inhibitor->XO

Caption: Xanthine oxidase-mediated inflammatory signaling pathway and its inhibition.

Experimental Workflow for Evaluating a Xanthine Oxidase Inhibitor

The evaluation of a potential xanthine oxidase inhibitor like this compound follows a logical progression from initial screening to more detailed mechanistic studies.

XO_Inhibitor_Workflow Experimental Workflow for XO Inhibitor Evaluation cluster_in_vitro In Vitro Studies cluster_in_cellulo Cell-Based Assays cluster_in_vivo In Vivo Studies Screening Primary Screening (e.g., Single Concentration Assay) Dose_Response Dose-Response Analysis (IC50 Determination) Screening->Dose_Response Kinetics Enzyme Kinetic Studies (Ki, Mechanism of Inhibition) Dose_Response->Kinetics Cell_Viability Cell Viability/Toxicity Assays Kinetics->Cell_Viability Uric_Acid_Production Measurement of Uric Acid Production in Cells Signaling_Modulation Analysis of Downstream Signaling Pathways (e.g., NF-κB) Uric_Acid_Production->Signaling_Modulation PK_PD Pharmacokinetics & Pharmacodynamics Signaling_Modulation->PK_PD Efficacy Efficacy in Animal Models (e.g., Hyperuricemia Model) PK_PD->Efficacy Toxicity_Studies Toxicology Studies Efficacy->Toxicity_Studies

References

An In-depth Technical Guide to the Solubility of 8-Bromoxanthine in DMSO and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 8-bromoxanthine, a crucial derivative of xanthine used in various research applications, including the study of arsenite-inhibited xanthine oxidase.[1] While precise quantitative solubility data in many organic solvents is not extensively documented in publicly available literature, this guide synthesizes the existing qualitative information and provides a detailed experimental protocol for its quantitative determination.

Overview of this compound

This compound (CAS RN: 10357-68-3) is a purine derivative with the molecular formula C₅H₃BrN₄O₂ and a molecular weight of 231.01 g/mol .[1] Its structure is characterized by a xanthine core with a bromine atom at the 8th position. This modification is key to its utility as a research tool, particularly in enzyme inhibition studies.

Solubility Profile of this compound

Based on available data, this compound exhibits solubility in polar aprotic and protic organic solvents. The following table summarizes the known qualitative solubility of this compound in various organic solvents. It is important to note that for many solvents, explicit data for this compound is not available, and inferences are drawn from the behavior of similar xanthine derivatives.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical FormulaTypeReported Solubility of this compound
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSoluble[1][2][3]
MethanolCH₃OHPolar ProticSoluble[1][2][3]
N,N-Dimethylformamide (DMF)(CH₃)₂NCHPolar AproticLikely Slightly Soluble*
EthanolC₂H₅OHPolar ProticLikely Soluble
AcetonitrileCH₃CNPolar AproticLikely Sparingly Soluble

*Based on data for the related compound 8-Bromo-3-methyl-xanthine, which is reported to be slightly soluble in DMSO and DMF.

Experimental Protocol for Quantitative Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent, a standardized experimental protocol is required. The following details a reliable method for determining solubility.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, Methanol, DMF, Ethanol, Acetonitrile)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the mixture at a constant temperature (e.g., 25 °C) in a thermostatic shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a syringe filter to remove any remaining microparticles.

  • Quantification using HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Develop a suitable HPLC method for the analysis of this compound. A reverse-phase C18 column is often effective for xanthine derivatives.

    • Inject the filtered supernatant from the saturated solution and the standard solutions into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

3.3. Data Analysis

The solubility is expressed as the concentration of this compound in the saturated solution, typically in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G Workflow for Determining this compound Solubility cluster_prep Sample Preparation cluster_process Sample Processing cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Equilibrate in thermostatic shaker (24-48h) prep1->prep2 proc1 Centrifuge to pellet undissolved solid prep2->proc1 proc2 Filter supernatant proc1->proc2 ana2 HPLC analysis of standards and sample proc2->ana2 ana1 Prepare standard solutions ana1->ana2 ana3 Generate calibration curve ana2->ana3 res1 Determine solubility from calibration curve ana3->res1 G Inhibitory Action of this compound cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition xanthine Xanthine xanthine_oxidase Xanthine Oxidase xanthine->xanthine_oxidase Substrate uric_acid Uric Acid xanthine_oxidase->uric_acid Product bromoxanthine This compound bromoxanthine->xanthine_oxidase Inhibitor

References

Potential therapeutic applications of 8-Bromoxanthine for hyperuricemia and gout

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary precursor to gout, a debilitating inflammatory arthritis. The enzyme xanthine oxidase plays a pivotal role in the metabolic pathway of purine degradation, catalyzing the final two steps that lead to the production of uric acid. Consequently, inhibition of xanthine oxidase is a cornerstone of current therapeutic strategies for managing hyperuricemia and preventing gout flares. This technical guide explores the potential of 8-Bromoxanthine, a purine analog, as a therapeutic agent for these conditions. Drawing upon existing in vitro data, this document details its mechanism of action as a xanthine oxidase inhibitor, outlines potential therapeutic applications, and provides comprehensive experimental protocols for its preclinical evaluation. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the exploration of novel xanthine oxidase inhibitors.

Introduction to Hyperuricemia and Gout

Hyperuricemia is a metabolic disorder defined by a serum uric acid concentration exceeding 6.8 mg/dL.[1] Uric acid is the final product of purine metabolism in humans.[2][3] When its production surpasses the body's capacity for excretion, hyperuricemia ensues. Sustained hyperuricemia can lead to the deposition of monosodium urate (MSU) crystals in joints and soft tissues, triggering an intense inflammatory response known as a gout flare.[1][4]

The inflammatory cascade in gout is largely mediated by the innate immune system. Phagocytic cells, such as macrophages, recognize and engulf MSU crystals, leading to the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[2][3][5] This multi-protein complex activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β.[3][5][6] IL-1β is a key cytokine that drives the acute inflammatory symptoms of gout, including severe pain, swelling, redness, and warmth in the affected joint.

The Role of Xanthine Oxidase in Uric Acid Synthesis

Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[7][8] This process is a major contributor to the overall uric acid pool in the body. Therefore, inhibiting the activity of xanthine oxidase presents a logical and effective therapeutic strategy for reducing uric acid levels and managing hyperuricemia and gout.[7][9] Allopurinol and febuxostat are well-established xanthine oxidase inhibitors widely used in clinical practice.[7][9]

This compound: A Xanthine Oxidase Inhibitor

This compound is a synthetic purine derivative that has been identified as an inhibitor of xanthine oxidase.[10] Its potential as a therapeutic agent for hyperuricemia and gout stems from its ability to modulate the activity of this key enzyme.

Mechanism of Action

In vitro studies have demonstrated that this compound inhibits xanthine oxidase.[10] The inhibition is characterized as uncompetitive with respect to the substrate xanthine.[10] This suggests that this compound does not bind to the free enzyme but rather to the enzyme-substrate complex. The presence of the bulky bromine atom at the 8-position of the xanthine structure is thought to contribute to its interaction with the molybdenum center of the enzyme, which is crucial for its catalytic activity.[10]

Quantitative Data on Xanthine Oxidase Inhibition

The following table summarizes the available quantitative data on the inhibition of xanthine oxidase by this compound from in vitro studies.

ParameterValueReference
Inhibition Constant (Ki)~400 µM[10]
Dissociation Constant (Kd) - Oxidized Enzyme1.5 mM[10]
Dissociation Constant (Kd) - Reduced Enzyme18 µM[10]

Note: Further in vivo studies are required to establish the therapeutic efficacy and dosing of this compound for hyperuricemia and gout.

Potential Therapeutic Applications

Based on its mechanism of action as a xanthine oxidase inhibitor, this compound holds potential for the following therapeutic applications:

  • Management of Hyperuricemia: By inhibiting the production of uric acid, this compound could effectively lower serum uric acid levels in patients with hyperuricemia.

  • Prevention of Gout Flares: Maintaining lower serum uric acid levels through xanthine oxidase inhibition is a key strategy for preventing the formation of MSU crystals and subsequent gout attacks.

  • Treatment of Chronic Gout: In the long-term management of gout, this compound could potentially be used to control hyperuricemia and reduce the frequency and severity of flares.

It is crucial to emphasize that these applications are currently hypothetical and require substantiation through rigorous preclinical and clinical studies.

Experimental Protocols for Preclinical Evaluation

To investigate the therapeutic potential of this compound, a series of preclinical studies are necessary. The following sections provide detailed methodologies for key experiments.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol details a common spectrophotometric method to determine the inhibitory activity of this compound on xanthine oxidase.

Materials:

  • Xanthine Oxidase (from bovine milk or microbial source)

  • Xanthine (substrate)

  • This compound (test inhibitor)

  • Potassium phosphate buffer (pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 293 nm

  • Cuvettes

Procedure:

  • Prepare a stock solution of xanthine in the potassium phosphate buffer.

  • Prepare various concentrations of this compound in the same buffer.

  • In a cuvette, mix the potassium phosphate buffer, xanthine solution, and a specific concentration of this compound (or buffer for the control).

  • Initiate the reaction by adding a standardized amount of xanthine oxidase solution to the cuvette.

  • Immediately measure the increase in absorbance at 293 nm over time. This increase corresponds to the formation of uric acid.

  • Calculate the initial reaction velocity (rate of uric acid formation) from the linear portion of the absorbance versus time curve.

  • Repeat the assay with different concentrations of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

  • To determine the type of inhibition (e.g., competitive, uncompetitive), perform kinetic studies by varying the concentrations of both the substrate (xanthine) and the inhibitor (this compound) and analyzing the data using Lineweaver-Burk or other kinetic plots.

In Vivo Model of Potassium Oxonate-Induced Hyperuricemia

This protocol describes the induction of hyperuricemia in rodents to evaluate the uric acid-lowering effects of this compound.

Animals:

  • Male Sprague-Dawley rats or Kunming mice.

Materials:

  • Potassium oxonate (uricase inhibitor)

  • Hypoxanthine or a high-purine diet (to increase uric acid precursor)

  • This compound (test compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Blood collection supplies

  • Centrifuge

  • Uric acid assay kit

Procedure:

  • Acclimatize the animals for at least one week.

  • Divide the animals into groups: Normal Control, Hyperuricemic Model, Positive Control (e.g., Allopurinol), and this compound treatment groups (at various doses).

  • Induce hyperuricemia in the model, positive control, and treatment groups by oral gavage or intraperitoneal injection of potassium oxonate. This is often combined with the administration of hypoxanthine or feeding a high-purine diet to enhance the hyperuricemic state.[11]

  • Administer the vehicle, positive control drug, or this compound to the respective groups orally or via the desired route of administration.

  • Collect blood samples at specified time points after treatment.

  • Separate the serum by centrifugation.

  • Measure the serum uric acid concentration using a commercial uric acid assay kit.

  • Compare the serum uric acid levels between the different groups to assess the efficacy of this compound in lowering uric acid.

In Vivo Model of MSU Crystal-Induced Gouty Arthritis

This protocol outlines the induction of an acute inflammatory response mimicking a gout flare to assess the anti-inflammatory effects of this compound.

Animals:

  • Male C57BL/6 mice or Wistar rats.

Materials:

  • Monosodium urate (MSU) crystals

  • Sterile saline

  • This compound (test compound)

  • Vehicle

  • Calipers for measuring joint swelling

  • Histology equipment

Procedure:

  • Prepare a sterile suspension of MSU crystals in saline.

  • Divide the animals into groups: Saline Control, MSU Control, Positive Control (e.g., Colchicine), and this compound treatment groups.

  • Administer the vehicle, positive control drug, or this compound to the respective groups.

  • After a specified pre-treatment time, induce gouty arthritis by intra-articular injection of the MSU crystal suspension into the ankle or knee joint. Inject sterile saline in the control group.

  • Measure joint swelling (e.g., paw thickness or joint diameter) at various time points after MSU injection using calipers.

  • At the end of the experiment, euthanize the animals and collect the joint tissues for histological analysis to assess inflammatory cell infiltration and tissue damage.

  • Analyze cytokine levels (e.g., IL-1β) in the synovial fluid or tissue homogenates.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the study of this compound.

Purine_Metabolism_Pathway Purine Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine Nucleotides->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase_1 Xanthine Oxidase Hypoxanthine->Xanthine Oxidase_1 Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase_2 Xanthine Oxidase Xanthine->Xanthine Oxidase_2 Xanthine Oxidase_1->Xanthine Xanthine Oxidase_2->Uric Acid This compound This compound This compound->Xanthine Oxidase_1 Inhibition This compound->Xanthine Oxidase_2 Inhibition Gout_Inflammation_Pathway MSU Crystal MSU Crystal Macrophage Macrophage MSU Crystal->Macrophage Recognition Phagocytosis Phagocytosis Macrophage->Phagocytosis NLRP3_Inflammasome NLRP3 Inflammasome Activation Phagocytosis->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b IL-1β Secretion Caspase1->IL1b Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Inflammation Acute Gouty Inflammation IL1b->Inflammation Experimental_Workflow_Hyperuricemia cluster_0 Animal Model Induction cluster_1 Treatment cluster_2 Data Collection & Analysis Animal Acclimatization Animal Acclimatization Group Allocation Group Allocation Animal Acclimatization->Group Allocation Induction Potassium Oxonate + Hypoxanthine/High-Purine Diet Group Allocation->Induction Vehicle Vehicle Positive Control Positive Control This compound This compound Blood Collection Blood Collection Vehicle->Blood Collection Positive Control->Blood Collection This compound->Blood Collection Serum Separation Serum Separation Blood Collection->Serum Separation Uric Acid Measurement Uric Acid Measurement Serum Separation->Uric Acid Measurement Statistical Analysis Statistical Analysis Uric Acid Measurement->Statistical Analysis

References

Probing the Molybdenum Core: A Technical Guide to the Interaction of 8-Bromoxanthine with Xanthine Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between 8-bromoxanthine and the molybdenum center of xanthine oxidase. It synthesizes key quantitative data, details the experimental methodologies used to characterize this interaction, and presents visual representations of the underlying biochemical processes. This document is intended to serve as a comprehensive resource for researchers investigating enzyme inhibition, molybdenum cofactor (Moco) biochemistry, and purine metabolism.

Executive Summary

This compound serves as a valuable probe for studying the active site of molybdenum-containing enzymes like xanthine oxidase. It acts as an inhibitor, providing insights into the catalytic mechanism and the nature of purine binding. Research indicates that this compound's inhibitory action is directly linked to its interaction with the molybdenum center of xanthine oxidase.[1] The compound exhibits an uncompetitive mode of inhibition with respect to the substrate xanthine.[1] A key characteristic of this interaction is its strong preference for the reduced form of the enzyme's molybdenum center, specifically the Mo(IV) state.[1] This preferential binding dramatically slows the rate of enzyme reduction by its substrate, forming the basis of its inhibitory effect.[1]

Quantitative Analysis of this compound Inhibition

The inhibitory effect of this compound on bovine milk xanthine oxidase has been quantified through kinetic studies and direct binding assays. The data highlights the significant difference in affinity between the oxidized and reduced states of the enzyme's molybdenum center.

Table 1: Inhibition and Binding Constants for this compound with Xanthine Oxidase

Parameter Value Method Reference
Inhibition Constant (Ki) ~400 µM Kinetic Analysis [1]
Dissociation Constant (Kd) - Oxidized Enzyme (MoVI) 1.5 mM Potentiometric Titration [1]

| Dissociation Constant (Kd) - Reduced Enzyme (MoIV) | 18 µM | Potentiometric Titration |[1] |

Note: Inhibition was determined to be uncompetitive with respect to xanthine and noncompetitive with respect to molecular oxygen.[1]

Mechanism of Interaction with the Molybdenum Center

The interaction of this compound is not a simple competitive blocking of the active site. Instead, it binds preferentially to the molybdenum center after the enzyme has been reduced by its substrate, xanthine. This binding to the Mo(IV) state stabilizes the reduced form of the enzyme, thereby slowing down a critical step in the catalytic cycle: the reduction of the molybdenum center by xanthine.[1]

This preferential binding to the reduced state is evidenced by the nearly 85-fold tighter binding affinity (Kd) for the reduced enzyme compared to the oxidized form.[1] This interaction significantly increases the oxidation-reduction potential of the molybdenum center.[1] Spectroscopic analysis, particularly Electron Paramagnetic Resonance (EPR), of the Mo(V) signal indicates that this compound interacts with the molybdenum center in a manner typical of other purine substrates and products, despite the steric bulk of the bromine atom.[1]

Proposed Inhibition Mechanism of this compound E_MoVI Xanthine Oxidase (Active Mo(VI)) E_MoVI_X E-Mo(VI)-Xanthine Michaelis Complex E_MoVI->E_MoVI_X E_MoIV_P Reduced Enzyme-Product (E-Mo(IV)-Urate) E_MoVI_X->E_MoIV_P Enzyme Reduction (Slowed by 8-Br-X) E_MoIV_P->E_MoVI Reoxidation + Product (P) Release E_MoIV_BrX Inhibited Complex (E-Mo(IV)-8-Br-Xanthine) E_MoIV_P->E_MoIV_BrX E_MoIV_BrX->E_MoIV_P

Figure 1. Inhibition pathway of this compound on xanthine oxidase.

Experimental Protocols

The characterization of this compound's interaction with xanthine oxidase involves a combination of kinetic assays and biophysical methods.

Spectrophotometric Inhibition Assay

This protocol determines the inhibitory effect of this compound on xanthine oxidase activity by monitoring the formation of uric acid, which absorbs light at 295 nm.

Materials:

  • Xanthine Oxidase (e.g., from bovine milk)

  • Xanthine (substrate)

  • This compound (inhibitor)

  • Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • UV-transparent 96-well plates or quartz cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the phosphate buffer.

    • Prepare a working solution of xanthine oxidase in ice-cold phosphate buffer to the desired final concentration (e.g., 0.05-0.1 units/mL).

  • Assay Setup: In a 96-well plate, prepare the following reactions:

    • Blank: Buffer and inhibitor solution (or vehicle).

    • Control (No Inhibitor): Buffer, xanthine oxidase, and vehicle (DMSO).

    • Test: Buffer, xanthine oxidase, and varying concentrations of this compound solution.

  • Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C) for 10-15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the xanthine substrate solution to all wells.

  • Data Acquisition: Immediately monitor the increase in absorbance at 295 nm over time (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of this compound: % Inhibition = [(V_control - V_test) / V_control] * 100

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

    • To determine the inhibition constant (Ki) and mechanism, repeat the assay with varying concentrations of both substrate (xanthine) and inhibitor, and analyze the data using Lineweaver-Burk or Dixon plots.[2][3]

Workflow for Spectrophotometric Inhibition Assay prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) setup Assay Setup in 96-Well Plate (Blank, Control, Test Wells) prep->setup preincubate Pre-incubation (15 min @ 25°C) setup->preincubate initiate Initiate Reaction (Add Xanthine Substrate) preincubate->initiate measure Measure Absorbance @ 295 nm (Kinetic Read over 5-10 min) initiate->measure analyze Data Analysis (Calculate Velocities, % Inhibition, Ki) measure->analyze

Figure 2. General workflow for a xanthine oxidase spectrophotometric assay.

Potentiometric Titration for Binding Constant Determination

This advanced technique is used to determine the dissociation constants (Kd) of this compound to both the oxidized and reduced forms of the enzyme by measuring the change in the molybdenum center's redox potential upon inhibitor binding.[1]

Materials:

  • Purified, functional xanthine oxidase

  • Anaerobic titration vessel equipped with reference (e.g., Ag/AgCl) and indicator (e.g., platinum) electrodes

  • Potentiometer

  • System for maintaining an anaerobic environment (e.g., argon gas)

  • Reductant (e.g., sodium dithionite) or Substrate (xanthine) to reduce the enzyme

  • Mediator dyes (e.g., methyl viologen, indigo disulfonate) to facilitate electron transfer

  • This compound solution

Procedure:

  • System Setup: Add a buffered solution of xanthine oxidase and mediator dyes to the anaerobic vessel. De-gas the system thoroughly with argon.

  • Titration of Oxidized Enzyme:

    • Record the initial potential of the enzyme solution.

    • Add aliquots of this compound and allow the potential to stabilize after each addition.

    • The shift in the Mo(VI)/Mo(V) redox potential is used to calculate the Kd for the oxidized enzyme.

  • Titration of Reduced Enzyme:

    • Reduce the enzyme by adding a stoichiometric amount of reductant (dithionite) or substrate (xanthine) under anaerobic conditions. The reduction can be monitored by EPR spectroscopy.

    • Once the enzyme is fully reduced to the Mo(IV) state, perform a titration by adding aliquots of this compound.

    • Monitor the change in the Mo(V)/Mo(IV) redox potential.

  • Data Analysis: The binding curves are generated by plotting the change in potential versus the concentration of this compound. These curves are then fitted to the Nernst equation, incorporating terms for ligand binding, to derive the dissociation constants (Kd).[1][2]

Logical Framework for Characterization

The investigation of an inhibitor's interaction with a molybdenum enzyme active site follows a logical progression from broad kinetic analysis to specific biophysical characterization.

Logical Framework for Inhibitor Characterization kinetics Kinetic Analysis (IC50, Inhibition Type, Ki) binding Direct Binding Studies kinetics->binding Does it bind? How tightly? mechanism Elucidate Detailed Mechanism of Action kinetics->mechanism spectro Spectroscopic Analysis (EPR, XAS) binding->spectro How does binding affect the Molybdenum center? structural Structural Studies (X-ray Crystallography) binding->structural Where does it bind? spectro->mechanism structural->mechanism

Figure 3. A logical flow for investigating enzyme-inhibitor interactions.

Conclusion and Future Directions

The study of this compound's interaction with xanthine oxidase provides a classic example of mechanism-based inhibition targeting a metalloenzyme's redox-active center. The available data, primarily from foundational studies, robustly demonstrates that this compound is a specific probe for the reduced Mo(IV) state of the enzyme.[1]

While these findings are well-established, several avenues for future research remain. Modern techniques could provide higher-resolution insights:

  • X-ray Crystallography: Obtaining a crystal structure of xanthine oxidase in complex with this compound could definitively map the binding orientation within the active site and reveal the specific molecular interactions.

  • Broader Enzyme Profiling: The inhibitory activity of this compound against other related molybdenum enzymes, such as aldehyde oxidase, has not been extensively reported. Such studies would clarify its specificity and potential off-target effects.

  • Computational Modeling: Molecular docking and simulation studies could complement experimental data, providing theoretical insights into the binding energies and dynamics of the enzyme-inhibitor complex.

This guide summarizes the core knowledge of the this compound and xanthine oxidase interaction, offering a foundation upon which future research can be built.

References

8-Bromoxanthine: A Versatile Purine Analogue for In-Depth Biochemical Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Purine Analogues in Biochemical Research

Purine analogues are indispensable tools in the armamentarium of biochemical and pharmacological research. These structural mimics of endogenous purines, adenine and guanine, can interact with a wide array of biological targets, including enzymes and receptors, thereby modulating their activity. This ability to intervene in fundamental cellular processes makes them invaluable for elucidating complex biological pathways and for the development of novel therapeutic agents. Among these, 8-Bromoxanthine stands out as a particularly versatile and insightful molecular probe and synthetic scaffold. Its unique electronic and steric properties, conferred by the bromine atom at the 8-position of the xanthine core, allow it to serve as a potent inhibitor of key enzymes and as a foundational building block for a diverse range of bioactive molecules. This guide provides an in-depth exploration of this compound, from its fundamental biochemical properties to its practical applications in the laboratory, offering a comprehensive resource for researchers seeking to leverage this powerful purine analogue.

Core Biochemical Properties and Mechanism of Action

This compound's utility in biochemical research stems primarily from its well-characterized interactions with specific enzymes and receptors.

Inhibition of Xanthine Oxidase

A primary and extensively studied activity of this compound is its inhibition of xanthine oxidase, a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid are implicated in conditions such as gout.

This compound acts as an inhibitor of xanthine oxidase with a reported inhibition constant (Ki) of approximately 400 microM.[1] The mechanism of inhibition is noteworthy; it is uncompetitive with respect to the substrate xanthine and noncompetitive with respect to molecular oxygen.[1] This suggests a complex interaction with the enzyme. Further studies have revealed that this compound preferentially binds to the fully reduced form of the molybdenum center (MoIV) within the enzyme's active site.[1] This preferential binding to the reduced enzyme slows the rate of enzyme reduction by xanthine, effectively hindering the catalytic cycle.[1] The interaction of this compound with the molybdenum center is typical of purine substrates and products, despite the presence of the bulky bromine atom.[1] This makes it a valuable tool for studying enzyme-substrate interactions, including through techniques like X-ray absorption spectroscopy.[1]

Modulation of Adenosine Receptors

The xanthine scaffold is a well-known privileged structure for targeting adenosine receptors, which are G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes. While caffeine and theophylline are non-selective adenosine receptor antagonists, substitutions at the 8-position of the xanthine core can confer selectivity for different adenosine receptor subtypes (A1, A2A, A2B, and A3).

8-substituted xanthines have been extensively explored as potent antagonists for both A1 and A2A adenosine receptors. The nature of the substituent at the 8-position is a critical determinant of affinity and selectivity. While specific binding data for this compound itself as a potent and selective adenosine receptor antagonist is not as abundant as for other 8-substituted analogs, its role as a precursor for the synthesis of potent adenosine receptor antagonists is well-established. The bromine atom serves as a convenient handle for introducing various functional groups through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) at the 8-position to achieve desired selectivity and potency.

Experimental Protocols: A Practical Guide for the Bench Scientist

The successful application of this compound in research hinges on the use of robust and reproducible experimental protocols. This section provides detailed, step-by-step methodologies for key assays.

Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay quantifies the ability of this compound to inhibit the activity of xanthine oxidase by measuring the rate of uric acid formation.

Materials and Reagents:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine

  • This compound

  • Potassium Phosphate Buffer (50-100 mM, pH 7.5-7.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 290-295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine in the potassium phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects.

    • Prepare a working solution of xanthine oxidase in ice-cold phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Assay Setup (96-well plate format):

    • Blank: 180 µL of phosphate buffer.

    • Control (No Inhibitor): 160 µL of phosphate buffer + 20 µL of xanthine solution + 20 µL of xanthine oxidase solution.

    • Test (Inhibitor): 140 µL of phosphate buffer + 20 µL of xanthine solution + 20 µL of this compound solution (at various concentrations) + 20 µL of xanthine oxidase solution.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate with all components except xanthine oxidase at 25°C for 5 minutes.

    • Initiate the reaction by adding the xanthine oxidase solution to the control and test wells.

    • Immediately begin monitoring the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes. The rate of increase in absorbance corresponds to the rate of uric acid formation.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for the control and each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Workflow for Xanthine Oxidase Inhibition Assay

G Workflow for Xanthine Oxidase Inhibition Assay Reagent_Prep Reagent Preparation (Buffer, Xanthine, this compound, XO Enzyme) Assay_Setup Assay Setup in 96-well Plate (Blank, Control, Test Wells) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation (5 min at 25°C) Assay_Setup->Pre_incubation Reaction_Start Reaction Initiation (Add Xanthine Oxidase) Pre_incubation->Reaction_Start Data_Acquisition Kinetic Measurement (Absorbance at 295 nm) Reaction_Start->Data_Acquisition Data_Analysis Data Analysis (Calculate % Inhibition and IC50) Data_Acquisition->Data_Analysis

Caption: A streamlined workflow for determining the inhibitory activity of this compound against xanthine oxidase.

Protocol 2: Radioligand Binding Assay for Adenosine A1/A2A Receptors

This protocol describes a competitive binding assay to determine the affinity of compounds derived from this compound for adenosine A1 or A2A receptors.

Materials and Reagents:

  • Cell membranes expressing the human adenosine A1 or A2A receptor.

  • Radioligand:

    • For A1 receptor: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)

    • For A2A receptor: [³H]CGS 21680

  • Unlabeled competitor (e.g., the synthesized 8-substituted xanthine derivative).

  • Non-specific binding control: A high concentration of a known non-selective adenosine receptor agonist/antagonist (e.g., NECA or Theophylline).[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B or GF/C) pre-treated with polyethyleneimine (PEI).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Thaw the cell membrane preparation on ice and dilute to the desired final protein concentration in the assay buffer.

    • Prepare serial dilutions of the unlabeled test compound in the assay buffer.

    • Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value.

    • Prepare the non-specific binding control at a high concentration (e.g., 10 µM).

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of assay buffer + 50 µL of radioligand + 100 µL of cell membranes.

    • Non-specific Binding: 50 µL of non-specific binding control + 50 µL of radioligand + 100 µL of cell membranes.

    • Test Compound: 50 µL of serially diluted test compound + 50 µL of radioligand + 100 µL of cell membranes.

  • Incubation and Filtration:

    • Incubate the plate at room temperature (or 25°C) for 60-120 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid vacuum filtration through the pre-treated filter plate.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Determine the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Adenosine Receptor Radioligand Binding Assay

G Workflow for Radioligand Binding Assay Reagent_Prep Reagent Preparation (Membranes, Radioligand, Test Compound) Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Test Wells) Reagent_Prep->Assay_Setup Incubation Incubation to Equilibrium (60-120 min) Assay_Setup->Incubation Filtration Rapid Vacuum Filtration (Separate Bound/Free Ligand) Incubation->Filtration Washing Washing Filters (Remove Unbound Radioligand) Filtration->Washing Detection Scintillation Counting (Measure Radioactivity) Washing->Detection Data_Analysis Data Analysis (Calculate IC50 and Ki) Detection->Data_Analysis

Caption: A systematic workflow for determining the binding affinity of novel compounds at adenosine receptors.

This compound as a Versatile Chemical Scaffold in Drug Discovery

Beyond its intrinsic biological activities, this compound serves as a highly valuable and versatile starting material for the synthesis of a wide range of more complex and potent bioactive molecules. The bromine atom at the 8-position is a key functional group that can be readily displaced or participate in various cross-coupling reactions, allowing for the systematic exploration of chemical space around the xanthine core.

Synthesis of Adenosine Receptor Antagonists

As previously mentioned, the 8-position of the xanthine scaffold is a critical determinant of affinity and selectivity for adenosine receptors. This compound is a common precursor for the synthesis of potent and selective A1 and A2A receptor antagonists. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are frequently employed to introduce aryl, heteroaryl, and alkynyl groups at the 8-position. This synthetic flexibility has enabled the development of a vast library of 8-substituted xanthines with tailored pharmacological profiles.

Development of Phosphodiesterase (PDE) Inhibitors

The xanthine nucleus is also a well-established pharmacophore for the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides (cAMP and cGMP). By modifying the substituents on the xanthine ring, including at the 8-position, it is possible to develop selective inhibitors for different PDE isozymes. This compound can be utilized as a starting material to synthesize novel PDE inhibitors with potential applications in various therapeutic areas, including respiratory, cardiovascular, and neurological disorders.

Precursor for Anticancer Agents

The purine scaffold is a fundamental component of DNA and RNA, and as such, purine analogues have long been explored as anticancer agents. This compound can be used as a precursor to synthesize novel purine derivatives with potential antiproliferative activity. For instance, it can be a starting material for the synthesis of multisubstituted purines with cytotoxic effects against various cancer cell lines.

The following table summarizes the key physicochemical properties of this compound:

PropertyValueReference
Molecular Formula C₅H₃BrN₄O₂[2]
Molar Mass 231.01 g/mol [2]
Appearance Off-White to Pale Beige Solid[2]
Melting Point >297°C (decomposes)[2]
Solubility Soluble in DMSO and Methanol[2]
CAS Number 10357-68-3[2]

Conclusion: A Cornerstone Molecule for Purinergic Research

This compound represents a powerful and multifaceted tool for researchers in biochemistry, pharmacology, and medicinal chemistry. Its well-defined role as a xanthine oxidase inhibitor provides a clear and quantifiable biological activity for initial studies. More significantly, its utility as a versatile chemical scaffold opens up a vast landscape for the design and synthesis of novel bioactive compounds targeting a range of important drug targets, most notably adenosine receptors and phosphodiesterases. The detailed experimental protocols provided in this guide are intended to empower researchers to confidently incorporate this compound into their research workflows, accelerating the pace of discovery in purinergic signaling and beyond. As our understanding of the intricate roles of purines in health and disease continues to expand, the importance of versatile and well-characterized molecular probes and building blocks like this compound will undoubtedly continue to grow.

References

An In-depth Technical Guide to 8-Bromoxanthine (CAS 10357-68-3): Properties, Safety, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Bromoxanthine (CAS 10357-68-3), a key chemical intermediate and biologically active molecule. This document details its chemical and physical properties, critical safety information, and methodologies for its synthesis and biological evaluation, tailored for professionals in research and drug development.

Core Properties of this compound

This compound, systematically named 8-bromo-3,7-dihydropurine-2,6-dione, is a brominated derivative of xanthine. Its chemical structure features a purine core with a bromine atom at the C8 position, which significantly influences its chemical reactivity and biological activity.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.

PropertyValueReference
CAS Number 10357-68-3[1][2]
Molecular Formula C₅H₃BrN₄O₂[1][3]
Molecular Weight 231.01 g/mol [1][3]
IUPAC Name 8-bromo-3,7-dihydropurine-2,6-dione[1][4]
Synonyms 8-Bromo-3,7-dihydro-1H-purine-2,6-dione, 8-Bromo-xanthine, NSC 24131[1]
Appearance Yellow Powder[3]
Melting Point >297°C (decomposes)[5]
Density (Predicted) 2.118 ± 0.06 g/cm³[5]
Solubility Soluble in DMSO and Methanol[5]
InChI Key ZFQWSCZYQLPFFZ-UHFFFAOYSA-N[1]
Canonical SMILES C12=C(NC(=O)NC1=O)N=C(N2)Br[1]

Biological Activity and Mechanism of Action

The primary biological role of this compound is as an inhibitor of xanthine oxidase, an enzyme crucial in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.

Xanthine Oxidase Inhibition

This compound acts as an uncompetitive inhibitor of xanthine oxidase with respect to the substrate xanthine.[5] This mode of inhibition suggests that it does not bind to the free enzyme but rather to the enzyme-substrate complex. The inhibition constant (Ki) for this interaction is approximately 400 µM.[5]

Studies have indicated that this compound preferentially binds to the fully reduced form of the enzyme's molybdenum center (MoIV).[5] The dissociation constant (Kd) for binding to the oxidized enzyme is 1.5 mM, whereas for the reduced enzyme, it is significantly lower at 18 µM, highlighting its preference for the reduced state.[5] This interaction slows the rate of enzyme reduction by xanthine, thereby inhibiting the catalytic cycle.[5]

The following diagram illustrates the mechanism of uncompetitive inhibition of xanthine oxidase by this compound.

G Mechanism of Xanthine Oxidase Inhibition by this compound E Xanthine Oxidase (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Xanthine (S) ES->E - S P Uric Acid (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I This compound (I) ESI->ES - I

Uncompetitive inhibition of xanthine oxidase.

Synthetic and Experimental Protocols

This compound is a valuable starting material for the synthesis of various substituted xanthines, including the DPP-4 inhibitor Linagliptin.

Synthesis of this compound from Xanthine

The most common method for synthesizing this compound is through the direct bromination of xanthine.

Experimental Protocol:

  • Dissolution: In a suitable reaction vessel, dissolve 15 g of xanthine in 250 mL of deionized water with stirring.[6]

  • Bromination: Slowly add 7.6 mL of liquid bromine dropwise to the solution. Control the rate of addition to prevent a vigorous reaction.[6]

  • Reaction: Heat the reaction mixture to 100°C and maintain stirring. The reaction is complete when the red color of the bromine dissipates.[6]

  • Cooling and Quenching: Stop heating and allow the mixture to cool to room temperature. Wash the mixture with a small amount of ice water to quench any unreacted bromine.[6]

  • Isolation: Collect the solid product by filtration.[6]

  • Drying: Dry the collected solid in a vacuum oven to yield this compound.[6]

In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory effect of this compound on xanthine oxidase activity can be determined spectrophotometrically by monitoring the formation of uric acid at 290 nm.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.5).

    • Dissolve xanthine oxidase (from bovine milk) in the phosphate buffer to a concentration of 0.2 units/mL.

    • Prepare a 0.15 mM xanthine substrate solution in the phosphate buffer.

    • Dissolve this compound in DMSO to prepare a stock solution, and then dilute with phosphate buffer to the desired concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the this compound test solution (or a positive control like allopurinol).

    • Add 69 µL of phosphate buffer.

    • Add 15 µL of the xanthine oxidase solution.

    • Incubate the mixture at 25°C for 15 minutes.[7]

    • Initiate the reaction by adding 66 µL of the xanthine substrate solution.[7]

  • Measurement:

    • Immediately measure the absorbance at 290 nm using a microplate reader.[7]

    • Continue to monitor the absorbance for a set period (e.g., 15 minutes) to determine the rate of uric acid formation.[7]

  • Calculation:

    • The percentage of inhibition is calculated using the formula: I% = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the enzyme reaction without the inhibitor, and A_sample is the absorbance with the inhibitor.[7]

The following workflow diagram illustrates the key steps in the xanthine oxidase inhibition assay.

G Workflow for Xanthine Oxidase Inhibition Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_measure Data Acquisition & Analysis P_Buffer Prepare Phosphate Buffer (pH 7.5) XO_Sol Prepare Xanthine Oxidase Solution P_Buffer->XO_Sol Sub_Sol Prepare Xanthine Substrate Solution P_Buffer->Sub_Sol Inhib_Sol Prepare this compound Test Solutions P_Buffer->Inhib_Sol Add_Inhib Add Inhibitor/Control to Microplate Add_Buffer Add Buffer Add_Inhib->Add_Buffer Add_XO Add Xanthine Oxidase Add_Buffer->Add_XO Incubate Incubate at 25°C for 15 min Add_XO->Incubate Add_Sub Add Xanthine Substrate Incubate->Add_Sub Measure_Abs Measure Absorbance at 290 nm Add_Sub->Measure_Abs Calc_Inhib Calculate % Inhibition Measure_Abs->Calc_Inhib

Workflow for the xanthine oxidase inhibition assay.

Safety and Handling

This compound is intended for research and development purposes only and is not for human or veterinary use.[1] A Material Safety Data Sheet (MSDS) should be consulted before handling.

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water.[8]

  • Skin Contact: Wash the affected area with plenty of water.[8]

  • Ingestion: Seek medical assistance for gastric lavage.[8]

  • Inhalation: Move the individual to fresh air. If necessary, provide artificial respiration or oxygen.[8]

Firefighting and Accidental Release
  • Extinguishing Media: Use carbon dioxide, dry chemical powder, foam, or water to extinguish fires.[8]

  • Spills: In case of a spill, wear a self-contained breathing apparatus and avoid dust formation. Clean the area by washing with plenty of water and ensure adequate ventilation.[8]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear surgical gloves.

  • Eye Protection: Use safety goggles.[8]

  • Respiratory Protection: A self-contained breathing apparatus is recommended, especially when handling the powder.[8]

  • Skin and Body Protection: Wear a full-sleeved apron or other protective clothing.[8]

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of more complex molecules. Its primary application is as a key intermediate in the production of Linagliptin, a medication used to treat type 2 diabetes.[9] It is also used in the synthesis of other 8-substituted xanthines and fused heterocyclic systems, which are of interest in medicinal chemistry for their potential biological activities.[1] Furthermore, its role as a well-characterized impurity of Linagliptin makes it an important pharmaceutical reference standard for analytical method development and quality control.[6][10]

References

A Technical Guide to the Pharmacological Profile of 8-Bromoxanthine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The xanthine scaffold represents a cornerstone in medicinal chemistry, giving rise to compounds with broad and significant pharmacological activities. Within this class, 8-bromoxanthine emerges not only as a pharmacologically active molecule in its own right but also as a pivotal synthetic intermediate for a diverse array of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the pharmacological profile of this compound and its derivatives. We will dissect its mechanism of action as a xanthine oxidase inhibitor and delve into the rich pharmacology of its derivatives, which are prominently featured as antagonists of adenosine receptors and inhibitors of phosphodiesterase enzymes. This document synthesizes mechanistic insights, quantitative pharmacological data, and detailed experimental protocols to serve as a comprehensive resource for professionals engaged in drug discovery and development.

The Xanthine Core: A Privileged Scaffold

Xanthine (3,7-dihydro-1H-purine-2,6-dione) is a purine base found in most human body tissues and fluids. Its derivatives, such as caffeine and theophylline, are among the oldest known and most widely consumed psychoactive substances. The pharmacological versatility of the xanthine nucleus is largely dictated by the nature of substituents at the N1, N3, N7, and C8 positions.[1] Strategic modification at these sites allows for the fine-tuning of affinity and selectivity towards various biological targets. The C8 position is particularly critical; introducing a bromine atom at this site creates this compound, a versatile precursor for generating extensive chemical diversity through reactions like palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and nucleophilic substitution.[2][3] This guide will first examine the intrinsic activity of the parent this compound before exploring the pharmacology of its more complex derivatives.

Pharmacological Profile of this compound: Xanthine Oxidase Inhibition

The primary direct pharmacological action of this compound is the inhibition of xanthine oxidase (XO), a critical enzyme in the purine catabolism pathway.

Mechanism of Action

Xanthine oxidase is a complex molybdoenzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] Elevated levels of uric acid are implicated in conditions such as gout. This compound acts as a substrate analog, interacting directly with the molybdenum center of the enzyme.[4] Kinetic studies have revealed that it is an inhibitor of xanthine oxidase with a Ki of approximately 400 μM.[4] The mode of inhibition is uncompetitive with respect to the substrate xanthine and noncompetitive with respect to molecular oxygen.[4] This suggests a distinct binding mechanism.

Further investigation has shown that this compound preferentially binds to the fully reduced form of the enzyme's molybdenum center (MoIV), dramatically slowing the rate of enzyme reduction by xanthine.[4] This preferential binding is highlighted by the significant difference in dissociation constants (KD) for the oxidized versus the reduced enzyme.[4]

Table 1: Inhibition and Binding Constants of this compound for Xanthine Oxidase

Parameter Value Enzyme State Reference
Ki ~400 µM - [4]
KD 1.5 mM Oxidized (MoVI) [4]

| KD | 18 µM | Reduced (MoIV) |[4] |

Visualizing the Mechanism

The following diagram illustrates the purine degradation pathway and the point of intervention by this compound.

Purine_Catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase (XO) Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase (XO) Bromoxanthine This compound XO_Enzyme Xanthine Oxidase Bromoxanthine->XO_Enzyme Inhibits

Caption: Inhibition of Xanthine Oxidase by this compound in the purine pathway.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This spectrophotometric assay quantifies XO activity by measuring the formation of uric acid, which absorbs light at 293 nm.

I. Materials & Reagents:

  • Xanthine Oxidase (from bovine milk or microbial source)

  • Xanthine (Substrate)

  • This compound (or test inhibitor)

  • Potassium Phosphate Buffer (50-100 mM, pH 7.5-7.8)

  • Spectrophotometer and UV-transparent cuvettes or 96-well plates

II. Step-by-Step Procedure: [5][6]

  • Reagent Preparation:

    • Prepare a stock solution of xanthine (e.g., 10 mM) in a mild base (e.g., 0.025 M NaOH) as it has low aqueous solubility.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), then create serial dilutions in the assay buffer.

    • Dilute the XO enzyme in ice-cold assay buffer to a working concentration (e.g., 0.1-0.2 U/mL).

  • Assay Setup (per reaction):

    • In a cuvette or well, combine:

      • ~2.3 mL of Potassium Phosphate Buffer

      • ~80 µL of Xanthine solution (final concentration ~0.32 mM)

      • A specific volume of the inhibitor dilution (or solvent for control).

  • Pre-incubation: Equilibrate the reaction mixture at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Reaction Initiation: Add ~100 µL of the XO enzyme solution to the mixture and mix gently.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 293 nm for 3-5 minutes. The rate of increase should be linear.

  • Data Analysis:

    • Calculate the rate of reaction (ΔOD/min) for the control and each inhibitor concentration.

    • Determine the percent inhibition for each concentration relative to the control.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Pharmacology of this compound Derivatives

The true pharmacological power of this compound lies in its role as a scaffold. By replacing the bromine atom, researchers have developed highly potent and selective ligands for G protein-coupled receptors and enzymes.

Adenosine Receptor Antagonism

Adenosine is a neuromodulator that acts on four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Xanthine derivatives are classical adenosine receptor antagonists, and substitution at the C8 position is a well-established strategy for enhancing potency and achieving subtype selectivity.[7]

Mechanism & Structure-Activity Relationship (SAR): 8-substituted xanthines act as competitive antagonists at adenosine receptors. The 8-position substituent projects into a key binding pocket, and its size, shape, and chemical nature are critical determinants of affinity and selectivity.[8]

  • A1 Selectivity: Is often achieved with bulky cycloalkyl groups, such as in 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX).[8]

  • A2A Selectivity: Is favored by large, often planar aryl or styryl groups. This has been a major focus for developing treatments for Parkinson's disease, with compounds like Istradefylline serving as a key example.[9]

Table 2: Binding Affinities (Ki, nM) of Representative 8-Substituted Xanthines for Adenosine Receptors

Compound 8-Substituent A1 Ki (nM) A2A Ki (nM) A2B Ki (nM) Reference
Theophylline -H 11,000 13,000 17,000 [10]
Caffeine -H 29,000 2,400 13,000 [10]
DPCPX Cyclopentyl 1.2 1500 >10,000 [8][11]
XAC p-carboxymethoxyphenyl 1.2 - - [8]

| 1-allyl-3-methyl-8-phenylxanthine | Phenyl | - | - | 37 |[12] |

Visualizing A2A Receptor Antagonism: The A2A receptor is coupled to a Gs protein. Its activation by adenosine increases intracellular cAMP levels. Antagonists block this effect.

A2A_Signaling cluster_membrane Cell Membrane A2A_R A2A Receptor Gs Gs Protein A2A_R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A2A_R Activates Xanthine 8-Aryl-Xanthine Antagonist Xanthine->A2A_R Blocks ATP ATP ATP->AC PKA Protein Kinase A (Activated) cAMP->PKA Response Cellular Response PKA->Response

Caption: Antagonism of the A2A receptor signaling pathway by an 8-substituted xanthine.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that degrade the second messengers cAMP and cGMP, thus terminating their signaling.[13] Non-selective PDE inhibitors like theophylline have long been used clinically. However, developing inhibitors selective for specific PDE isoforms offers improved therapeutic profiles. 8-Aryl xanthine derivatives have been identified as potent inhibitors of PDE5, the same target as sildenafil.[14] Other derivatives show selectivity for PDE1.[15]

Mechanism & SAR: PDE inhibitors act by competitively binding to the active site, preventing the hydrolysis of cAMP or cGMP. The 8-substituent on the xanthine core can be tailored to fit the unique topology of different PDE isoform active sites, thereby conferring selectivity.[16]

Table 3: Inhibitory Potency (IC50) of Representative Xanthine Derivatives for PDE Isoforms

Compound Target PDE IC50 Reference
Propentofylline PDE II (cGMP-stimulated) 20 µM [17]
8-phenyltheophylline cAMP-PDEs Ineffective [15]
Rolipram (non-xanthine) PDE4B / PDE4D ~2.8 nM / ~1.6 nM [18]

| Sildenafil (non-xanthine) | PDE5 | ~0.1 µM |[19] |

Note: Data for specific 8-bromo derivatives against a full PDE panel is sparse in publicly available literature, highlighting an area for further research. The table includes related compounds for context.

Visualizing PDE Inhibition: PDE inhibitors increase intracellular levels of cyclic nucleotides by preventing their breakdown.

PDE_Signaling cluster_synthesis Synthesis cluster_degradation Degradation ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE Phosphodiesterase (PDE) AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP cAMP->PDE Hydrolyzes Response Downstream Signaling cAMP->Response cGMP->PDE Hydrolyzes cGMP->Response Xanthine 8-Substituted Xanthine Inhibitor Xanthine->PDE Inhibits

Caption: Mechanism of action for phosphodiesterase (PDE) inhibitors.

Synthetic Strategies & Key Protocols

The versatility of this compound stems from its utility in synthetic chemistry, particularly in forming C-C and C-N bonds at the 8-position.

General Synthetic Workflow

A common strategy involves the initial synthesis of an appropriately N-substituted this compound, followed by a palladium-catalyzed cross-coupling reaction to install the desired C8-substituent.

Synthesis_Workflow Xanthine N1, N3-disubstituted Xanthine Bromination Bromination (e.g., NBS, Br2) Xanthine->Bromination BromoXanthine 8-Bromo-Xanthine Intermediate Bromination->BromoXanthine Coupling Suzuki-Miyaura Cross-Coupling BromoXanthine->Coupling Product 8-Aryl-Xanthine Derivative Coupling->Product BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Coupling

Caption: General workflow for the synthesis of 8-aryl-xanthine derivatives.

Application Example: Synthesis of Linagliptin

8-Bromo-3-methylxanthine is a critical intermediate in the industrial synthesis of Linagliptin, a potent DPP-4 inhibitor. The synthesis involves sequential N-alkylation followed by a nucleophilic aromatic substitution.[20][21]

  • N7-Alkylation: 8-Bromo-3-methylxanthine is reacted with 1-bromo-2-butyne in the presence of a base like N,N-diisopropylethylamine (DIEA) to yield 3-methyl-7-(2-butynyl)-8-bromoxanthine.[21]

  • N1-Alkylation: The product from step 1 is then reacted with 2-(chloromethyl)-4-methylquinazoline.[21]

  • C8-Amination: The resulting bromo-adduct is condensed with (R)-3-aminopiperidine to displace the bromine atom and form Linagliptin.[21]

Experimental Protocol: Competitive Radioligand Binding Assay (Adenosine Receptors)

This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.

I. Materials & Reagents: [10][22][23]

  • Cell Membranes: From cell lines stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A).

  • Radioligand: A high-affinity radiolabeled antagonist (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).

  • Test Compound: this compound derivative of interest.

  • Non-specific Control: A high concentration of a known non-radioactive ligand (e.g., 10 µM Theophylline).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (pre-soaked in polyethyleneimine) and a cell harvester.

  • Scintillation Counter and cocktail.

II. Step-by-Step Procedure: [22][24]

  • Preparation:

    • Thaw and dilute cell membranes in ice-cold assay buffer to a final concentration of 20-50 µg protein/well.

    • Prepare serial dilutions of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Dilute the radioligand in assay buffer to a final concentration near its Kd value.

  • Assay Plate Setup (96-well format, in triplicate):

    • Total Binding wells: Add cell membranes, radioligand, and assay buffer.

    • Non-specific Binding wells: Add cell membranes, radioligand, and the non-specific control.

    • Test Compound wells: Add cell membranes, radioligand, and the corresponding serial dilution of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer.

  • Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound and its derivatives represent a rich and pharmacologically significant class of molecules. The parent compound, this compound, is a moderately potent inhibitor of xanthine oxidase, providing a valuable tool for studying purine metabolism. More significantly, its role as a synthetic intermediate is paramount. The C8-bromo moiety serves as a versatile chemical handle, enabling the creation of vast libraries of derivatives with fine-tuned activities. These derivatives have yielded highly potent and selective antagonists for adenosine receptor subtypes, particularly A1 and A2A, with direct therapeutic implications in cardiovascular and neurological disorders. Furthermore, the 8-substituted xanthine scaffold is a proven template for designing isoform-selective phosphodiesterase inhibitors. The continued exploration of this chemical space, guided by the principles and protocols outlined in this guide, promises to deliver novel and impactful therapeutic agents.

References

Methodological & Application

Protocol for the synthesis of 8-Bromoxanthine from xanthine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 8-Bromoxanthine

Introduction

This compound is a pivotal intermediate in medicinal chemistry and drug development. As a derivative of xanthine, a purine base naturally found in biological systems, it serves as a versatile scaffold for synthesizing a wide array of 8-substituted xanthine analogs.[1] These derivatives are explored for various therapeutic applications, including as inhibitors of enzymes like xanthine oxidase and phosphodiesterase 9A, and as key precursors in the synthesis of drugs such as Linagliptin, a treatment for type 2 diabetes.[1][2][3][4] The introduction of a bromine atom at the 8-position provides a reactive handle for further chemical modifications, commonly through cross-coupling reactions.[5] This protocol details a standard laboratory procedure for the synthesis of this compound via the direct bromination of xanthine.

Experimental Protocol: Bromination of Xanthine

This protocol describes the direct electrophilic bromination of xanthine at the C8 position using molecular bromine in an acidic medium. Sodium acetate is used as a buffer to control the reaction's acidity.

Materials and Equipment

  • Reagents: Xanthine, Glacial Acetic Acid, Sodium Acetate (anhydrous), Bromine, Ice, Deionized Water.

  • Equipment: Round-bottom flask, dropping funnel, condenser, magnetic stirrer with hotplate, heating mantle, ice bath, Buchner funnel and flask, vacuum source, standard laboratory glassware.

Safety Precautions:

  • This procedure must be performed in a well-ventilated fume hood.

  • Bromine is highly corrosive, toxic, and causes severe burns. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.

  • Glacial acetic acid is corrosive. Handle with care.

Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve xanthine (1.0 eq) in glacial acetic acid.

  • Addition of Buffer: Add anhydrous sodium acetate (2.0 eq) to the solution and stir until it is well-dispersed.

  • Bromine Addition: Gently heat the mixture to 50°C. Slowly add a solution of bromine (1.2 eq) in glacial acetic acid dropwise using a dropping funnel over 30 minutes. Maintain the temperature at 50°C during the addition.

  • Reaction: After the addition is complete, increase the temperature to 65°C and allow the reaction to stir for 3-4 hours.[2] Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Precipitation: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing ice water, which will cause the crude this compound to precipitate.[2]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual acetic acid and salts.[2]

  • Drying: Dry the purified product under vacuum to yield this compound as a solid.[2]

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of an this compound derivative based on a published procedure for a similar starting material.[2]

ParameterValueReference
Starting Material3-Methylxanthine[2]
Molar Ratio (Substrate:Bromine)1 : 1.2[2]
Molar Ratio (Substrate:NaOAc)1 : 2[2]
Reaction Temperature65 °C[2]
Reaction Time3 hours[2]
Product AppearanceLight yellow solid[2][4]
Reported Yield96.6%[2]
Melting Point~300 °C[2][3][4]
Molecular Formula (this compound)C₅H₃BrN₄O₂[1]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol for this compound.

Synthesis_Workflow Start Start: Xanthine, Acetic Acid, Sodium Acetate Reaction Reaction: 1. Add Bromine at 50°C 2. Heat to 65°C for 3h Start->Reaction Precipitation Workup: Pour into Ice Water Reaction->Precipitation Filtration Purification: 1. Vacuum Filtration 2. Wash with Cold Water Precipitation->Filtration Product Final Product: Dry this compound Filtration->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Studying Arsenite-Inhibited Xanthine Oxidase Using 8-Bromoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 8-bromoxanthine as a tool to investigate the inhibition of xanthine oxidase by arsenite. The protocols and data presented are synthesized from established research on the individual interactions of arsenite and this compound with the enzyme.

Introduction

Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3][4] It contains a molybdenum cofactor at its active site that is crucial for its catalytic activity. Arsenite is a known inhibitor of xanthine oxidase, binding tightly to the molybdenum center, particularly in its reduced state.[1][2][5] Understanding the mechanism of arsenite inhibition is critical for toxicology studies and potentially for the development of novel therapeutic agents. This compound is a substrate analog that also interacts with the molybdenum center and acts as an inhibitor of xanthine oxidase.[6][7] This document outlines how this compound can be employed as a chemical probe to further elucidate the nature of arsenite binding and its effect on the enzyme's active site.

Principle of the Application

The core principle of this application lies in the differential binding affinities and inhibitory mechanisms of arsenite and this compound at the molybdenum center of xanthine oxidase. This compound's interaction with the enzyme is well-characterized, making it a suitable tool to probe changes in the active site environment induced by arsenite. By studying the effect of this compound on the kinetics of both the uninhibited and arsenite-inhibited enzyme, researchers can gain insights into the accessibility of the active site and the nature of the arsenite-enzyme complex.

Specifically, this protocol can be used to:

  • Investigate whether this compound can compete with or displace bound arsenite.

  • Characterize changes in the enzyme's affinity for this compound in the presence of arsenite.

  • Probe the conformation of the arsenite-inhibited enzyme's active site.

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of arsenite and this compound with xanthine oxidase, as reported in the literature.

Table 1: Interaction of Arsenite with Xanthine Oxidase

ParameterValueReference
Dissociation Constant (Kd)24 µM[5]
Binding SiteMolybdenum center[1][2][5]
Structural Feature of Inhibitionµ-sulfido, µ-oxo double bridge between molybdenum and arsenic[1][2][8]

Table 2: Interaction of this compound with Xanthine Oxidase

ParameterValueReference
Inhibition Constant (Ki)~400 µM[6]
Type of Inhibition (vs. Xanthine)Uncompetitive[6]
Dissociation Constant (Kd) - Oxidized Enzyme1.5 mM[6]
Dissociation Constant (Kd) - Reduced Enzyme18 µM[6]
Binding SiteMolybdenum center[6]

Experimental Protocols

Protocol 1: Determining the Effect of this compound on Arsenite Inhibition of Xanthine Oxidase

This protocol outlines a steady-state kinetic assay to determine the type of interaction between this compound and the arsenite-inhibited xanthine oxidase.

Materials:

  • Purified xanthine oxidase

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.8) containing 0.1 mM EDTA

  • Xanthine solution (substrate)

  • Sodium arsenite solution

  • This compound solution

  • UV-Vis spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in a suitable solvent (e.g., dilute NaOH) and then dilute it in the phosphate buffer to the desired concentrations.

    • Prepare stock solutions of sodium arsenite and this compound in the phosphate buffer.

  • Assay Setup:

    • Set up a series of reaction mixtures in a final volume of 500 µL. Each reaction should contain the phosphate buffer, a fixed concentration of xanthine (e.g., 75 µM), and varying concentrations of sodium arsenite.

    • To investigate the effect of this compound, prepare parallel sets of reaction mixtures that also include a fixed concentration of this compound.

    • A control set of reactions should be prepared without any inhibitor.

  • Enzyme Inhibition:

    • Pre-incubate the xanthine oxidase with the desired concentration of sodium arsenite (and this compound in the respective experimental sets) for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the xanthine substrate to the pre-incubated enzyme-inhibitor mixture.

  • Data Acquisition:

    • Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, for a fixed period (e.g., 30-60 seconds) using the spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

    • Plot the reciprocal of the initial velocity (1/V₀) against the concentration of arsenite in the presence and absence of this compound (Dixon plot) or plot V₀ against the substrate concentration at different fixed concentrations of arsenite and this compound (Michaelis-Menten and Lineweaver-Burk plots).

    • Analyze the plots to determine the nature of the interaction (e.g., competitive, non-competitive, or uncompetitive) between this compound and arsenite.

Visualizations

Signaling and Interaction Pathways

Xanthine_Oxidase_Inhibition cluster_enzyme Xanthine Oxidase Active Site cluster_substrates Substrates & Inhibitors Mo_center Molybdenum Center Uric_Acid Uric Acid Mo_center->Uric_Acid Catalyzes oxidation to Xanthine Xanthine Xanthine->Mo_center Binds to (Substrate) Arsenite Arsenite Arsenite->Mo_center Binds to (Inhibitor) 8_Bromoxanthine This compound 8_Bromoxanthine->Mo_center Binds to (Inhibitor)

Caption: Interaction of substrates and inhibitors with the xanthine oxidase active site.

Experimental Workflow

Experimental_Workflow Start Start Prep_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prep_Reagents Setup_Reactions Set up Reaction Mixtures (Control, Arsenite, Arsenite + this compound) Prep_Reagents->Setup_Reactions Pre_incubation Pre-incubate Enzyme with Inhibitors Setup_Reactions->Pre_incubation Initiate_Reaction Initiate Reaction with Xanthine Pre_incubation->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 295 nm Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate Initial Velocities Monitor_Absorbance->Calculate_Velocity Analyze_Data Data Analysis (e.g., Dixon or Lineweaver-Burk plots) Calculate_Velocity->Analyze_Data Determine_Interaction Determine Interaction Mechanism Analyze_Data->Determine_Interaction End End Determine_Interaction->End Inhibition_Logic Xanthine_Oxidase Xanthine Oxidase Inhibited_Complex_As Arsenite-XO Complex (Inhibited) Xanthine_Oxidase->Inhibited_Complex_As inhibited by Inhibited_Complex_8Br 8-Bromo-XO Complex (Inhibited) Xanthine_Oxidase->Inhibited_Complex_8Br inhibited by Arsenite Arsenite Arsenite->Inhibited_Complex_As 8_Bromoxanthine This compound 8_Bromoxanthine->Inhibited_Complex_8Br Probing_Interaction Probing Interaction 8_Bromoxanthine->Probing_Interaction used to probe Inhibited_Complex_As->Probing_Interaction

References

The Strategic Application of 8-Bromoxanthine in the Synthesis of Novel Phosphodiesterase 9A (PDE9A) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for Targeting PDE9A with Xanthine-Based Scaffolds

Phosphodiesterase 9A (PDE9A) is a cGMP-specific phosphodiesterase that has garnered significant attention as a therapeutic target for a range of disorders, including neurodegenerative diseases like Alzheimer's and certain cardiovascular conditions.[1][2] Unlike other phosphodiesterases, such as PDE5, PDE9A regulates cGMP signaling independently of the nitric oxide (NO) pathway, primarily hydrolyzing cGMP generated by natriuretic peptide (NP) signaling.[3] In pathological states such as heart failure, PDE9A expression is often upregulated, leading to diminished levels of cGMP and impaired downstream signaling through protein kinase G (PKG).[3][4] Consequently, the development of potent and selective PDE9A inhibitors is a promising therapeutic strategy.

The xanthine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its inherent drug-like properties and its presence in numerous biologically active compounds.[1][2] While many existing PDE9A inhibitors are based on a pyrazolopyrimidinone scaffold, there is a growing interest in diversifying the chemical space of PDE9A inhibitors, with the xanthine core being a prime candidate.[1][2] Structure-activity relationship (SAR) studies have indicated that substitutions at the N1, N3, and C8 positions of the xanthine ring are crucial for achieving high potency and selectivity against PDE9A.[1][2]

This application note provides a detailed guide on the strategic use of 8-bromoxanthine as a key starting material for the synthesis of novel xanthine-based PDE9A inhibitors. The bromine atom at the C8 position serves as a versatile chemical handle, allowing for the introduction of a wide array of functional groups through various cross-coupling reactions, thereby enabling extensive exploration of the chemical space around this critical position.

The PDE9A Signaling Pathway: A Rationale for Inhibition

Understanding the underlying biological pathway is critical for appreciating the therapeutic potential of PDE9A inhibitors. PDE9A's primary role is the high-affinity hydrolysis of cGMP to GMP, thus acting as a negative regulator of the cGMP signaling cascade.

PDE9A_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NP Natriuretic Peptides (e.g., ANP, BNP) NPR Natriuretic Peptide Receptor (NPR-A/B) NP->NPR Binding & Activation pGC Particulate Guanylyl Cyclase (pGC) GTP GTP cGMP cGMP GTP->cGMP Conversion pGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation PDE9A PDE9A cGMP->PDE9A Hydrolysis Phospho Phosphorylation of Target Proteins PKG->Phospho Catalysis Response Cellular Responses (e.g., vasodilation, anti-hypertrophy) Phospho->Response GMP GMP (inactive) PDE9A->GMP Inhibitor This compound-derived PDE9A Inhibitor Inhibitor->PDE9A Inhibition Synthetic_Workflow Start This compound or derivative (e.g., 8-bromo-3-methylxanthine) Step1 N1/N7-Alkylation Start->Step1 Intermediate1 N-Alkylated This compound Intermediate Step1->Intermediate1 Step2 C8-Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) Intermediate1->Step2 FinalProduct Final PDE9A Inhibitor (1,3,8-Trisubstituted Xanthine) Step2->FinalProduct

References

Application Notes and Protocols: 8-Bromoxanthine as a Precursor for Synthesizing 1,3,8-Trisubstituted Xanthine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine and its derivatives are a class of purine alkaloids with significant pharmacological applications.[1] Modifications at the N1, N3, and C8 positions of the xanthine scaffold have led to the development of potent and selective antagonists for adenosine receptors, which are implicated in a variety of pathological conditions including inflammation, cancer, and neurodegenerative diseases.[2][3][4] 8-Bromoxanthine is a versatile and valuable precursor for the synthesis of 1,3,8-trisubstituted xanthine derivatives, offering a convenient handle for introducing a wide range of functionalities at the C8 position through various organic reactions. This document provides detailed application notes and protocols for the synthesis of these derivatives.

Synthetic Strategy Overview

The general synthetic strategy commences with the N-alkylation of this compound at the N1 and N3 positions, followed by the functionalization of the C8 position. The bromine atom at the 8-position is amenable to displacement via nucleophilic aromatic substitution or can participate in palladium-catalyzed cross-coupling reactions.

Synthetic_Strategy Start This compound N_Alkylation N1, N3-Dialkylation Start->N_Alkylation Alkyl Halides, Base (e.g., K2CO3) Intermediate 1,3-Dialkyl-8-bromoxanthine N_Alkylation->Intermediate C8_Functionalization C8-Functionalization Intermediate->C8_Functionalization Various Methods Final_Product 1,3,8-Trisubstituted Xanthine Derivatives C8_Functionalization->Final_Product

Caption: General synthetic workflow for 1,3,8-trisubstituted xanthines.

Experimental Protocols

Protocol 1: N1, N3-Dialkylation of this compound

This protocol describes the simultaneous introduction of alkyl groups at the N1 and N3 positions of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., propyl iodide, ethyl bromide) (2.2 equivalents)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (3 equivalents) and the desired alkyl halide (2.2 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the 1,3-dialkyl-8-bromoxanthine.

Protocol 2: C8-Functionalization of 1,3-Dialkyl-8-bromoxanthine

The intermediate, 1,3-dialkyl-8-bromoxanthine, can be further functionalized at the C8 position using several methods.

This method is suitable for introducing amine and thiol substituents.

Materials:

  • 1,3-Dialkyl-8-bromoxanthine

  • Nucleophile (amine or thiol) (1.2-1.5 equivalents)

  • Base (e.g., potassium carbonate, triethylamine) (2-3 equivalents)

  • Solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve the 1,3-dialkyl-8-bromoxanthine (1 equivalent) in the chosen solvent.

  • Add the nucleophile (1.2-1.5 equivalents) and the base (2-3 equivalents).

  • Heat the reaction mixture at 80-120 °C for 6-24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize or purify by column chromatography to obtain the pure 1,3-dialkyl-8-(substituted)xanthine.

This method is ideal for introducing aryl or heteroaryl substituents.

Materials:

  • 1,3-Dialkyl-8-bromoxanthine

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2 equivalents)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • In a reaction vessel, combine the 1,3-dialkyl-8-bromoxanthine (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (2-5 mol%), and the base (2 equivalents).

  • Add the degassed solvent system.

  • Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C for 4-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the 1,3-dialkyl-8-(hetero)arylxanthine.[5]

This method is used for the introduction of alkynyl substituents.

Materials:

  • 1,3-Dialkyl-8-bromoxanthine

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-2 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a solution of 1,3-dialkyl-8-bromoxanthine (1 equivalent) and the terminal alkyne (1.5 equivalents) in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base.

  • Stir the reaction mixture under an inert atmosphere at room temperature to 60 °C for 2-8 hours.

  • Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the 1,3-dialkyl-8-alkynylxanthine.[6][7]

This is an alternative and often more efficient method for introducing amino groups.

Materials:

  • 1,3-Dialkyl-8-bromoxanthine

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos) (1-2 mol%)

  • Base (e.g., sodium tert-butoxide, cesium carbonate) (1.4 equivalents)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the solvent and stir for a few minutes to form the active catalyst.

  • Add the 1,3-dialkyl-8-bromoxanthine (1 equivalent), the amine (1.2 equivalents), and the base (1.4 equivalents).

  • Heat the reaction mixture at 80-110 °C for 8-24 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to give the 1,3-dialkyl-8-aminoxanthine.[8]

Data Presentation

The following table summarizes representative examples of 1,3,8-trisubstituted xanthine derivatives synthesized and their reported biological activities as adenosine receptor antagonists.

R1R38-SubstituentMethodYield (%)TargetKi (nM) or IC50 (µM)
PropylPropyl2-Amino-4-chlorophenylSuzuki-A10.3 - 8.6 nM (Ki)
EthylEthylPhenylSuzuki-A20.2 µM (Ki)
PropylPropylPhenyl--A113 nM (Ki)
PropylMethylPhenyl--A137 nM (Ki)
MethylPropylPhenyl--A1120 nM (Ki)
DiethylThiazol-4-ylAmide cyclization--A549 (cancer cell line)16.70 µM (IC50)
DiethylThiazol-4-ylAmide cyclization--MCF7 (cancer cell line)78.06 µM (IC50)
DiethylThiazol-4-ylAmide cyclization--LN229 (cancer cell line)22.07 µM (IC50)
DiethylThiazol-4-ylAmide cyclization--U87 (cancer cell line)25.07 µM (IC50)

Note: The table includes data from various sources where the exact synthetic precursor was not always specified as this compound, but the substitution pattern is relevant.[3][4][9]

Biological Context: Adenosine Receptor Signaling

Many 1,3,8-trisubstituted xanthine derivatives exert their pharmacological effects by acting as antagonists at adenosine receptors, particularly the A1 and A2A subtypes. These are G-protein coupled receptors (GPCRs) that play crucial roles in regulating various physiological processes.

Adenosine_Signaling cluster_A1 A1 Receptor Signaling cluster_A2A A2A Receptor Signaling A1R A1 Adenosine Receptor Gi Gi/o A1R->Gi AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit A2AR A2A Adenosine Receptor Gs Gs A2AR->Gs AC_activate Adenylate Cyclase (Activation) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_activate ↑ PKA Activity cAMP_increase->PKA_activate Adenosine Adenosine Adenosine->A1R Agonist Adenosine->A2AR Agonist Xanthine 1,3,8-Trisubstituted Xanthine (Antagonist) Xanthine->A1R Antagonist Xanthine->A2AR Antagonist

Caption: Adenosine A1 and A2A receptor signaling pathways.

Conclusion

This compound serves as a key and versatile starting material for the synthesis of a diverse library of 1,3,8-trisubstituted xanthine derivatives. The protocols outlined in this document provide a foundation for researchers to explore the synthesis and biological evaluation of novel xanthine-based compounds with potential therapeutic applications. The choice of the C8-functionalization method will depend on the desired substituent, and optimization of reaction conditions may be necessary for specific substrates.

References

Microwave-Assisted Synthesis of 8-Substituted Xanthines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of 8-substituted xanthines, a critical class of compounds in medicinal chemistry with applications as adenosine receptor antagonists and phosphodiesterase inhibitors. The use of microwave irradiation offers significant advantages over classical synthetic methods, including drastically reduced reaction times, improved yields, and access to novel chemical space.

Introduction

Xanthine derivatives are a cornerstone in drug discovery, with prominent examples including caffeine and theophylline. Substitution at the 8-position of the xanthine core is a key strategy for modulating pharmacological activity and selectivity. Traditional methods for the synthesis of these compounds, particularly the imidazole ring closure of uracil precursors, often require harsh conditions, long reaction times, and result in variable yields.

Microwave-assisted organic synthesis provides a powerful alternative by enabling rapid and uniform heating of the reaction mixture. This technology has been successfully applied to the synthesis of 8-substituted xanthines, leading to the development of fast, efficient, and high-yield protocols. This document outlines two primary microwave-assisted methods for the synthesis of 8-substituted and related xanthine derivatives.

Method 1: Hexamethyldisilazane (HMDS) Mediated Ring Closure

This method is particularly effective for the synthesis of 8-styrylxanthine derivatives and related tricyclic compounds. Hexamethyldisilazane (HMDS) acts as a potent condensing agent. The addition of a co-solvent like tetrahydrofuran (THF) can be crucial for improving solubility and reaction efficiency.[1][2][3]

General Reaction Scheme:

G Uracil 6-Amino-5-carboxamidouracil Precursor Xanthine 8-Substituted Xanthine Uracil->Xanthine Ring Closure Reagents HMDS, THF (co-solvent) Reagents->Uracil MW Microwave Irradiation (e.g., 100W, 140°C) MW->Uracil

Caption: HMDS-mediated microwave-assisted ring closure for 8-substituted xanthines.

Experimental Protocol: Synthesis of an 8-Styrylxanthine Derivative

This protocol is a representative example for the synthesis of an 8-styrylxanthine derivative using microwave irradiation.

Materials:

  • 6-Amino-5-(cinnamoylamino)-1,3-dimethyluracil

  • 1,1,1,3,3,3-Hexamethyldisilazane (HMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium sulfate

  • Microwave reactor (e.g., CEM Discover)

  • 10 mL pressure-rated microwave vial with a magnetic stirrer

Procedure:

  • To a 10 mL pressure-rated microwave vial, add the 6-amino-5-(cinnamoylamino)-1,3-dimethyluracil (1.0 g).

  • Add a catalytic amount of ammonium sulfate.

  • Add HMDS (5 mL) and anhydrous THF (2 mL) as a co-solvent.

  • The vial is sealed and placed in the microwave reactor.

  • The reaction mixture is irradiated at 100 W, with a target temperature of 140°C for 20 minutes. The internal pressure may reach up to 10 bar.

  • After the reaction is complete, the vial is cooled to room temperature.

  • The reaction mixture is carefully quenched with methanol and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 8-styrylxanthine derivative.

Quantitative Data Summary: HMDS-Mediated Synthesis
PrecursorProductMicrowave PowerTemperatureTime (min)Yield (%)Reference
6-Amino-5-(cinnamoylamino)-1,3-diethyluracilIstradefylline analogue100 W140°C2075[1]
6-Amino-5-(3,4-dimethoxycinnamoylamino)-1,3-dipropyluracilMSX-2 analogueNot SpecifiedNot SpecifiedNot SpecifiedImproved[1]

Method 2: Triethyl Orthoformate Mediated Ring Closure

This approach is highly effective for the synthesis of 8-unsubstituted xanthine derivatives and can be adapted for some 8-substituted analogues. Triethyl orthoformate serves as both a reagent and a solvent in this one-pot reaction.[4][5][6]

General Reaction Scheme:

G Diaminouracil 5,6-Diaminouracil Derivative Xanthine 8-Unsubstituted or 8-Substituted Xanthine Diaminouracil->Xanthine Ring Closure Reagent Triethyl Orthoformate Reagent->Diaminouracil MW Microwave Irradiation (e.g., 120W, 160°C) MW->Diaminouracil

Caption: Triethyl orthoformate-mediated microwave synthesis of xanthines.

Experimental Protocol: Synthesis of 1,3-Diethylxanthine

This protocol provides a general procedure for the synthesis of an 8-unsubstituted xanthine.

Materials:

  • 5,6-Diamino-1,3-diethyluracil

  • Triethyl orthoformate

  • Microwave reactor (e.g., CEM Discover)

  • 10 mL pressure-rated microwave vial with a magnetic stirrer

  • Diethyl ether

Procedure:

  • A mixture of 5,6-diamino-1,3-diethyluracil (1.0 g) and triethyl orthoformate (6 mL) is placed in a 10 mL pressure-rated microwave vial with a magnetic stirrer.

  • The vial is sealed and subjected to microwave irradiation for 5 minutes (120 W, 160°C).

  • After cooling, the crystalline product is filtered off.

  • The product is washed with diethyl ether (10 mL) and dried to yield 1,3-diethylxanthine.[6]

Quantitative Data Summary: Triethyl Orthoformate-Mediated Synthesis
Starting MaterialProductMicrowave PowerTemperatureTime (min)Yield (%)Reference
5,6-Diamino-1,3-diethyluracil1,3-Diethylxanthine120 W160°C576[6]
5,6-Diamino-1,3-dibutyluracil1,3-Dibutylxanthine120 W160°C580[6]
1-Butyl-5,6-diaminouracil1-Butylxanthine120 W160°C585[4]
5,6-Diamino-1-propargyluracil1-Propargylxanthine120 W160°C590[4]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 8-substituted xanthines. The protocols outlined in this document demonstrate the ability of this technology to dramatically reduce reaction times from hours or even days to mere minutes, while often providing superior yields.[1][4] These efficient and robust methods are highly valuable for researchers in medicinal chemistry and drug development, facilitating rapid library synthesis and the exploration of structure-activity relationships for this important class of therapeutic agents.

References

Application Notes and Protocols for the Characterization of 8-Bromoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 8-Bromoxanthine, a key intermediate in the synthesis of various bioactive compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate and reproducible results for identity, purity, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Reverse-phase HPLC is a robust method for determining the purity of this compound and for its quantification in various matrices.

Table 1: HPLC Method Parameters

ParameterValue
Column Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)
Mobile Phase Acetonitrile:Water:Phosphoric Acid (e.g., 20:80:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 273 nm
Run Time 10 minutes
Experimental Protocol: HPLC Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound standard or sample.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • Use a standard HPLC system equipped with a UV-Vis detector.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the chromatogram at 273 nm. The retention time for this compound will vary depending on the exact system and column, but it is expected to be in the range of 3-7 minutes under these conditions.

  • Data Analysis:

    • For purity analysis, calculate the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

    • For quantitative analysis, create a calibration curve using a series of known concentrations of this compound standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN/Water weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample equilibrate->inject detect UV Detection (273 nm) inject->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/ Concentration integrate->calculate

HPLC Analysis Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation

LC-MS provides a highly sensitive and selective method for the confirmation of this compound, especially in complex matrices. For mass spectrometry compatible applications, phosphoric acid in the mobile phase should be replaced with formic acid.[1]

Table 2: LC-MS Method Parameters

ParameterValue
LC System UPLC/HPLC with a binary pump
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
MS System Quadrupole or Ion Trap with ESI source
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range m/z 100-400
Expected [M+H]⁺ m/z 230.9/232.9 (due to bromine isotopes)
Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 1 µg/mL.

  • Instrumentation:

    • Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

  • Procedure:

    • Equilibrate the LC system with the initial mobile phase conditions.

    • Inject the sample.

    • Acquire data in full scan mode. For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺.

    • Confirm the presence of the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by GC-MS is challenging due to its low volatility. Derivatization is required to increase its volatility and thermal stability. Silylation is a common derivatization technique for xanthine derivatives.[2][3]

Table 3: GC-MS Method Parameters (after derivatization)

ParameterValue
GC System Gas chromatograph with a split/splitless injector
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS System Quadrupole mass spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500
Experimental Protocol: GC-MS Analysis with Silylation
  • Sample Preparation and Derivatization:

    • Place approximately 1 mg of this compound in a dry reaction vial.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 50 µL of a dry solvent like pyridine or acetonitrile.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • Instrumentation:

    • Ensure the GC-MS system is properly tuned and calibrated.

  • Procedure:

    • Inject 1 µL of the derivatized sample in splitless mode.

    • Run the GC-MS method as described in Table 3.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the trimethylsilyl (TMS) derivative of this compound. The number of TMS groups attached will depend on the number of active hydrogens in the molecule.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis sample Place Sample in Vial add_reagent Add Silylating Agent (e.g., BSTFA) sample->add_reagent add_solvent Add Dry Solvent add_reagent->add_solvent heat Heat at 70°C for 30 min add_solvent->heat inject Inject Derivatized Sample heat->inject separate GC Separation inject->separate detect MS Detection (EI) separate->detect analyze_spectrum Analyze Mass Spectrum detect->analyze_spectrum identify Identify TMS Derivative analyze_spectrum->identify

GC-MS Derivatization and Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound.

Table 4: NMR Parameters (Representative)

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent DMSO-d₆DMSO-d₆
Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)
Temperature 25 °C25 °C
Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Additional experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.

  • Expected Spectral Data (Qualitative):

    • ¹H NMR: Expect signals in the aromatic region for the C-H proton and broad signals for the N-H protons. The exact chemical shifts will depend on the tautomeric form present in the solution.

    • ¹³C NMR: Expect signals for the carbonyl carbons and the carbons of the purine ring system. The carbon atom attached to bromine will show a characteristic chemical shift.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.

Table 5: FTIR Parameters

ParameterValue
Spectrometer FTIR spectrometer with ATR accessory
Scan Range 4000-400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16
Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the background spectrum.

    • Record the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands. Based on studies of xanthine and its derivatives, the following vibrations are expected:[1][4][5][6]

      • ~3100-2800 cm⁻¹: N-H and C-H stretching vibrations.

      • ~1700-1650 cm⁻¹: C=O stretching vibrations of the two carbonyl groups.

      • ~1600-1400 cm⁻¹: C=C and C=N stretching vibrations of the purine ring.

      • Below 1000 cm⁻¹: C-Br stretching and ring deformation vibrations.

Analytical_Techniques cluster_techniques Analytical Characterization compound This compound HPLC HPLC compound->HPLC Purity & Quantification LCMS LC-MS compound->LCMS Identification GCMS GC-MS compound->GCMS Volatile Analysis (after derivatization) NMR NMR compound->NMR Structural Elucidation FTIR FTIR compound->FTIR Functional Groups purity Purity HPLC->purity quantity Quantification HPLC->quantity identity identity LCMS->identity Molecular Weight volatile_derivative volatile_derivative GCMS->volatile_derivative TMS-Derivative structure structure NMR->structure Connectivity functional_groups functional_groups FTIR->functional_groups Vibrational Modes

Overview of Analytical Techniques for this compound

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoxanthine is a synthetic purine derivative that serves as a versatile intermediate in medicinal chemistry and a valuable tool in biochemical research. Its structure, featuring a bromine atom at the 8-position of the xanthine core, allows for further chemical modifications, making it a key building block in the synthesis of various bioactive compounds. Notably, it is a crucial precursor in the production of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. Furthermore, this compound itself exhibits inhibitory activity against xanthine oxidase, an enzyme pivotal in purine metabolism and implicated in conditions like gout and hyperuricemia.

These application notes provide comprehensive guidance on the recommended storage, handling, and utilization of this compound in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₃BrN₄O₂[1][2][3]
Molecular Weight 231.01 g/mol [1][2][3]
Appearance Off-white to pale beige solid/powder[1][4]
Melting Point >297°C (decomposes)[1]
Solubility Soluble in DMSO and Methanol; Slightly soluble in DMF.[1][4]
pKa (Predicted) 6.87 ± 0.70[1]

Recommended Storage and Handling

Proper storage and handling of this compound are crucial to maintain its integrity and ensure the safety of laboratory personnel.

Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:

ConditionRecommendationRationale
Temperature Store at 2-8°C.Minimizes thermal degradation.
Atmosphere Store under an inert gas (e.g., nitrogen or argon).Prevents oxidation and reaction with atmospheric moisture.[1]
Light Protect from light.Purine analogs can be susceptible to photodegradation.
Container Keep in a tightly sealed, light-resistant container.Prevents contamination and exposure to light and moisture.
Handling Precautions

This compound should be handled in a well-ventilated area, preferably in a fume hood. The following personal protective equipment (PPE) is recommended:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.

  • Lab Coat: To protect from skin contact.

General Handling Guidelines:

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • In case of accidental exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS).

  • For spills, collect the material without creating dust and dispose of it as chemical waste in accordance with local regulations.

Stability Profile

While detailed quantitative data on the stability of this compound under various conditions is not extensively available in public literature, the following qualitative information and general considerations for xanthine derivatives can guide its use.

ConditionStability InformationRecommendations
Aqueous Solutions Stability is pH-dependent. Purine analogs can be susceptible to hydrolysis at acidic or alkaline pH.Prepare fresh aqueous solutions for experiments. If storage is necessary, buffer the solution to a neutral pH and store at 2-8°C for short periods.
Organic Solvents (DMSO) Generally stable in anhydrous DMSO when stored properly.[5][6][7] The presence of water can promote degradation.[5][7] Repeated freeze-thaw cycles may degrade the compound.[6]Prepare stock solutions in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Temperature Stable at recommended storage temperatures (2-8°C).[1] High temperatures can lead to thermal degradation.Avoid prolonged exposure to high temperatures.
Light As a purine analog, this compound may be susceptible to photodegradation.Protect solutions and solid material from light by using amber vials or wrapping containers in aluminum foil.

A formal forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) is recommended to fully characterize the stability of this compound and identify potential degradation products.

Experimental Protocols

Protocol for Synthesis of 8-Bromo-3-methyl-7-(2-butyn-1-yl)xanthine

This protocol describes a common synthetic application of a derivative of this compound as a precursor for more complex molecules.

Materials:

  • 8-Bromo-3-methylxanthine

  • 1-Bromo-2-butyne

  • N,N-Diisopropylethylamine (DIEA)

  • Acetone

  • Methanol

  • Reaction flask with a condenser and stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a reaction flask, combine 8-bromo-3-methylxanthine, N,N-diisopropylethylamine (DIEA), and 1-bromo-2-butyne in acetone.

  • Stir the mixture and heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After the reaction is complete (typically several hours), cool the reaction mixture to room temperature.

  • A precipitate will form. Collect the solid product by suction filtration.

  • Wash the filter cake with methanol to remove impurities.

  • Dry the resulting pale yellow solid to obtain 8-bromo-3-methyl-7-(2-butyn-1-yl)xanthine.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product 8-Bromo-3-methylxanthine 8-Bromo-3-methylxanthine Combine_and_Reflux Combine and Heat to Reflux 8-Bromo-3-methylxanthine->Combine_and_Reflux 1-Bromo-2-butyne 1-Bromo-2-butyne 1-Bromo-2-butyne->Combine_and_Reflux DIEA DIEA DIEA->Combine_and_Reflux Acetone Acetone Acetone->Combine_and_Reflux Cool Cool to Room Temperature Combine_and_Reflux->Cool Filter Suction Filtration Cool->Filter Wash Wash with Methanol Filter->Wash Dry Dry Wash->Dry Final_Product 8-bromo-3-methyl-7-(2-butyn-1-yl)xanthine Dry->Final_Product

Synthetic Workflow for a Derivative
Protocol for In Vitro Xanthine Oxidase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound against xanthine oxidase.

Principle:

Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by measuring the increase in absorbance at 293 nm. The inhibitory effect of this compound is determined by quantifying the reduction in the rate of uric acid production.

Materials:

  • This compound

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 293 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare a working solution of xanthine oxidase in the phosphate buffer. The optimal concentration should be determined empirically.

  • Assay Setup (in a 96-well plate):

    • Blank: Phosphate buffer and this compound solution (or DMSO vehicle).

    • Control (No Inhibitor): Phosphate buffer, xanthine oxidase, and DMSO vehicle.

    • Test: Phosphate buffer, xanthine oxidase, and serial dilutions of this compound solution.

  • Reaction Initiation and Measurement:

    • Add the substrate (xanthine) to all wells to initiate the reaction.

    • Immediately start monitoring the increase in absorbance at 293 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (RateControl - RateBlank) - (RateTest - RateBlank) ] / (RateControl - RateBlank) x 100

    • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Previous studies have reported a Ki of approximately 400 µM for this compound.[8]

G Start Start Prepare_Reagents Prepare Reagents (Buffer, Xanthine, XO, this compound) Start->Prepare_Reagents Assay_Plate_Setup Set up 96-well Plate (Blank, Control, Test) Prepare_Reagents->Assay_Plate_Setup Initiate_Reaction Initiate Reaction with Xanthine Assay_Plate_Setup->Initiate_Reaction Measure_Absorbance Measure Absorbance at 293 nm Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Reaction Rates and % Inhibition Measure_Absorbance->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50 End End Determine_IC50->End

Xanthine Oxidase Inhibition Assay Workflow
General Protocol for Assessing Effects on Cell Viability

This protocol provides a general method for evaluating the impact of this compound on the viability of a chosen cell line using a resazurin-based assay.

Principle:

Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The amount of resorufin produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Resazurin sodium salt solution

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • CO₂ incubator

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium and add the medium containing different concentrations of this compound to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • Add resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.

    • Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and resazurin but no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the this compound concentration.

Signaling Pathway Context

This compound primarily interacts with the purine metabolism pathway, specifically by inhibiting the enzyme xanthine oxidase.

G cluster_purine Purine Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine_Oxidase This compound This compound This compound->Xanthine_Oxidase Inhibition

Inhibition of Xanthine Oxidase

Conclusion

This compound is a valuable chemical entity for both synthetic and biological applications. Adherence to the recommended storage and handling conditions is paramount for ensuring its stability and the safety of researchers. The provided protocols offer a foundation for the effective use of this compound in common laboratory procedures. It is recommended that users further optimize these protocols for their specific experimental systems.

References

Application Notes and Protocols for 8-Bromoxanthine in Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoxanthine is a purine analog that serves as a valuable tool compound in the study of enzyme kinetics, particularly as an inhibitor of xanthine oxidase.[1][2] Its unique inhibitory mechanism provides insights into the enzyme's active site and reaction dynamics.[1] This document provides detailed application notes and protocols for the utilization of this compound in enzyme kinetic studies, with a primary focus on its interaction with xanthine oxidase.

Mechanism of Action and Enzyme Specificity

This compound is an inhibitor of xanthine oxidase, with a reported inhibition constant (Ki) of approximately 400 μM.[1][3] The inhibition mechanism is notable for being:

  • Uncompetitive with respect to the substrate xanthine. This indicates that this compound preferentially binds to the enzyme-substrate complex.[1][2]

  • Noncompetitive with respect to molecular oxygen, the co-substrate.[1]

This dual inhibition pattern distinguishes it from many other xanthine oxidase inhibitors.[2] this compound exhibits a strong preference for binding to the reduced form of the molybdenum center (MoIV) within the enzyme's active site, with dissociation constants of 18 µM for the reduced enzyme and 1.5 mM for the oxidized enzyme.[1][3] This preferential binding to the reduced state slows the rate of enzyme reduction by xanthine.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound as an inhibitor of xanthine oxidase.

ParameterValueEnzymeSubstrateNotes
Ki ~400 µMXanthine OxidaseXanthineInhibition is uncompetitive with respect to xanthine.[1][3]
Inhibition Type UncompetitiveXanthine OxidaseXanthineBinds preferentially to the enzyme-substrate complex.[1][2]
Inhibition Type NoncompetitiveXanthine OxidaseMolecular Oxygen[1]
Kd (oxidized enzyme) 1.5 mMXanthine Oxidase-Dissociation constant for the oxidized molybdenum center (MoVI).[1][3]
Kd (reduced enzyme) 18 µMXanthine Oxidase-Dissociation constant for the reduced molybdenum center (MoIV).[1][3]

Experimental Protocols

Protocol 1: Determination of Xanthine Oxidase Activity (Spectrophotometric Assay)

This protocol describes a continuous spectrophotometric assay to measure the activity of xanthine oxidase by monitoring the formation of uric acid from xanthine. Uric acid has a distinct absorbance maximum around 290-295 nm.[4]

Materials:

  • Xanthine Oxidase (from bovine milk or microbial source)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)[4]

  • Xanthine solution (prepare a stock solution in a small amount of NaOH and dilute in buffer)

  • UV-Vis Spectrophotometer or microplate reader capable of reading in the UV range

  • Cuvettes or 96-well UV-transparent microplates

Procedure:

  • Reagent Preparation:

    • Prepare 50 mM potassium phosphate buffer (pH 7.5).

    • Prepare a stock solution of xanthine (e.g., 10 mM) by dissolving it in a minimal amount of 0.1 M NaOH, then dilute to the final concentration with the phosphate buffer. Prepare a series of working solutions of varying xanthine concentrations (e.g., 10 µM to 200 µM).

    • Prepare a solution of xanthine oxidase in ice-cold phosphate buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.

  • Assay Setup (for a single cuvette):

    • To a 1 ml cuvette, add:

      • 850 µL of 50 mM Potassium Phosphate Buffer (pH 7.5)

      • 50 µL of Xanthine working solution

      • 50 µL of distilled water (for control without inhibitor)

    • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the xanthine oxidase solution and mix immediately by gentle inversion.

    • Place the cuvette in the spectrophotometer and immediately begin recording the absorbance at 293 nm for 3-5 minutes.

    • The rate of the reaction is the initial linear rate of increase in absorbance per minute (ΔA/min).

Protocol 2: Determination of the Inhibitory Effect of this compound on Xanthine Oxidase

This protocol outlines the procedure to determine the inhibitory kinetics of this compound.

Materials:

  • All materials from Protocol 1

  • This compound solution (prepare a stock solution in a suitable solvent like DMSO and dilute in buffer)

Procedure:

  • Reagent Preparation:

    • Prepare reagents as described in Protocol 1.

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO). From this, prepare a series of working solutions in phosphate buffer to achieve final assay concentrations ranging from, for example, 50 µM to 1000 µM.

  • Assay Setup (for a single cuvette):

    • Prepare a series of cuvettes, each containing a fixed concentration of xanthine and a varying concentration of this compound.

    • To each 1 ml cuvette, add:

      • 800 µL of 50 mM Potassium Phosphate Buffer (pH 7.5)

      • 50 µL of Xanthine working solution

      • 50 µL of this compound working solution (or vehicle control)

    • Equilibrate the mixture to the desired temperature.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the xanthine oxidase solution and mix.

    • Record the initial reaction rates (ΔA/min) as described in Protocol 1.

  • Data Analysis:

    • To determine the mode of inhibition, perform the experiment with varying concentrations of both the substrate (xanthine) and the inhibitor (this compound).

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

      • For uncompetitive inhibition (with respect to xanthine), the lines for different inhibitor concentrations will be parallel.

    • The Ki value can be determined by replotting the y-intercepts from the Lineweaver-Burk plot against the inhibitor concentration.

Visualizations

Signaling Pathway

cluster_Purine_Metabolism Purine Catabolism Pathway cluster_Inhibition Inhibition by this compound Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Gout Gout Uric_Acid->Gout High Levels Lead to XO_E Xanthine Oxidase (E) XO_ES Enzyme-Substrate Complex (ES) XO_E->XO_ES + Substrate (S) Bromoxanthine This compound (I) XO_ES->Bromoxanthine Binds to form ESI Complex

Caption: Purine catabolism and inhibition by this compound.

Experimental Workflow

cluster_Prep 1. Reagent Preparation cluster_Assay 2. Assay Setup cluster_Measurement 3. Kinetic Measurement cluster_Analysis 4. Data Analysis A Prepare Buffer, Substrate (Xanthine), and Enzyme Solutions C Pipette Buffer, Substrate, and Inhibitor into Cuvettes/Microplate A->C B Prepare this compound Inhibitor Solutions B->C D Equilibrate to Assay Temperature C->D E Initiate Reaction with Xanthine Oxidase D->E F Measure Absorbance at 293 nm over Time E->F G Calculate Initial Reaction Rates (ΔA/min) F->G H Generate Lineweaver-Burk Plot G->H I Determine Inhibition Type and Calculate Ki H->I

Caption: Workflow for enzyme kinetic analysis with this compound.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Involving 8-Bromoxanthine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 8-aryl-substituted xanthine derivatives via Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction offers a versatile and efficient method for the derivatization of the xanthine scaffold, a privileged structure in medicinal chemistry. The resulting 8-substituted xanthines are of significant interest due to their wide range of biological activities, particularly as potent and selective antagonists for adenosine receptors, making them valuable candidates for drug discovery programs.[1][2]

Introduction

The xanthine core is a fundamental heterocyclic structure found in many biologically active compounds, including caffeine and theophylline.[2] Substitution at the C8 position of the xanthine ring has been shown to be a critical determinant of pharmacological activity and selectivity, particularly for adenosine A1 and A2A receptors.[1][2] The Suzuki-Miyaura cross-coupling reaction has emerged as a robust and widely used method for the synthesis of 8-arylxanthines from 8-bromoxanthine precursors. This palladium-catalyzed reaction between an organohalide (this compound) and an organoboron compound (arylboronic acid) is tolerant of a wide variety of functional groups and consistently provides good to excellent yields.[1][3]

Successful Suzuki-Miyaura coupling requires careful optimization of several parameters, including the choice of palladium catalyst, ligand, base, and solvent system.[1] This document provides detailed protocols based on established literature procedures for the Suzuki cross-coupling of this compound derivatives with various arylboronic acids, along with data on expected yields for different substrates.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura cross-coupling reaction of an this compound derivative with an arylboronic acid is depicted below. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.

Suzuki_Coupling_Scheme cluster_reactants Reactants cluster_products Products Xanthine This compound Derivative Catalyst Pd(0) Catalyst Base Xanthine->Catalyst + BoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicAcid->Catalyst + CoupledProduct 8-Aryl-Substituted Xanthine Byproducts Byproducts Catalyst->CoupledProduct Catalyst->Byproducts

Caption: General scheme of the Suzuki cross-coupling reaction.

Data Presentation: Illustrative Suzuki Coupling Reactions

The following table summarizes the results of Suzuki-Miyaura cross-coupling reactions between 3-benzyl-8-bromoadenine (an this compound derivative) and various arylboronic acids, based on the work of Hocek et al. (2001). Two primary methods were employed: Method A (anhydrous conditions) and Method B (aqueous conditions).

EntryArylboronic AcidMethodYield (%)
1Phenylboronic acidA95
2Phenylboronic acidB95
34-Fluorophenylboronic acidA85
43-Nitrophenylboronic acidB80
5Styrylboronic acidB75
63-Methoxyphenylboronic acidA66
72-Methylphenylboronic acidA89
84-Formylphenylboronic acidB65
93-Aminophenylboronic acidB78

Data adapted from Hocek et al., Synthesis, 2001, (11), 1704-1710.[3]

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound derivatives.

Protocol 1: Anhydrous Conditions (Method A)

This protocol is suitable for the coupling of this compound derivatives with electron-rich arylboronic acids.[3]

Materials:

  • This compound derivative (e.g., 3-benzyl-8-bromoadenine)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Celite

Procedure:

  • To a dry Schlenk flask, add the this compound derivative (1.0 equiv), arylboronic acid (1.5 equiv), anhydrous potassium carbonate (1.25 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.025 equiv).

  • Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the Celite pad with additional toluene.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Aqueous Conditions (Method B)

This protocol is generally more versatile and is particularly effective for electron-deficient arylboronic acids and alkenylboronic acids.[3]

Materials:

  • This compound derivative (e.g., 3-benzyl-8-bromoadenine)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add the this compound derivative (1.0 equiv), arylboronic acid (1.5 equiv), potassium carbonate (2.7 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.025 equiv).

  • Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Add a mixture of DME and deionized water (typically in a 7:1 v/v ratio).

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L₂) Oxidative\nAddition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation Ar-B(OH)₂ Base R-Pd(II)-Ar(L2) R-Pd(II)-Ar(L₂) Transmetalation->R-Pd(II)-Ar(L2) Reductive\nElimination Reductive Elimination R-Pd(II)-Ar(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-Ar

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

The diagram below outlines the general experimental workflow for the synthesis and purification of 8-aryl-substituted xanthine derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification ReactionSetup 1. Reaction Setup (Inert Atmosphere) Heating 2. Heating and Stirring ReactionSetup->Heating Monitoring 3. Reaction Monitoring (TLC) Heating->Monitoring Quenching 4. Cooling and Quenching Monitoring->Quenching Extraction 5. Extraction Quenching->Extraction Drying 6. Drying and Concentration Extraction->Drying ColumnChromatography 7. Column Chromatography Drying->ColumnChromatography Characterization 8. Characterization (NMR, MS) ColumnChromatography->Characterization

Caption: A typical experimental workflow for Suzuki coupling.

Signaling Pathway Context: Adenosine Receptor Antagonism

8-Aryl-substituted xanthine derivatives are primarily investigated as antagonists of adenosine receptors. The following diagram provides a simplified overview of the signaling pathway affected by these compounds.

Adenosine_Signaling Adenosine Adenosine AdenosineReceptor Adenosine Receptor (e.g., A2A) Adenosine->AdenosineReceptor Activates G_Protein G Protein AdenosineReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Produces DownstreamEffects Downstream Cellular Effects cAMP->DownstreamEffects XanthineDerivative 8-Aryl-Xanthine (Antagonist) XanthineDerivative->AdenosineReceptor Blocks

Caption: Simplified adenosine receptor signaling pathway.

References

Application Notes and Protocols for Studying Metabolic Pathways with 8-Bromoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing experiments for studying metabolic pathways using 8-Bromoxanthine. This document includes detailed protocols for key assays, summaries of quantitative data, and visualizations of relevant pathways and workflows.

Introduction

This compound is a xanthine derivative that serves as a valuable tool for investigating various metabolic pathways. Its known biological activities include the inhibition of xanthine oxidase, a key enzyme in purine catabolism, and potential interactions with adenosine receptors and phosphodiesterases, which are crucial regulators of cellular signaling and metabolism.[1] This document outlines experimental designs to explore the effects of this compound on purine metabolism, glucose metabolism, and lipid metabolism.

Physicochemical Properties and Handling

PropertyValueSource
Molecular Formula C₅H₃BrN₄O₂PubChem
Molecular Weight 227.01 g/mol PubChem
Appearance White to off-white solidGeneric Material Properties
Solubility Soluble in DMSOGeneric Laboratory Knowledge
Storage Store at -20°CGeneric Laboratory Knowledge

Stock Solution Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Further dilutions to desired working concentrations should be made in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced cellular effects.

Section 1: Investigating the Role of this compound in Purine Metabolism

The primary established role of this compound is the inhibition of xanthine oxidase, an essential enzyme in the purine degradation pathway that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Dysregulation of this pathway is associated with conditions like hyperuricemia and gout.

Quantitative Data: Inhibition of Xanthine Oxidase
ParameterValueCell/SystemSource
Ki (Inhibition constant) ~400 µMBovine Milk Xanthine Oxidase[1]
Inhibition Type Uncompetitive with respect to xanthineBovine Milk Xanthine Oxidase[1]

Signaling Pathway: Purine Catabolism

Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine_Oxidase Xanthine_Oxidase Bromoxanthine This compound Bromoxanthine->Xanthine_Oxidase Inhibits

Figure 1. Inhibition of Purine Catabolism by this compound.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol details the procedure to measure the inhibitory effect of this compound on xanthine oxidase activity by monitoring the formation of uric acid.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • This compound

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 295 nm

  • 96-well UV-transparent microplate

Procedure:

  • Prepare Reagents:

    • Dissolve xanthine in 50 mM potassium phosphate buffer to a final concentration of 100 µM.

    • Prepare a serial dilution of this compound in the same buffer (e.g., from 10 µM to 1 mM).

    • Dilute xanthine oxidase in the buffer to a working concentration (e.g., 0.1 U/mL).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the this compound dilutions or buffer (for control).

    • Add 50 µL of the xanthine solution to each well.

    • Pre-incubate the plate at 25°C for 5 minutes.

  • Initiate Reaction:

    • Add 100 µL of the xanthine oxidase solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10 minutes. The rate of uric acid formation is proportional to the rate of increase in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of this compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Perform kinetic studies by varying the concentrations of both xanthine and this compound to determine the type of inhibition (e.g., using Lineweaver-Burk plots).[1]

Experimental Workflow: Xanthine Oxidase Inhibition Assay

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Xanthine_sol Xanthine Solution Add_Reagents Add Xanthine and This compound to plate Xanthine_sol->Add_Reagents XO_sol Xanthine Oxidase Solution Add_XO Initiate with Xanthine Oxidase XO_sol->Add_XO Bromo_sol This compound Dilutions Bromo_sol->Add_Reagents Pre_incubate Pre-incubate at 25°C Add_Reagents->Pre_incubate Pre_incubate->Add_XO Measure_Abs Measure Absorbance at 295 nm Add_XO->Measure_Abs Calc_Velo Calculate Initial Velocities Measure_Abs->Calc_Velo Det_IC50 Determine IC50 Calc_Velo->Det_IC50 Kinetic_Analysis Kinetic Analysis Calc_Velo->Kinetic_Analysis Adenosine Adenosine AR Adenosine Receptor (e.g., A1, A2A) Adenosine->AR G_protein G Protein AR->G_protein AC Adenylyl Cyclase G_protein->AC Activates or Inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Metabolic_Response Metabolic Response PKA->Metabolic_Response Bromoxanthine This compound Bromoxanthine->AR Antagonizes

References

Troubleshooting & Optimization

How to optimize the yield of 8-Bromoxanthine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the yield and purity of 8-Bromoxanthine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct bromination of a xanthine precursor, such as 3-Methylxanthine, at the C8 position. This electrophilic substitution reaction is typically carried out using liquid bromine in a suitable solvent like acetic acid.[1] The presence of a base, such as sodium acetate, is often employed to facilitate the reaction.[2]

Q2: Which brominating agent is recommended: liquid bromine or N-bromosuccinimide (NBS)?

A2: Both liquid bromine and NBS can be used for the bromination of xanthines.[3] Liquid bromine in acetic acid is a very common and effective method that often results in high yields.[2] NBS is an alternative that can be easier to handle and may be preferred for certain substrates or reaction conditions to ensure selective bromination.

Q3: How can I monitor the progress of the bromination reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] For TLC analysis, spot the reaction mixture alongside the starting material to observe the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.[4][5]

Q4: What are the critical parameters to control for maximizing the yield?

A4: To maximize the yield of this compound, it is crucial to control the following parameters:

  • Temperature: The reaction is often started at a lower temperature (10-15°C) during the addition of bromine and then heated (e.g., to 60-65°C) to drive the reaction to completion.[2]

  • Stoichiometry: The molar ratio of the brominating agent and any additives like sodium acetate to the xanthine substrate should be carefully controlled.[1][2]

  • Reaction Time: Sufficient reaction time (e.g., 3-4 hours) at the optimal temperature is necessary for the reaction to go to completion.[1][2]

  • Purity of Starting Materials: Using pure starting materials is essential to prevent side reactions and simplify purification.[3]

Q5: How do I purify the crude this compound product?

A5: The most common purification method is recrystallization or washing with a suitable solvent. After quenching the reaction with water to precipitate the crude product, it can be washed with cold water.[1] Further purification can be achieved by creating a slurry in a hot solvent like methanol, followed by cooling and filtration.[2] This process helps remove unreacted starting materials and soluble impurities.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Incomplete Reaction * Verify Reaction Time and Temperature: Ensure the reaction is stirred at the optimal temperature for a sufficient duration. Monitor via TLC until the starting material is consumed.[1][2]* Check Reagent Stoichiometry: Use a slight excess of the brominating agent.[1]
Degradation of Starting Material/Product * Control Temperature: Avoid excessively high temperatures, which can lead to degradation. Ensure controlled addition of bromine at a lower temperature before heating.[2]
Poor Quality of Reagents * Use Pure Starting Materials: Ensure the xanthine precursor is of high purity. Impurities can inhibit the reaction.[3]* Check Bromine Quality: Use fresh, high-quality bromine.
Inefficient Quenching/Precipitation * Use Ice Water: Pouring the reaction mixture into ice water helps to ensure complete precipitation of the product.[1]* Sufficient Stirring: Stir the mixture for an adequate time after adding water to allow for full precipitation.[2]
Issue 2: Product is Impure (Multiple Spots on TLC)
Potential Cause Suggested Solution
Formation of Side Products * Optimize Reaction Conditions: Over-bromination or side reactions can occur. Re-evaluate temperature, reaction time, and stoichiometry of the brominating agent.* Control Bromine Addition: Add bromine dropwise and slowly to maintain control over the reaction and minimize side product formation.[1]
Unreacted Starting Material * Increase Reaction Time/Temperature: If the starting material is still present, consider increasing the reaction time or temperature moderately, while monitoring by TLC.[1][2]* Purification: Unreacted starting material can often be removed by washing the crude product with a solvent in which the product has low solubility.
Contamination from Glassware/Reagents * Use Clean, Dry Glassware: Ensure all glassware is thoroughly cleaned and dried before use.* Use High-Purity Solvents: Solvents should be of an appropriate grade and dry, as moisture can interfere with the reaction.
Issue 3: Difficulty with Product Isolation and Purification
Potential Cause Suggested Solution
Poor Precipitation * Ensure Sufficient Volume of Water: Use a significantly larger volume of ice water for quenching to ensure the product precipitates out completely.[1]* Cooling: After quenching, cool the mixture in an ice bath to further decrease the solubility of the product.
Product is "oiling out" instead of crystallizing * Solvent Choice: The solvent used for recrystallization may not be appropriate. The boiling point of the solvent should be lower than the melting point of the solid.[2]* Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage crystal formation. Avoid rapid cooling in an ice bath initially.
Ineffective Recrystallization/Washing * Solvent Selection: For washing, choose a solvent where the product is poorly soluble but impurities are soluble. Methanol is often effective for washing crude this compound.[2]* Recrystallization Solvent System: For recrystallization, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. If a single solvent is not effective, a co-solvent system (e.g., using a solvent in which the compound is soluble and an anti-solvent in which it is not) may be necessary.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for 8-Bromo-3-Methylxanthine Synthesis

Parameter Method 1 [1]Method 2 [2]
Starting Material 3-Methyl-3,7-dihydro-1H-purine-2,6-dione3-Methyl-xanthine
Brominating Agent BromineLiquid Bromine
Solvent Acetic AcidAcetic Acid
Additive Sodium AcetateSodium Acetate
Temperature 50°C (addition), then 65°C10-15°C (addition), then 60-65°C
Reaction Time 3 hours3-4 hours
Purification Precipitation in ice water, filtration, washing with cold waterPrecipitation in DM water, filtration, washing with DM water, slurry in methanol
Reported Yield 96.6%~92%

Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione[1]
  • Reaction Setup: In a suitable reaction vessel, dissolve 3-Methyl-3,7-dihydro-1H-purine-2,6-dione (1 equivalent) in acetic acid.

  • Addition of Base: Add sodium acetate (2 equivalents) to the mixture.

  • Bromine Addition: Heat the mixture to 50°C. Slowly add liquid bromine (1.2 equivalents) dropwise.

  • Reaction: After the addition is complete, increase the temperature to 65°C and stir for 3 hours.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water to precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration. Wash the filter cake twice with cold water.

  • Drying: Dry the purified solid under vacuum to obtain 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione as a light yellow solid.

Visualizations

Experimental Workflow Diagram

G cluster_0 Reaction Stage cluster_1 Workup & Purification Stage A 1. Dissolve 3-Methylxanthine and Sodium Acetate in Acetic Acid B 2. Cool to 10-15°C and Slowly Add Liquid Bromine A->B Stir C 3. Heat to 60-65°C for 3-4 hours B->C Controlled Heating D 4. Cool to Room Temperature and Quench in Ice Water C->D Reaction Complete (Monitor by TLC) E 5. Filter the Precipitate D->E Precipitation F 6. Wash with Cold Water and then Methanol E->F Impurity Removal G 7. Dry Under Vacuum F->G Isolation H High-Purity This compound G->H Final Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram for Low Yield

G Start Problem: Low Product Yield Check_Completion Is the reaction complete? (Check TLC/LC-MS) Start->Check_Completion Check_Purity Are starting materials pure? Start->Check_Purity Check_Conditions Were reaction conditions (temp, time) correct? Start->Check_Conditions Check_Workup Was workup procedure (quenching, filtration) correct? Start->Check_Workup Incomplete Solution: - Increase reaction time/temp - Check reagent stoichiometry Check_Completion->Incomplete No Success Yield Optimized Check_Completion->Success Yes Impure_SM Solution: - Purify starting materials - Use fresh, high-quality reagents Check_Purity->Impure_SM No Check_Purity->Success Yes Wrong_Conditions Solution: - Verify temperature control - Ensure accurate timing Check_Conditions->Wrong_Conditions No Check_Conditions->Success Yes Bad_Workup Solution: - Use sufficient ice water for quench - Ensure complete precipitation before filtration Check_Workup->Bad_Workup No Check_Workup->Success Yes

Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Improving the solubility of 8-Bromoxanthine for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using 8-Bromoxanthine in in vitro assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a derivative of xanthine, a purine base. It is frequently used in research as an inhibitor of xanthine oxidase.[1][2] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, this compound can be used to study cellular processes involving purine metabolism and oxidative stress.[1]

Q2: What are the basic physical and chemical properties of this compound?

A2: Key properties of this compound are summarized in the table below. Its high melting point suggests a stable crystal lattice structure, which can contribute to its low aqueous solubility.

Q3: In which solvents is this compound soluble?

A3: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2][3] It has very poor solubility in water, which is a common characteristic of many xanthine derivatives.

Q4: How should this compound be stored?

A4: For long-term stability, solid this compound should be stored at -20°C.[3] Stock solutions, typically prepared in DMSO, should also be stored at -20°C to prevent degradation.

Quantitative Data: Solubility and Properties

The table below summarizes the known solubility and key physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₅H₃BrN₄O₂[3]
Molecular Weight 231.01 g/mol [3]
Melting Point >297°C (decomposes)[2]
Appearance Off-White to Pale Beige Solid[4]
Solubility
DMSOSoluble (Exact concentration requires empirical testing)[2][3]
MethanolSoluble (Exact concentration requires empirical testing)[2][3]
WaterVery low solubility-
Storage Temperature -20°C (solid and stock solutions)[3]

Note: While DMSO is the recommended solvent, the maximum concentration should be determined empirically for your specific lot of this compound. Start with a common stock concentration (e.g., 10-50 mM) and observe for complete dissolution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound, which can then be diluted into your aqueous cell culture medium or assay buffer.

Materials:

  • This compound powder (MW: 231.01 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated scale

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature.

  • Weigh this compound: Carefully weigh out 2.31 mg of this compound powder and place it into a sterile vial.

    • Calculation: 231.01 g/mol * 0.010 mol/L = 2.31 g/L = 2.31 mg/mL

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the Compound:

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied, followed by vortexing. Do not overheat.

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Troubleshooting Guide

This section addresses common issues encountered when preparing this compound solutions for in vitro experiments.

Q: My this compound is not dissolving in DMSO, what should I do?

A: If you observe particulate matter after vortexing, follow these steps:

  • Increase Vortex Time: Continue vortexing for an additional 2-3 minutes.

  • Apply Gentle Heat: Place the vial in a 37°C water bath for 10-15 minutes and vortex again. This often helps overcome the energy barrier for dissolution.

  • Sonication: If available, sonicate the vial in a water bath for 5-10 minutes.

  • Reduce Concentration: If the above steps fail, you may be exceeding the solubility limit. Prepare a new, more dilute stock solution (e.g., 5 mM).

Q: After diluting my DMSO stock into my aqueous cell culture medium, a precipitate formed. How can I prevent this?

A: This is a common issue when a compound is much less soluble in the final aqueous buffer than in the DMSO stock.

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, as higher concentrations can be toxic to cells and cause poorly soluble compounds to precipitate.

  • Increase Mixing: When adding the DMSO stock to your medium, add it dropwise while gently vortexing or swirling the medium. This rapid dispersion can prevent localized high concentrations that lead to precipitation.

  • Pre-warm the Medium: Adding the stock to medium that is pre-warmed to 37°C can sometimes help maintain solubility.

Q: Can I dissolve this compound directly in my cell culture medium or buffer?

A: Direct dissolution in aqueous solutions is not recommended due to the compound's very low water solubility. Preparing a concentrated stock in an appropriate organic solvent like DMSO is the standard and most reliable method.

Visualized Workflows and Pathways

Experimental Workflow for Solution Preparation

The following diagram illustrates the standard workflow for preparing this compound for an in vitro assay.

G Workflow: Preparing this compound for In Vitro Assays cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 2.31 mg This compound add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex / Gentle Heat (37°C) to Dissolve add_dmso->dissolve store Aliquot and Store Stock at -20°C dissolve->store thaw Thaw Stock Aliquot store->thaw Assay Day dilute Serially Dilute Stock into Assay Medium thaw->dilute use Use Immediately in In Vitro Assay dilute->use

Caption: A step-by-step workflow for preparing this compound solutions.

Troubleshooting Solubility Issues

This flowchart provides a logical sequence for troubleshooting common solubility problems.

G Troubleshooting Flowchart: this compound Solubility start Start: Add this compound to DMSO q1 Is the solution clear after vortexing? start->q1 heat Apply gentle heat (37°C) and vortex again q1->heat No success Success: Stock solution is ready q1->success Yes q2 Is the solution clear? heat->q2 sonicate Sonicate for 5-10 min q2->sonicate No q2->success Yes q3 Is the solution clear? sonicate->q3 fail Failed: Re-prepare at a lower concentration q3->fail No q3->success Yes

Caption: A decision tree for resolving issues during stock solution preparation.

Mechanism of Action: Xanthine Oxidase Inhibition

This compound acts by inhibiting the enzyme xanthine oxidase, which is a key step in purine catabolism.

G Pathway: Inhibition of Purine Catabolism by this compound hypo Hypoxanthine xan Xanthine hypo->xan Xanthine Oxidase uric Uric Acid xan->uric Xanthine Oxidase enzyme Xanthine Oxidase inhibitor This compound inhibitor->enzyme Inhibits

Caption: Inhibition of the xanthine oxidase enzyme by this compound.

References

Technical Support Center: Purification of 8-Bromoxanthine and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of 8-Bromoxanthine and its reaction products. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities in crude this compound often originate from the starting materials and side reactions during its synthesis. These can include unreacted starting materials like 3-methylxanthine, excess brominating agent, and potentially over-brominated or other isomeric side-products.[1] The purification process aims to remove these contaminants to achieve high purity.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification method depends on the scale of the experiment and the nature of the impurities. For laboratory scale, recrystallization is a common and effective method for purifying solid this compound.[2] For analytical purposes or purification of reaction products, High-Performance Liquid Chromatography (HPLC) is often employed.[3] Column chromatography can also be used, particularly for separating reaction mixtures.[2]

Q3: My this compound sample is difficult to dissolve for purification. What should I do?

A3: this compound has limited solubility in many common organic solvents at room temperature. For recrystallization, it is crucial to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] If a single solvent proves ineffective, a two-solvent system can be employed.[5] For chromatographic techniques, using highly polar mobile phases or adding modifiers like acetic acid or triethylamine can help improve solubility and elution.[2]

Q4: How can I assess the purity of my purified this compound?

A4: The purity of this compound and its derivatives is most commonly determined by HPLC.[6][7] This technique can separate the main compound from residual impurities, and the purity is typically reported as a percentage of the total peak area. Melting point analysis can also be a useful indicator of purity; a sharp melting point close to the literature value (around 300°C with decomposition) suggests a high degree of purity.[6]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.[8]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[9]
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the compound is significantly impure.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. If the problem persists, purification by another method like column chromatography may be necessary before recrystallization.[10][11]
Low recovery of the purified product. Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution in an ice bath to maximize crystal formation before filtration.[8]
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent to prevent the product from crystallizing on the filter paper.[11]
The purified crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.[10]
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
Poor peak shape (tailing or fronting). Strong interaction between the basic nitrogen atoms in the xanthine ring and acidic silanol groups on the silica-based column.Use a mobile phase with a pH that suppresses the ionization of this compound. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also improve peak shape.
Column overload.Reduce the injection volume or the concentration of the sample.[12]
Fluctuating retention times. Inconsistent mobile phase composition or temperature fluctuations.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.[12][13]
Column degradation.Flush the column with a strong solvent or replace it if necessary.[12]
Low resolution between peaks. Inappropriate mobile phase composition or column chemistry.Optimize the mobile phase by adjusting the solvent ratio or pH. Experiment with different column stationary phases (e.g., C18, Phenyl) to find the best selectivity for your separation.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes a general procedure for the recrystallization of crude this compound. The choice of solvent is critical and may require preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents like DMF/water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid using a large excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Purification of an this compound Reaction Product by Column Chromatography

This protocol provides a general method for purifying a reaction product of this compound, such as an N-alkylated derivative, using silica gel column chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (for column chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or dichloromethane/methanol)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Solvent System Selection: Use TLC to determine a suitable solvent system for the separation. The ideal eluent should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack the chromatography column with silica gel using either the dry packing or slurry method.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes or flasks. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.[14]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods for this compound Derivatives

Purification Method Typical Purity Achieved Typical Yield Advantages Disadvantages Reference
Recrystallization (Methanol) >99%80-90%Simple, cost-effective for solid compounds.Can be time-consuming, potential for product loss in mother liquor.[15]
Column Chromatography Variable (depends on separation)60-80%Good for separating complex mixtures.Can be labor-intensive and require large volumes of solvent.[2]
HPLC (Preparative) >99.5%VariableHigh resolution and purity.Expensive, limited to smaller scales.[3]

Table 2: Purity and Yield Data from a Synthetic Route to a Linagliptin Intermediate

The following data is from a multi-step synthesis starting from 8-bromo-3-methylxanthine.[15]

Reaction Step Product Purification Method Purity Yield
Alkylation of 8-bromo-3-methylxanthine3-methyl-7-(2-butyn-1-yl)-8-bromo-xanthineFiltration and washing with methanol92.0%118.8% (crude)
Subsequent reaction1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthineFiltration and washingNot specifiedNot specified

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Crude this compound Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Primary Method ColumnChromatography Column Chromatography Crude this compound->ColumnChromatography For Mixtures PurityAnalysis Purity Analysis (HPLC, MP) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis HPLC HPLC

Caption: General workflow for the purification and analysis of this compound.

linagliptin_pathway Linagliptin Linagliptin (this compound Derivative) DPP4 DPP-4 Enzyme Linagliptin->DPP4 Inhibits Incretins Incretin Hormones (GLP-1, GIP) DPP4->Incretins Inactivates Pancreas Pancreas Incretins->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Increases

Caption: Simplified signaling pathway of Linagliptin's mechanism of action.[16][17]

References

Addressing common side reactions in 8-substituted xanthine preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-substituted xanthines. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing a low yield in my Traube synthesis of 8-substituted xanthines. What are the common causes and how can I improve it?

Low yields in the Traube synthesis, a cornerstone for preparing the xanthine core, are a frequent challenge. The primary reasons for this include poor solubility of the 5,6-diaminouracil precursor, formation of side products due to harsh reaction conditions, and incomplete cyclization of the intermediate.

Troubleshooting Steps:

  • Assess Precursor Purity: Ensure your 5,6-diaminouracil starting material is pure. Impurities can interfere with the subsequent cyclization step, leading to the formation of unexpected byproducts.[1]

  • Improve Solubility: The low solubility of diaminouracil precursors in many organic solvents can hinder the reaction. If you are using a cyclizing agent like hexamethyldisilazane (HMDS), the addition of a co-solvent such as tetrahydrofuran (THF) can be crucial for the reaction to proceed efficiently.[2][3][4]

  • Optimize Reaction Conditions with Microwave Synthesis: Conventional heating methods often necessitate prolonged reaction times at high temperatures, which can lead to the degradation of reactants and the formation of side products.[2][3][4] Microwave-assisted synthesis offers a significant advantage by dramatically reducing reaction times from hours to minutes and often improving yields through rapid and uniform heating.[2][3][4]

FAQ 2: My reaction is producing multiple unidentified side products. What are the likely side reactions occurring?

The formation of multiple side products is a common issue, particularly when dealing with complex substrates or non-optimized reaction conditions. Here are some of the most common side reactions:

  • Over-alkylation: When introducing alkyl groups using alkylating agents (e.g., alkyl halides), there is a risk of over-alkylation, especially at the N7 and N9 positions of the xanthine core, leading to a mixture of products that can be difficult to separate.[5][6][7][8]

  • Hydrolysis of Amide Intermediate: The 6-amino-5-carboxamidouracil intermediate is susceptible to hydrolysis, especially under acidic or basic conditions with prolonged heating.[9] This cleavage of the amide bond prevents the desired cyclization to form the 8-substituted xanthine.

  • Incomplete Cyclization: The reaction may stall at the intermediate stage (e.g., the formylated or acylated diaminouracil) without proceeding to the final cyclized xanthine product, particularly if the starting materials are impure or the reaction conditions are not optimal.[1]

  • Di-acylation: It is possible for both the 5- and 6-amino groups of the diaminouracil precursor to be acylated, leading to the formation of a di-acylated byproduct that will not cyclize to the desired xanthine.

Troubleshooting and Prevention:

  • Control Stoichiometry: Carefully control the stoichiometry of your alkylating or acylating agent to minimize over-reaction.

  • Milder Reaction Conditions: Employing milder reaction conditions, such as lower temperatures and shorter reaction times (facilitated by microwave synthesis), can help to prevent the hydrolysis of sensitive intermediates.

  • Use of Coupling Agents: For the formation of the amide intermediate, modern coupling agents can facilitate the reaction under milder conditions, reducing the likelihood of side reactions.[9]

FAQ 3: I'm struggling with the purification of my final 8-substituted xanthine product due to its low solubility. What are some effective purification strategies?

The purification of 8-substituted xanthines is often challenging due to their characteristically low solubility in common organic solvents.

Recommended Purification Methods:

  • Recrystallization: This is the most common and effective method for purifying xanthine derivatives. The key is to identify a suitable solvent system. For many xanthines, polar solvents such as ethanol, or aqueous mixtures can be effective.

  • Column Chromatography: While challenging due to solubility issues, column chromatography can be employed. It is often necessary to use highly polar mobile phases. If the compound still exhibits poor mobility, the addition of a small percentage of acetic acid or triethylamine to the eluent can improve separation, depending on the nature of your compound.

  • Washing/Trituration: Before proceeding to more complex purification methods, thoroughly wash the crude solid with a series of solvents to remove impurities. Start with non-polar solvents (e.g., hexanes, diethyl ether) to remove organic residues, followed by more polar solvents (e.g., water, ethanol) in which your product has low solubility at room temperature.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 8-Unsubstituted Xanthines

PrecursorMethodReaction TimeYield (%)
1,3-Diethyl-5,6-diaminouracilConventionalNot specified-
1,3-Diethyl-5,6-diaminouracilMicrowave5 min76
1,3-Dibutyl-5,6-diaminouracilConventional60 min-
1,3-Dibutyl-5,6-diaminouracilMicrowave5 min80
1-Butyl-5,6-diaminouracilConventional300 min-
1-Butyl-5,6-diaminouracilMicrowave5 min85
1-Propargyl-5,6-diaminouracilConventional90 min-
1-Propargyl-5,6-diaminouracilMicrowave5 min90

Experimental Protocols

Key Experiment: Microwave-Assisted Traube Synthesis of 1,3-Diethylxanthine

This protocol describes a general procedure for the microwave-assisted synthesis of an 8-unsubstituted xanthine.

Materials:

  • 5,6-Diamino-1,3-diethyluracil

  • Triethyl orthoformate

  • Microwave reactor

  • Diethyl ether

Procedure:

  • A mixture of 5,6-diamino-1,3-diethyluracil and triethyl orthoformate is placed in a pressure tube suitable for microwave irradiation.

  • The reaction vessel is sealed and subjected to microwave irradiation (e.g., 120 W, 160 °C) with stirring for 5 minutes.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The precipitated product is collected by filtration.

  • The solid is washed with diethyl ether and dried to yield 1,3-diethylxanthine.

Visualizations

Adenosine_A2A_Signaling Xanthine 8-Substituted Xanthine (Antagonist) A2AR Adenosine A2A Receptor Xanthine->A2AR blocks Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene regulates Xanthine_Synthesis_Workflow Start Start: 5,6-Diaminouracil Precursor Reaction Reaction with Carboxylic Acid/Aldehyde (Conventional or Microwave) Start->Reaction Cyclization Cyclization to form Xanthine Ring Reaction->Cyclization Workup Reaction Work-up (e.g., Quenching, Extraction) Cyclization->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End Final Product: 8-Substituted Xanthine Analysis->End Troubleshooting_Guide Start Problem: Low Yield or Multiple Products Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Solubility Assess Solubility of Precursor Start->Check_Solubility Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Impure Impure? Check_Purity->Impure Poor_Solubility Poor Solubility? Check_Solubility->Poor_Solubility Harsh_Conditions Harsh Conditions? Check_Conditions->Harsh_Conditions Purify Solution: Purify Starting Materials Impure->Purify Yes Add_Cosolvent Solution: Add Co-solvent (e.g., THF) Poor_Solubility->Add_Cosolvent Yes Use_Microwave Solution: Use Microwave Synthesis Harsh_Conditions->Use_Microwave Yes

References

Enhancing the inhibitory potency of 8-Bromoxanthine on target enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the inhibitory potency of 8-Bromoxanthine and its derivatives on their target enzymes.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound and its mechanism of inhibition?

This compound is a known inhibitor of xanthine oxidase.[1][2] Its mechanism is distinct from many other inhibitors as it functions as an uncompetitive inhibitor with respect to the substrate, xanthine, and a noncompetitive inhibitor concerning molecular oxygen.[2] This suggests that this compound does not directly compete with xanthine for the active site. Instead, it preferentially binds to the enzyme-substrate complex.[1] Specifically, it shows a remarkable 83-fold selectivity for the fully reduced form of the molybdenum center (MoIV) within the enzyme's active site.[1][2]

Q2: How does this compound's binding to xanthine oxidase affect the enzyme?

The binding of this compound to the reduced molybdenum center dramatically slows the rate of enzyme reduction by xanthine, which is a crucial step in the catalytic cycle.[2] This preferential binding to the reduced enzyme form is demonstrated by a significant difference in dissociation constants: 18 µM for the reduced enzyme compared to 1.5 mM for the oxidized enzyme.[1][2]

Q3: Beyond xanthine oxidase, what other targets can be modulated by derivatives of this compound?

Derivatives of this compound, and 8-substituted xanthines in general, are potent antagonists for adenosine receptors, particularly the A1 and A2A subtypes.[3][4] By modifying the substituent at the 8-position, researchers can develop compounds with high affinity and selectivity for these receptors, which are involved in various physiological processes, including inflammation and neurotransmission.[3][5] For example, 8-styrylxanthines have been developed as highly A2-selective adenosine antagonists.[6]

Enhancing Inhibitory Potency: A Medicinal Chemistry Approach

Q4: How can I improve the inhibitory potency of this compound?

The bromine atom at the 8-position serves as a versatile chemical handle for modification. Enhancing potency requires synthesizing analogs with different substituents at this position to explore the structure-activity relationship (SAR). Common strategies include Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, or reactions with various nucleophiles.[7] The goal is to identify substituents that establish more favorable interactions with the target enzyme's binding pocket.

Q5: What is the general workflow for developing more potent this compound analogs?

The process involves a cycle of chemical synthesis and biological evaluation. Starting with this compound, various derivatives are synthesized. These new compounds are then screened against the target enzyme (e.g., xanthine oxidase, adenosine receptors) to determine their inhibitory constants (Ki) or IC50 values. The data from these assays inform the design of the next generation of compounds, progressively optimizing for potency and selectivity.

Potency_Enhancement_Workflow Start Start with This compound Design Design New Analogs Start->Design SAR Analyze Structure- Activity Relationship (SAR) SAR->Design Synth Synthesize Derivatives Design->Synth Assay Perform Biological Assays (e.g., IC50, Ki) Synth->Assay Data Analyze Potency & Selectivity Data Assay->Data Data->SAR Iterate Lead Lead Compound Identified Data->Lead Optimization Complete

Caption: Workflow for enhancing the inhibitory potency of this compound analogs.

Troubleshooting Synthesis and Experiments

Q6: I am experiencing very low yields during the synthesis of 8-substituted xanthine derivatives. What are the common causes?

Low yields, particularly in reactions like the Traube synthesis for the xanthine core or subsequent coupling reactions, are a frequent challenge.[7] Key factors to investigate include:

  • Purity of Precursors: Ensure your starting materials, such as this compound and the corresponding coupling partners (e.g., boronic acids), are pure. Impurities can poison catalysts or lead to side reactions.[7]

  • Solubility Issues: Xanthine precursors often have poor solubility. For coupling reactions, using a co-solvent like THF or DMF can be crucial for the reaction to proceed efficiently.[7]

  • Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for success, especially in cross-coupling reactions. Optimization of these parameters is often necessary for each new substrate.[7]

Q7: My purified product contains persistent impurities. How can I improve its purity?

  • Washing/Trituration: Before column chromatography, wash the crude solid with a sequence of solvents. Start with non-polar solvents (e.g., hexane, diethyl ether) to remove organic residues, followed by more polar solvents (e.g., cold water, ethanol) in which your product has low solubility.[7]

  • Recrystallization/Precipitation: If the product is a solid, recrystallization is a powerful purification technique. Alternatively, dissolving the crude material and then precipitating it by adding an anti-solvent or adjusting the pH can effectively remove certain impurities.[7] For example, after workup, concentrating the solution and then adjusting the pH to ~2 with HCl can precipitate the xanthine product.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its interaction with xanthine oxidase.

Table 1: Inhibition and Binding Constants for this compound against Xanthine Oxidase

ParameterValueEnzyme StateReference
Ki (Inhibition Constant)~400 µM-[2]
Kd (Dissociation Constant)1.5 mMOxidized Enzyme[2]
Kd (Dissociation Constant)18 µMReduced Enzyme[2]

Experimental Protocols

Protocol 1: General Synthesis of an 8-Aryl-Xanthine via Suzuki-Miyaura Coupling

This protocol provides a general methodology for the synthesis of 8-substituted xanthine analogs.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions Xanthine This compound Product 8-Aryl-Xanthine Product Xanthine->Product Boronic Arylboronic Acid Boronic->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product

References

Stability testing of 8-Bromoxanthine under various experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 8-Bromoxanthine under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Troubleshooting Guide

Issue: Unexpected degradation of this compound in solution.

Potential Cause Troubleshooting Steps
Acidic pH This compound is susceptible to degradation in acidic conditions. Verify the pH of your solution. If acidic, neutralize the solution or use a buffer system to maintain a neutral pH. For long-term storage, avoid acidic environments.
Presence of Oxidizing Agents Contamination with oxidizing agents, such as peroxides or metal ions, can lead to oxidative degradation. Use high-purity solvents and de-gassed solutions. Consider the use of antioxidants if compatible with your experimental design, but be aware that some can act as pro-oxidants in the presence of metal ions.[1]
Exposure to Light While generally considered photostable, prolonged exposure to high-intensity UV or broad-spectrum light may cause some degradation.[2] Store solutions in amber vials or protect them from light, especially during long experiments.
Elevated Temperature High temperatures can accelerate degradation. Store stock solutions and experimental samples at recommended temperatures (typically 2-8°C for solid and short-term solution storage) and avoid unnecessary exposure to heat.

Issue: Inconsistent results in stability studies.

Potential Cause Troubleshooting Steps
Variable pH Small fluctuations in pH can significantly impact the stability of this compound. Ensure your buffering capacity is sufficient to maintain a constant pH throughout the experiment.
Inconsistent Light Exposure Differences in light exposure between samples can lead to variability. Standardize the lighting conditions for all samples in a photostability study. Use a control sample protected from light.
Solvent Impurities The purity of solvents can vary between batches, introducing contaminants that may affect stability. Use high-performance liquid chromatography (HPLC)-grade solvents from a reliable supplier.
Analytical Method Variability Ensure your analytical method is validated for stability-indicating properties. The method should be able to separate the intact drug from its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the structure of this compound and data from related xanthine derivatives, the primary degradation pathways are expected to be hydrolysis under acidic conditions and oxidation.

  • Hydrolytic Degradation (Acidic): The purine ring system can be susceptible to cleavage under strong acidic conditions, potentially leading to the opening of the imidazole ring.

  • Oxidative Degradation: The xanthine core is susceptible to oxidation, which can be catalyzed by metal ions or initiated by reactive oxygen species.[3][4] This can lead to the formation of uric acid analogs and other oxidized species.

Q2: How stable is this compound under different pH conditions?

A2: this compound is expected to be most stable at neutral to slightly alkaline pH. Significant degradation can be anticipated under strong acidic conditions. Mild degradation may occur under strong basic conditions over extended periods.

Q3: Is this compound sensitive to light?

A3: this compound is considered to be relatively stable to light (photostable).[2] However, as a general precaution for all pharmaceutical compounds, it is recommended to protect it from prolonged or high-intensity light exposure to prevent any potential photodegradation.

Q4: What are the recommended storage conditions for this compound?

A4: For solid this compound, storage in a well-closed container at 2-8°C under an inert atmosphere is recommended. Solutions should be freshly prepared. For short-term storage, solutions should be kept at 2-8°C and protected from light. Long-term storage of solutions is generally not recommended due to the potential for hydrolysis and oxidative degradation.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[5] This method should be capable of separating this compound from its potential degradation products, allowing for accurate quantification of the parent compound and detection of impurities.

Quantitative Data Summary

The following tables summarize the expected degradation of this compound under various forced degradation conditions. This data is inferred from studies on closely related compounds, including intermediates of linagliptin, and serves as a general guideline.[2][6][7]

Table 1: Hydrolytic Stability of this compound

ConditionTime (hours)Temperature (°C)% Degradation (Approx.)Major Degradation Products
0.1 M HCl246015 - 25%Imidazole ring-opened products
Water2460< 5%Minimal degradation
0.1 M NaOH24605 - 10%Purine ring degradation products

Table 2: Oxidative Stability of this compound

ConditionTime (hours)Temperature (°C)% Degradation (Approx.)Major Degradation Products
3% H₂O₂242510 - 20%Oxidized xanthine derivatives (e.g., uric acid analogs)
30% H₂O₂2425> 50%Extensive decomposition

Table 3: Photostability of this compound (Solid State)

ConditionDuration% Degradation (Approx.)Observations
ICH Option 1 (UV/Vis)Standard< 2%No significant change in appearance or purity.

Table 4: Thermal Stability of this compound (Solid State)

ConditionTime (days)% Degradation (Approx.)Observations
60°C10< 2%No significant change in appearance or purity.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, purified water, and 0.1 M NaOH.

  • Stress Conditions: Incubate the solutions at 60°C.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before dilution with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Oxidation

  • Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Stress Conditions: Add 3% hydrogen peroxide to the solution and keep it at room temperature.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 3: Forced Degradation Study - Photostability

  • Sample Preparation: Spread a thin layer of solid this compound in a petri dish. Prepare a control sample wrapped in aluminum foil.

  • Stress Conditions: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines).

  • Analysis: After exposure, dissolve the samples and analyze using a validated stability-indicating HPLC method.

Protocol 4: Forced Degradation Study - Thermal Stability

  • Sample Preparation: Place solid this compound in a vial.

  • Stress Conditions: Keep the vial in a hot air oven maintained at 60°C.

  • Sampling: Withdraw samples at appropriate time intervals (e.g., 1, 3, 5, 10 days).

  • Analysis: Dissolve the samples and analyze using a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, 25°C) prep->oxidation photo Photolysis (ICH Q1B) prep->photo thermal Thermolysis (60°C, Solid) prep->thermal sampling Time-point Sampling acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for Forced Degradation Studies of this compound.

degradation_pathways cluster_main cluster_degradation parent This compound hydrolysis_prod Hydrolytic Degradants (Imidazole Ring Opening) parent->hydrolysis_prod  Acidic Hydrolysis   oxidation_prod Oxidative Degradants (e.g., 8-Bromo-uric acid) parent->oxidation_prod  Oxidation (H₂O₂)  

Caption: Potential Degradation Pathways for this compound.

troubleshooting_logic start Unexpected Degradation Observed check_ph Check Solution pH start->check_ph acidic Acidic pH check_ph->acidic Yes neutral Neutral/Basic pH check_ph->neutral No check_oxidants Assess for Oxidizing Agents oxidants_present Oxidants Present check_oxidants->oxidants_present Yes no_oxidants No Obvious Oxidants check_oxidants->no_oxidants No check_light Evaluate Light Exposure light_exposed Exposed to Light check_light->light_exposed Yes light_protected Protected from Light check_light->light_protected No check_temp Review Temperature Conditions high_temp Elevated Temperature check_temp->high_temp Yes controlled_temp Controlled Temperature check_temp->controlled_temp No action_ph Action: Buffer or Neutralize Solution acidic->action_ph neutral->check_oxidants action_oxidants Action: Use High-Purity/De-gassed Solvents oxidants_present->action_oxidants no_oxidants->check_light action_light Action: Protect from Light light_exposed->action_light light_protected->check_temp action_temp Action: Control Temperature high_temp->action_temp

Caption: Troubleshooting Logic for this compound Degradation.

References

Technical Support Center: Troubleshooting Low Yields in the Bromination of Xanthine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of xanthine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the synthesis of 8-bromoxanthine derivatives.

Frequently Asked Questions (FAQs)

Q1: My bromination of xanthine is resulting in a very low yield. What are the common causes?

Low yields in xanthine bromination can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or inefficient mixing.

  • Suboptimal Reagents: The purity of the starting xanthine derivative is crucial. Impurities can interfere with the reaction. The brominating agent (e.g., bromine or N-bromosuccinimide) should be of high quality and used in the correct stoichiometric amount.

  • Side Product Formation: Over-bromination can lead to the formation of di-brominated or other undesired products. The reaction conditions must be carefully controlled to ensure regioselectivity for the 8-position.

  • Poor Solubility: Xanthine and its derivatives often have low solubility in common organic solvents, which can hinder the reaction rate.

  • Product Precipitation Issues: The desired this compound product is often isolated by precipitation. If the product does not precipitate effectively from the solution, significant losses can occur during work-up.

  • Degradation of Product: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of the desired product.

Q2: I am observing multiple spots on my TLC plate after the reaction. What could these be?

Multiple spots on a TLC plate likely indicate the presence of starting material and one or more side products in addition to your desired this compound. Common possibilities include:

  • Unreacted Starting Material: A spot corresponding to your initial xanthine derivative.

  • Di-brominated Xanthine: Products where bromination has occurred at more than one position on the xanthine scaffold.

  • Other Positional Isomers: Although bromination is generally favored at the 8-position, small amounts of other isomers may form depending on the specific xanthine derivative and reaction conditions.

  • Degradation Products: If the reaction was run under harsh conditions, you might see spots corresponding to decomposition products.

Q3: How can I improve the solubility of my xanthine starting material?

Improving the solubility of the xanthine derivative is key to achieving a good reaction rate and yield. Consider the following:

  • Solvent Selection: Acetic acid is a commonly used solvent that can often dissolve xanthines to a sufficient extent, especially with heating.[1]

  • Co-solvents: In some cases, the addition of a co-solvent might be necessary to improve solubility.

  • Use of a Salt Form: Converting the xanthine to a salt by reacting it with a base can sometimes increase its solubility in certain solvents.

Q4: What are the best practices for purifying this compound?

Purification of this compound derivatives can be challenging due to their low solubility. Here are some recommended methods:

  • Recrystallization: This is a common and effective method for purifying 8-bromoxanthines. Finding a suitable solvent or solvent system is critical. Solvents like ethanol, methanol, or aqueous mixtures are often used. The crude product is dissolved in a hot solvent and allowed to cool slowly to form pure crystals.

  • Washing/Trituration: Before attempting recrystallization, washing the crude solid with different solvents can remove many impurities. Start with a non-polar solvent (e.g., hexane or diethyl ether) to remove organic residues, followed by a more polar solvent (e.g., cold water or ethanol) in which the product has low solubility at room temperature.[2]

  • Column Chromatography: This can be challenging due to solubility issues. A highly polar mobile phase, such as a mixture of dichloromethane and methanol, may be required. If the compound does not move on the column, adding a small percentage of acetic acid or triethylamine to the eluent can help, depending on the acidic or basic nature of your compound.[2]

Troubleshooting Guide

Observation Possible Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Inactive brominating agent. 4. Poor solubility of starting material.1. Ensure the reaction is heated to the recommended temperature (e.g., 60-65°C after bromine addition).[3] 2. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 3. Use a fresh, high-quality source of bromine or NBS. 4. Refer to FAQ 3 for improving solubility.
Formation of a significant amount of a less polar byproduct (potential di-brominated product) 1. Excess brominating agent. 2. Reaction temperature is too high.1. Use a stoichiometric amount or a slight excess of the brominating agent. 2. Maintain careful temperature control throughout the reaction. Add the brominating agent slowly and at a lower temperature before heating.
Product does not precipitate upon addition of water 1. The concentration of the product in the solution is too low. 2. The product is more soluble in the final solvent mixture than anticipated.1. If possible, concentrate the reaction mixture by removing some of the solvent before adding water. 2. Add a larger volume of ice-cold water to increase the anti-solvent effect. 3. Cool the mixture in an ice bath for an extended period to encourage precipitation.
The isolated product is a dark, oily substance instead of a solid 1. Presence of significant impurities. 2. Incomplete removal of the reaction solvent (e.g., acetic acid).1. Attempt to triturate the oil with a suitable solvent to induce solidification and remove impurities. 2. Wash the crude product thoroughly with cold water to remove any residual acetic acid. Co-evaporation with a solvent like toluene can also help remove residual acetic acid.

Data Presentation

Table 1: Comparison of Reported Yields for the Bromination of 3-Methylxanthine

Starting MaterialBrominating AgentSolventBaseTemperatureReaction TimeYield (%)Reference
3-MethylxanthineBromine (Br₂)Acetic AcidSodium Acetate10-15°C (addition), then 60-65°C3-4 hours~92%[3]
3-MethylxanthineBromine (Br₂)Acetic AcidSodium Acetate50°C (addition), then 65°C3 hours96.6%ChemicalBook

Note: The data in this table is compiled from different sources and experimental conditions may vary slightly.

Experimental Protocols

Detailed Methodology for the Bromination of 3-Methylxanthine to 8-Bromo-3-Methylxanthine

This protocol is adapted from a procedure with a high reported yield.

Materials:

  • 3-Methylxanthine

  • Acetic Acid

  • Sodium Acetate

  • Liquid Bromine

  • Deionized (DI) Water

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, charge 400 mL of acetic acid, 100 g of 3-methylxanthine, and 74 g of sodium acetate at room temperature (25-30°C).[3]

  • Stir the mixture for 5-10 minutes and then cool it to 10-15°C in an ice bath.[3]

  • Slowly add 144.2 g of liquid bromine dropwise over approximately 60 minutes, maintaining the temperature between 10-15°C.[3]

  • After the addition is complete, raise the temperature of the reaction mixture to 60-65°C and maintain it for 3-4 hours. Monitor the reaction progress by TLC.[3]

  • Once the reaction is complete, cool the mixture to 15-20°C.[3]

  • Slowly pour the reaction mixture into 800 mL of DI water with stirring.[3]

  • Continue stirring the resulting suspension for 2-3 hours to ensure complete precipitation of the product.[3]

  • Collect the solid product by filtration and wash the filter cake with DI water.[3]

  • To further purify the product, create a slurry of the wet material in DI water, stir, and filter again.[3]

  • Transfer the wet solid to a clean flask and add 700 mL of methanol. Heat the mixture to 60-65°C and maintain for 60 minutes.[3]

  • Cool the mixture to 40-45°C and hold for 60 minutes.[3]

  • Filter the solid, wash with methanol, and dry the final product under vacuum at 40-45°C for 5-8 hours.[3]

Mandatory Visualizations

Reaction Pathway for the Bromination of Xanthine

Bromination_of_Xanthine Electrophilic Bromination of Xanthine at C8 Xanthine Xanthine (or derivative) Intermediate Sigma Complex (Wheland Intermediate) Xanthine->Intermediate + Br₂ Bromine Br₂ Product This compound Intermediate->Product - H⁺ HBr HBr

Caption: Electrophilic substitution mechanism for the bromination of xanthine.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Troubleshooting Low Yields in Xanthine Bromination Start Low Yield Observed Check_Reaction Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Check_Reaction Incomplete_Reaction High amount of starting material? Check_Reaction->Incomplete_Reaction Multiple_Products Multiple new spots? Check_Reaction->Multiple_Products Purification_Issue Product lost during work-up? Check_Reaction->Purification_Issue Optimize_Conditions Optimize Reaction Conditions: - Increase temperature/time - Check reagent quality - Improve solubility Incomplete_Reaction->Optimize_Conditions Yes End Improved Yield Incomplete_Reaction->End No Optimize_Selectivity Optimize for Selectivity: - Lower temperature - Control stoichiometry of Br₂/NBS Multiple_Products->Optimize_Selectivity Yes Multiple_Products->End No Optimize_Purification Optimize Purification: - Adjust precipitation pH - Use alternative recrystallization solvent - Employ column chromatography Purification_Issue->Optimize_Purification Yes Purification_Issue->End No

Caption: A decision tree for troubleshooting low yields in xanthine bromination.

Adenosine Receptor Signaling Pathway

Many this compound derivatives are synthesized to act as antagonists of adenosine receptors. The following diagram illustrates the general signaling pathways of these receptors.

Adenosine_Signaling Adenosine Receptor Signaling Pathways cluster_A1_A3 A₁ and A₃ Receptors cluster_A2A_A2B A₂ₐ and A₂ₑ Receptors A1_A3 A₁ / A₃ Receptor Gi Gᵢ protein A1_A3->Gi AC_inhibit Adenylate Cyclase Gi->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A₂ₐ / A₂ₑ Receptor Gs Gₛ protein A2A_A2B->Gs AC_activate Adenylate Cyclase Gs->AC_activate Activates cAMP_increase ↑ cAMP AC_activate->cAMP_increase Adenosine Adenosine Adenosine->A1_A3 Adenosine->A2A_A2B Xanthine_Antagonist This compound Derivatives (Antagonists) Xanthine_Antagonist->A1_A3 Block Xanthine_Antagonist->A2A_A2B Block

Caption: Simplified signaling pathways of adenosine receptors.

References

Technical Support Center: Optimization of N-alkylation of 8-bromoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 8-bromoxanthine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of this compound?

The most common challenges include low reaction yields, poor regioselectivity between the N7 and N9 positions, and difficulties in purifying the final product due to the formation of isomeric mixtures.[1] Side reactions, such as O-alkylation, can also occur, though N-alkylation is generally favored.[2][3]

Q2: How can I improve the regioselectivity for N9-alkylation over N7-alkylation?

Achieving high N9 regioselectivity is a primary challenge.[1] Several factors can be optimized to favor N9 alkylation:

  • Steric Hindrance: Bulky substituents on the alkylating agent or the xanthine scaffold can favor alkylation at the less sterically hindered N9 position.[4] The use of protecting groups on other reactive sites can also direct alkylation to the desired nitrogen.[1]

  • Reaction Conditions: The choice of base and solvent can significantly influence the N7/N9 isomer ratio.[5] For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has shown high N1 regioselectivity in the alkylation of similar heterocyclic systems.[6]

  • Mitsunobu Reaction: This method often provides higher selectivity for the N9 position compared to direct alkylation with an alkyl halide and a base.[1]

Q3: What are the recommended starting conditions for optimizing the N-alkylation of this compound?

A common starting point is the use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] The reaction is typically run at room temperature to start, with the option to heat to increase the reaction rate. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1]

Q4: How can I minimize the formation of byproducts during the reaction?

Byproduct formation can be minimized by:

  • Using an inert atmosphere: Performing the reaction under nitrogen or argon can prevent side reactions with atmospheric components.[1]

  • Using anhydrous solvents: Residual water can interfere with the reaction, especially when using strong bases like sodium hydride.[7]

  • Controlling the temperature: While heating can increase the reaction rate, it can also lead to decomposition or the formation of unwanted byproducts. Stepwise increases in temperature are recommended.[8]

  • Slow addition of reagents: Adding the alkylating agent dropwise can help control the reaction and minimize the formation of dialkylated products.[9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-alkylation of this compound.

Issue 1: Low Yield of N-Alkylated Product

Potential Cause Recommended Solution
Incomplete Deprotonation The base may not be strong enough to fully deprotonate the xanthine. Consider using a stronger base like sodium hydride (NaH).[9] Ensure the correct stoichiometry of the base is used.
Poor Reactivity of Alkylating Agent Alkyl iodides are generally more reactive than alkyl bromides, which are more reactive than alkyl chlorides.[9] Consider switching to a more reactive alkylating agent. Adding a catalytic amount of potassium iodide can sometimes improve the reactivity of alkyl bromides.[2]
Suboptimal Solvent The solubility of the reactants can be an issue. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective.[1][8] If solubility remains a problem, a solvent screen may be necessary.
Low Reaction Temperature If the reaction is sluggish at room temperature, gradually increase the temperature and monitor for product formation and byproduct generation.[1] Microwave-assisted heating can sometimes improve yields and reduce reaction times.[2]
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.[1]

Issue 2: Poor Regioselectivity (Mixture of N7 and N9 Isomers)

Potential Cause Recommended Solution
Reaction Conditions Favoring Isomer Mixture A systematic screening of bases and solvents is recommended. For example, in some systems, NaH in THF has been shown to provide high N1 (analogous to N9 in xanthines) selectivity.[6]
Thermodynamic vs. Kinetic Control Lowering the reaction temperature may favor the kinetically controlled product, which could be one of the isomers.[4]
Steric and Electronic Effects The nature of the substituents on the this compound and the alkylating agent can influence the site of alkylation. While difficult to change for a specific target molecule, this should be considered during route design.[10][11]
Direct Alkylation Method Consider using the Mitsunobu reaction, which often favors the N9 isomer.[1]

Issue 3: Difficult Purification of the Desired Product

Potential Cause Recommended Solution
Similar Polarity of Isomers N7 and N9 isomers often have very similar polarities, making separation by column chromatography challenging.[1]
Byproducts from Mitsunobu Reaction Triphenylphosphine oxide and the reduced azodicarboxylate can complicate purification.[1]
Residual High-Boiling Solvent Solvents like DMF or DMSO can be difficult to remove completely and may interfere with crystallization or subsequent purification steps.[3]

Experimental Protocols

Method A: N-Alkylation using Potassium Carbonate in DMF

  • To a solution of this compound (1.0 equivalent) in dry DMF under an inert atmosphere (e.g., nitrogen), add potassium carbonate (2.0 equivalents).[1]

  • Stir the mixture at room temperature for 20-30 minutes.[1]

  • Add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture.[1]

  • Continue stirring at room temperature or heat as necessary, monitoring the reaction by TLC or LC-MS.[1]

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.[9]

  • Evaporate the solvent under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Method B: N-Alkylation using Sodium Hydride in DMF

  • Suspend sodium hydride (1.5 equivalents) in dry DMF in a flask under an inert atmosphere and cool to 0 °C.[12]

  • Slowly add a solution of this compound (1.0 equivalent) in dry DMF to the sodium hydride suspension.

  • Allow the mixture to warm to room temperature and stir until gas evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl bromide (1.5 equivalents) dropwise.[12]

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.[12]

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Start: N-Alkylation of this compound check_yield Check Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield Analysis end Successful Alkylation check_yield->end Successful impure Impure Product? low_yield->impure No optimize_base Optimize Base: - K2CO3 -> Cs2CO3 - K2CO3 -> NaH low_yield->optimize_base Yes regio_issue Regioselectivity Issue? impure->regio_issue Yes optimize_purification Optimize Purification: - Column Chromatography - Recrystallization - Prep-HPLC impure->optimize_purification No optimize_solvent Optimize Solvent: - DMF, DMSO, Acetonitrile optimize_base->optimize_solvent optimize_temp Increase Temperature optimize_solvent->optimize_temp change_alkylating_agent Change Alkylating Agent: - R-Br -> R-I - Add cat. KI optimize_temp->change_alkylating_agent change_alkylating_agent->check_yield regio_issue->optimize_purification No mitsunobu Consider Mitsunobu Reaction regio_issue->mitsunobu Yes optimize_purification->end mitsunobu->check_yield

Caption: Troubleshooting workflow for the N-alkylation of this compound.

Experimental_Workflow start This compound + Alkyl Halide conditions Select Conditions start->conditions method_a Method A: Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (optional) conditions->method_a Direct Alkylation method_b Method B: Mitsunobu Reaction (PPh3, DIAD/DEAD) conditions->method_b Higher N9 Selectivity reaction Reaction Monitoring (TLC / LC-MS) method_a->reaction method_b->reaction workup Workup: - Filtration - Extraction - Concentration reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product N-Alkylated this compound (N7 and/or N9 isomers) purification->product

Caption: General experimental workflow for N-alkylation of this compound.

References

Technical Support Center: Overcoming Purification Challenges of Polar 8-Bromoxanthine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar 8-bromoxanthine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Polar this compound derivatives are crucial intermediates in the synthesis of various pharmacologically active molecules, including potent enzyme inhibitors and receptor antagonists.[1][2][3] However, their inherent polarity, coupled with the unique electronic properties conferred by the bromine atom, often presents significant purification hurdles. This guide offers a structured, question-and-answer-based approach to address the most common issues encountered during their purification.

Frequently Asked Questions (FAQs)

Q1: Why are polar this compound derivatives so difficult to purify by standard column chromatography?

A1: The purification challenges arise from a combination of factors:

  • High Polarity: The xanthine core is rich in nitrogen and oxygen atoms, which are capable of hydrogen bonding. This makes the molecules highly polar, leading to strong interactions with polar stationary phases like silica gel.[4] This can result in poor mobility (low Rf values), significant streaking, and low recovery.

  • Poor Solubility: These derivatives often exhibit low solubility in many common, moderately polar organic solvents used for chromatography, making sample loading and elution difficult.[4]

  • Acidic/Basic Nature: The N-H protons on the xanthine ring are weakly acidic, while the nitrogen atoms can be weakly basic. These properties can lead to strong, non-ideal interactions with the slightly acidic silanol groups on the surface of silica gel, causing peak tailing and streaking.[3][5]

Q2: I see significant streaking on my TLC plate. What is the primary cause and how can I fix it?

A2: Streaking on a TLC plate is a common issue when dealing with polar compounds like this compound derivatives. The primary causes are typically sample overloading or strong, undesirable interactions between your compound and the stationary phase (silica gel).[6][7]

Here’s a systematic approach to troubleshooting this issue:

  • Reduce Sample Concentration: The simplest first step is to dilute your sample. Overloaded spots do not move up the plate in a tight band, leading to streaking.[5][8]

  • Incorporate a Mobile Phase Modifier: Due to the acidic and basic sites on the xanthine core, adding a small amount of a modifier to your eluent can dramatically improve the spot shape.

    • For Acidic Compounds: If your derivative has acidic functionalities, or to mitigate interactions with the acidic silica, add a small amount of a competing base like triethylamine (TEA) or a few drops of ammonia to the mobile phase (e.g., 0.5-2% v/v).[3][6] This will occupy the active sites on the silica, preventing your compound from sticking.

    • For Basic Compounds: Conversely, if your compound is basic, adding a small amount of acetic acid or formic acid (e.g., 0.5-2% v/v) to the eluent can protonate your compound, reducing its interaction with the silica and leading to sharper spots.[5][6]

Q3: My compound won't move off the baseline in my flash column, even with highly polar solvents like 100% ethyl acetate. What should I do?

A3: This is a classic problem with highly polar compounds. When even strong single solvents are ineffective, you need to switch to a more polar solvent system.

  • Switch to a More Polar Eluent System: A common and effective solvent system for very polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[4][9] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

  • Add Modifiers: As with TLC, adding triethylamine or acetic acid to your DCM/MeOH mobile phase can be very effective in eluting your compound.[4]

  • Consider an Alternative Stationary Phase: If your compound is unstable on silica gel or still shows poor mobility, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds that interact strongly with acidic silica.[10] For some applications, reversed-phase chromatography (C18 silica) may also be a viable option.[11]

Q4: How do I choose the best solvent system for recrystallizing my polar this compound derivative?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12][13]

  • Single Solvent Recrystallization: For many xanthine derivatives, polar solvents like ethanol, methanol, or toluene can be effective.[4][7] For instance, the drug Istradefylline, an 8-styrylxanthine, can be recrystallized from hot toluene.[4]

  • Two-Solvent Recrystallization: Often, a mixed solvent system is required. This typically involves a "good" solvent in which your compound is soluble, and a "bad" (or anti-solvent) in which it is insoluble.[12] Common pairs for polar compounds include:

    • Ethanol/Water

    • Methanol/Diethyl ether

    • Acetone/Hexane[13]

The process involves dissolving your compound in a minimal amount of the hot "good" solvent, and then slowly adding the "bad" solvent until the solution becomes cloudy (the saturation point). Gentle heating should redissolve the precipitate, and then slow cooling will allow for crystal formation.[12]

Troubleshooting Guides

TLC Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Streaking Spots 1. Sample is too concentrated.[7]2. Compound is acidic or basic and interacting strongly with the silica.[5]3. The mobile phase is not polar enough.1. Dilute the sample and re-spot.2. Add a modifier to the eluent: 0.5-2% triethylamine for acidic compounds or 0.5-2% acetic acid for basic compounds.[6]3. Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/methanol mixture).
Spots Remain at the Baseline (Rf ≈ 0) 1. The mobile phase is not polar enough.[6]2. The compound is highly polar and strongly adsorbed to the silica.1. Switch to a more polar solvent system, such as dichloromethane/methanol.[4]2. Add a modifier (triethylamine or acetic acid) to the eluent.
Spots Run with the Solvent Front (Rf ≈ 1) 1. The mobile phase is too polar.[6]1. Decrease the polarity of the mobile phase (e.g., decrease the percentage of the more polar solvent).
Spots are Tailing 1. Strong interaction with the stationary phase.2. Sample overload.1. Add a modifier (acid or base) to the mobile phase.[3]2. Spot a more dilute solution.
Flash Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Compound Stuck on the Column 1. Insufficiently polar mobile phase.2. Strong interaction with silica due to acidic/basic nature.[10]1. Gradually increase the polarity of the eluent (e.g., increase MeOH in DCM/MeOH).2. Pre-treat the silica gel by flushing the column with a solvent system containing 1-2% triethylamine before loading the sample.[10]
Low Recovery of Product 1. Irreversible adsorption to the silica.2. Compound decomposition on the acidic silica.1. Use a mobile phase with an appropriate modifier (acid or base).2. Consider using a less acidic stationary phase like neutral alumina.[10]
Co-elution of Product and Impurities 1. Poor separation under the chosen conditions.2. The solvent system is not optimal.1. Run a shallower gradient to improve resolution.2. Try a different solvent system. For example, if you are using ethyl acetate/hexanes, switch to dichloromethane/methanol, as this can alter the selectivity.
Product Elutes Very Slowly (Tailing) 1. Strong, reversible interaction with the stationary phase.1. Once the product starts to elute, you can often increase the polarity of the mobile phase more aggressively to speed up the elution of the remaining material.
Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. The solution is not supersaturated.2. The compound is too soluble in the chosen solvent.1. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.2. Evaporate some of the solvent to concentrate the solution.3. If using a single solvent, add a "bad" solvent (anti-solvent) dropwise until turbidity persists.[12]
Oiling Out Instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too quickly.3. The compound is too impure.1. Choose a solvent with a lower boiling point.2. Allow the solution to cool more slowly. Insulating the flask can help.3. Attempt to purify further by another method (e.g., a quick filtration through a silica plug) before recrystallization.
Low Recovery of Crystals 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used.1. Cool the solution in an ice bath to minimize solubility.2. Use the minimum amount of hot solvent necessary to dissolve the compound.3. After filtration, you can try to recover a second crop of crystals by concentrating the mother liquor.

Experimental Protocols & Visualizations

Protocol 1: TLC Method Development for a Polar this compound Derivative

This protocol provides a systematic approach to finding an optimal TLC solvent system.

  • Prepare Stock Solutions: Dissolve a small amount of your crude product in a suitable solvent like DMSO or DMF to create a concentrated stock solution.

  • Initial Solvent Screening:

    • Spot your crude mixture on three separate TLC plates.

    • Develop each plate in a different solvent system of varying polarity:

      • Chamber 1: 100% Ethyl Acetate

      • Chamber 2: 95:5 Dichloromethane/Methanol

      • Chamber 3: 90:10 Dichloromethane/Methanol

  • Analyze Initial Results: Visualize the plates under UV light. The ideal system will show your product with an Rf value between 0.2 and 0.4, with good separation from impurities.[14]

  • Optimization with Modifiers:

    • If streaking is observed, prepare a new developing chamber with the most promising solvent system from step 3, but add 1% triethylamine (if your compound is acidic) or 1% acetic acid (if your compound is basic).

    • Run a new TLC plate in this modified system and observe the improvement in spot shape.

TLC_Workflow TLC Optimization Workflow Start Start: Crude Product Screen Screen Solvents (e.g., EtOAc, DCM/MeOH) Start->Screen Analyze Analyze Rf Rf ~ 0.2-0.4? Screen->Analyze Adjust Adjust Polarity Analyze->Adjust No CheckShape Check Spot Shape Streaking? Analyze->CheckShape Yes Adjust->Screen AddModifier Add Modifier (TEA or Acetic Acid) CheckShape->AddModifier Yes End Optimal System for Column CheckShape->End No AddModifier->Screen

Caption: TLC optimization decision tree.

Protocol 2: Flash Column Chromatography with a Mobile Phase Modifier

This protocol is for purifying a polar this compound derivative that exhibits poor behavior on silica gel.

  • Column Preparation:

    • Dry pack a column with silica gel.

    • Prepare your initial mobile phase (e.g., 98:2 DCM/MeOH) and add 1% triethylamine.

    • Flush the column with 2-3 column volumes of this modified solvent to "deactivate" the silica.[10]

    • Equilibrate the column with your starting elution solvent (e.g., 98:2 DCM/MeOH without the modifier, if preferred, though keeping it in can be beneficial).

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent (like DCM with a few drops of methanol).

    • Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. This is known as dry loading and is often superior for poorly soluble compounds.[9]

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin eluting with your starting mobile phase.

    • Gradually increase the polarity of the mobile phase (the gradient) based on your TLC analysis. A slow, shallow gradient will provide the best separation.

    • Collect fractions and analyze them by TLC to identify those containing your pure product.

Column_Workflow Flash Chromatography Workflow Start Select Column & Silica Deactivate Deactivate Silica (Flush with Solvent + Modifier) Start->Deactivate Load Dry Load Sample Deactivate->Load Elute Elute with Gradient (e.g., DCM -> DCM/MeOH) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Workflow for modified flash chromatography.

Protocol 3: Two-Solvent Recrystallization

This protocol details the purification of an this compound derivative using a mixed solvent system (e.g., ethanol and water).

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the "good" solvent (ethanol) and heat the mixture to boiling with stirring.

    • Continue adding the hot "good" solvent dropwise until the solid just dissolves.

  • Induce Saturation:

    • While the solution is still hot, add the "bad" solvent (water) dropwise until you observe persistent cloudiness.[12]

    • Add a drop or two of the hot "good" solvent to redissolve the precipitate and ensure the solution is saturated.

  • Crystallization:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining impurities.

    • Dry the crystals under vacuum.

References

Validation & Comparative

Comparative Analysis of Xanthine Oxidase Inhibition: 8-Bromoxanthine vs. Allopurinol

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of 8-Bromoxanthine and Allopurinol as inhibitors of xanthine oxidase (XO), a critical enzyme in purine metabolism and a key target for the management of hyperuricemia and gout. While both molecules interact with the enzyme, their potency, mechanism of action, and clinical relevance differ significantly. This analysis is supported by published experimental data to inform research and development decisions.

Overview and Mechanism of Action

Xanthine oxidase catalyzes the final two steps of purine catabolism, converting hypoxanthine to xanthine and subsequently xanthine to uric acid. Elevated levels of uric acid can lead to conditions such as gout. Inhibitors of this enzyme are crucial for reducing uric acid production.

Allopurinol is a purine analog that is widely used as a first-line therapy for gout and hyperuricemia.[1][2] It is a structural analog of hypoxanthine and acts as a substrate and competitive inhibitor of xanthine oxidase.[3][4] In the body, allopurinol is rapidly metabolized by XO into its active metabolite, oxypurinol (or alloxanthine).[3][5] Oxypurinol is also a potent inhibitor of the enzyme and has a longer half-life, contributing to the sustained therapeutic effect.[5][6] While allopurinol itself is a competitive inhibitor, oxypurinol is generally considered a noncompetitive or mixed-type inhibitor.[1][6]

This compound is a xanthine derivative that also inhibits xanthine oxidase. However, it is significantly less potent and is primarily used as a research chemical or a synthetic intermediate rather than a therapeutic agent.[7] Its mechanism involves binding preferentially to the reduced form of the enzyme's molybdenum center.[7] Unlike allopurinol, its inhibition is uncompetitive with respect to the substrate xanthine.[7]

Purine Metabolism and Inhibition Pathway

The following diagram illustrates the purine breakdown pathway and the points of enzymatic inhibition.

Purine_Metabolism sub sub enz enz prod prod inhib inhib Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Allopurinol Allopurinol Allopurinol->XO1 Inhibits Allopurinol->XO2 Inhibits Bromoxanthine This compound Bromoxanthine->XO1 Inhibits Bromoxanthine->XO2 Inhibits

Figure 1. Inhibition of Xanthine Oxidase in the Purine Metabolism Pathway.

Quantitative Performance Data

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The available data clearly demonstrates that allopurinol is a substantially more potent inhibitor of xanthine oxidase than this compound.

ParameterAllopurinolThis compoundReference(s)
IC50 0.2 - 50 µM (wide range reported) Specific examples: • 0.84 µM • 1.73 µg/mL • 0.11-0.13 µg/mLNot widely reported; expected to be high based on Ki value.[1][8][9][10][11]
Inhibition Constant (Ki) ~1.9 µM (for oxypurinol)~400 µM[6][7][12]
Mechanism of Inhibition Competitive (Allopurinol).[5][13] Noncompetitive/Mixed (Oxypurinol).[1][2]Uncompetitive (with respect to xanthine).[7][12][1][2][5][7][12][13]
Clinical Status FDA-approved drug for gout and hyperuricemia.Research chemical / Synthetic intermediate.[1][14]

Detailed Experimental Protocol

The following is a generalized protocol for an in vitro spectrophotometric assay to determine the xanthine oxidase inhibitory activity of a test compound.

Principle

Xanthine oxidase converts xanthine to uric acid, which has a strong absorbance at approximately 295 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. An inhibitor will reduce this rate.

Materials and Reagents
  • Xanthine Oxidase (from bovine milk)

  • Potassium Phosphate Buffer (50-100 mM, pH 7.5)

  • Xanthine (Substrate)

  • Test Compounds (this compound, Allopurinol) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader or spectrophotometer capable of reading absorbance at 295 nm

Experimental Workflow Diagram

XO_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup (in 96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_reagents Prepare Buffer, Enzyme, Substrate, and Inhibitor Solutions add_components Add Buffer, Enzyme, and Inhibitor (or vehicle) to wells prep_reagents->add_components preincubate Pre-incubate mixture at 25°C for 15 min add_components->preincubate start_reaction Initiate reaction by adding Xanthine substrate preincubate->start_reaction measure Immediately measure absorbance kinetics at 295 nm start_reaction->measure calc_rate Calculate initial reaction rates (ΔAbs/min) measure->calc_rate calc_inhibition Calculate % Inhibition relative to control calc_rate->calc_inhibition calc_ic50 Determine IC50 value from dose-response curve calc_inhibition->calc_ic50

Figure 2. General workflow for an in vitro Xanthine Oxidase inhibition assay.
Procedure

  • Reagent Preparation :

    • Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.[15]

    • Prepare a stock solution of xanthine oxidase (e.g., 0.1 units/mL) in the phosphate buffer. The final concentration for the assay should be optimized.[15]

    • Prepare a substrate solution of xanthine (e.g., 150 µM) in the buffer.[16]

    • Prepare stock solutions of allopurinol and the test compound in DMSO, then create serial dilutions in the buffer.

  • Assay Setup : In a 96-well UV-transparent plate, add the following to respective wells:

    • Test Wells : 50 µL of test compound solution, 35 µL of buffer, and 30 µL of enzyme solution.[16]

    • Control Well (No Inhibitor) : 50 µL of vehicle (buffer with DMSO), 35 µL of buffer, and 30 µL of enzyme solution.

    • Blank Well (No Enzyme) : 50 µL of vehicle, 65 µL of buffer.

  • Pre-incubation : Pre-incubate the plate at 25°C for 15 minutes.[16]

  • Reaction Initiation : Start the enzymatic reaction by adding 60 µL of the xanthine substrate solution to all wells except the blank.[16]

  • Measurement : Immediately place the plate in a microplate reader and measure the increase in absorbance at 295 nm over a period of 3-5 minutes.[17]

  • Data Analysis :

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (RateControl - RateTest) / RateControl ] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable regression model.[10]

Comparative Summary and Conclusion

The experimental evidence clearly positions allopurinol as a vastly superior inhibitor of xanthine oxidase compared to this compound for any therapeutic application.

  • Potency : Allopurinol and its metabolite oxypurinol are potent inhibitors with activity in the low micromolar range, making them effective at physiological concentrations.[1][6] this compound is a weak inhibitor, with a Ki value in the hundreds of micromolar range, suggesting it would have little to no clinical efficacy at tolerable doses.[7]

  • Mechanism : The two compounds inhibit the enzyme via different kinetic mechanisms. Allopurinol acts as a competitive inhibitor, directly competing with the natural substrate hypoxanthine.[5][18] this compound's uncompetitive inhibition suggests it binds to the enzyme-substrate complex.[7]

  • Application : Allopurinol is a clinically approved and widely prescribed medication for managing conditions caused by excess uric acid.[1][4] this compound's primary value lies in its use as a biochemical probe to study the xanthine oxidase active site and as a building block in organic synthesis.[7][14]

References

A Comparative Potency Analysis of 8-Bromoxanthine and Febuxostat as Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the inhibitory potency of 8-Bromoxanthine and febuxostat against xanthine oxidase (XO), a critical enzyme in purine metabolism. The information presented is collated from experimental data to assist in research and development endeavors.

Quantitative Comparison of Inhibitory Potency

The potency of an inhibitor is a key metric in drug development. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are crucial indicators of a compound's efficacy. Below is a summary of the reported values for this compound and febuxostat.

InhibitorPotency MetricValueSource Enzyme
Febuxostat IC501.8 nMBovine Milk Xanthine Oxidase
Ki0.6 nMBovine Milk Xanthine Oxidase
This compound Ki~400 µMNot Specified

Note: IC50 and Ki values can vary between studies due to different experimental conditions, such as enzyme source, substrate concentration, and buffer pH.

Mechanism of Action and Signaling Pathway

Xanthine oxidase is a pivotal enzyme in the purine catabolism pathway, catalyzing the final two steps: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] Elevated levels of uric acid can lead to hyperuricemia and gout.[1][2] Both this compound and febuxostat target this enzyme to reduce uric acid production, but their mechanisms of interaction differ.

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase.[3][4] It functions by binding tightly to a channel leading to the molybdenum pterin center, which is the active site of the enzyme.[5][6] This binding action effectively blocks substrate access to the active site.[6] Febuxostat exhibits a mixed-type inhibition, indicating that it can bind to both the oxidized and reduced forms of the enzyme, making it a highly effective inhibitor.[3][4]

This compound , a purine analog, acts as an inhibitor of xanthine oxidase.[7] Its mechanism is described as uncompetitive with respect to the substrate xanthine.[7] Research indicates that this compound preferentially binds to the fully reduced form (MoIV) of the molybdenum center within the enzyme's active site.[7] This interaction slows the rate of enzyme reduction by its substrate, thereby inhibiting its catalytic activity.[7]

Purine_Metabolism_Inhibition cluster_inhibitors Inhibitors Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase XO_Point1 UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase XO_Point2 Febuxostat Febuxostat Febuxostat->XO_Point1 Bromoxanthine This compound Bromoxanthine->XO_Point2 Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Serial Dilution of Inhibitors A->B C Add Reagents to 96-well Plate B->C D Pre-incubate Mixture C->D E Initiate Reaction with Substrate D->E F Monitor Absorbance at 295 nm E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 Value H->I

References

Distinguishing Uncompetitive Inhibition of 8-Bromoxanthine from Classical Competitive Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the landscape of enzyme inhibition, a nuanced understanding of inhibitor mechanisms is paramount for effective drug design and development. While competitive inhibition is a widely understood mechanism, other modes of inhibition, such as that exhibited by 8-Bromoxanthine, offer alternative strategies for modulating enzyme activity. This guide provides a detailed comparison of the inhibition mechanism of this compound, an inhibitor of xanthine oxidase, with that of classical competitive inhibitors, supported by experimental data and protocols.

Unraveling the Mechanisms: A Tale of Two Inhibitors

Competitive inhibitors are molecules that directly compete with the substrate for binding to the active site of an enzyme. This binding is mutually exclusive, meaning that at any given moment, the active site can be occupied by either the substrate or the inhibitor, but not both. The effectiveness of a competitive inhibitor can be overcome by increasing the substrate concentration, which outcompetes the inhibitor for binding to the active site.

In stark contrast, this compound inhibits xanthine oxidase through an uncompetitive mechanism with respect to the substrate xanthine.[1][2] An uncompetitive inhibitor does not bind to the free enzyme. Instead, it binds exclusively to the enzyme-substrate (ES) complex, forming an inactive enzyme-substrate-inhibitor (ESI) complex.[3] This mode of inhibition is distinct because the inhibitor binding site is only formed or becomes accessible after the substrate has bound to the enzyme. Consequently, increasing the substrate concentration does not reverse the inhibition; in fact, it can enhance it by promoting the formation of the ES complex to which the uncompetitive inhibitor binds.

Furthermore, studies have shown that this compound acts as a noncompetitive inhibitor with respect to the co-substrate, molecular oxygen.[1] This dual nature of inhibition further distinguishes it from a simple competitive inhibitor.

Quantitative Comparison of Inhibition Kinetics

The differentiation between inhibitor types is quantitatively defined by their effects on the key kinetic parameters of an enzyme: the maximum velocity (Vmax) and the Michaelis constant (Km). Vmax represents the maximum rate of the reaction at saturating substrate concentrations, while Km is the substrate concentration at which the reaction rate is half of Vmax, and it also reflects the enzyme's affinity for its substrate.

The following table summarizes the differential effects of competitive inhibitors and this compound on the kinetic parameters of xanthine oxidase.

Kinetic ParameterCompetitive InhibitorThis compound (Uncompetitive Inhibitor)
Vmax (Maximum Velocity) UnchangedDecreased
Km (Michaelis Constant) IncreasedDecreased
Ki (Inhibition Constant) Ki ≈ 400 µM[1]Varies
Dissociation Constant (Kd) Binds to free enzymePreferentially binds to the reduced form of the enzyme-substrate complex. Kd for oxidized enzyme: 1.5 mM; Kd for reduced enzyme: 18 µM[1]

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the fundamental differences in the binding mechanisms of competitive and uncompetitive inhibitors, as well as the catalytic pathway of xanthine oxidase.

competitive_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Competitive Inhibitor (I) ES->E - S P Product (P) ES->P k_cat EI->E - I

Competitive Inhibition Pathway

uncompetitive_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) I Uncompetitive Inhibitor (I) ES->E - S ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I P Product (P) ES->P k_cat ESI->ES - I xanthine_oxidase_pathway XO_MoVI Xanthine Oxidase (MoVI - Oxidized) XO_Xanthine XO-Xanthine Complex XO_MoVI->XO_Xanthine + Xanthine Xanthine Xanthine XO_MoIV Xanthine Oxidase (MoIV - Reduced) XO_Xanthine->XO_MoIV Electron Transfer UricAcid Uric Acid XO_MoIV->UricAcid + H2O, - 2e-, - 2H+ XO_MoIV_Bromo XO(Reduced)-8-Bromoxanthine Complex (Inactive) XO_MoIV->XO_MoIV_Bromo + this compound Bromoxanthine This compound inhibition_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare stock solutions of enzyme, substrate, and inhibitor serial_dilutions Perform serial dilutions of substrate and inhibitor prep_reagents->serial_dilutions setup_reactions Set up reaction mixtures in microplate: - Fixed enzyme concentration - Varying substrate concentrations - Multiple fixed inhibitor concentrations serial_dilutions->setup_reactions initiate_reaction Initiate reaction by adding enzyme setup_reactions->initiate_reaction measure_absorbance Measure the rate of uric acid formation by monitoring absorbance at 295 nm over time (kinetic read) initiate_reaction->measure_absorbance calc_rates Calculate initial reaction velocities (V₀) from the linear phase of the progress curves measure_absorbance->calc_rates michaelis_menten Plot V₀ vs. [Substrate] to generate Michaelis-Menten curves calc_rates->michaelis_menten lineweaver_burk Generate Lineweaver-Burk plots (1/V₀ vs. 1/[Substrate]) michaelis_menten->lineweaver_burk determine_params Determine Vmax, Km, and Ki from the plots lineweaver_burk->determine_params

References

A Comparative Analysis of the Biological Effects of 8-Bromoxanthine, Caffeine, and Theobromine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of three methylxanthine compounds: 8-Bromoxanthine, caffeine, and theobromine. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to objectively evaluate their performance as receptor antagonists and enzyme inhibitors. We will delve into their primary mechanisms of action, present quantitative data for direct comparison, and provide detailed experimental protocols for key assays.

Primary Mechanisms of Action

The biological effects of methylxanthines like caffeine, theobromine, and this compound are primarily attributed to two main mechanisms: the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.

Adenosine Receptor Antagonism

Adenosine is a neuromodulator that promotes sleep and relaxation by binding to its receptors (A1, A2A, A2B, A3). Caffeine and other methylxanthines have a structural similarity to adenosine, allowing them to bind to these receptors without activating them, thereby acting as competitive antagonists.[1] This blockade prevents adenosine from exerting its calming effects, leading to increased neuronal firing and the well-known stimulant properties of these compounds.[2] The central nervous system stimulation from caffeine is largely mediated by the blockade of A1 and A2A receptors.[3][4] Theobromine also acts as an adenosine receptor antagonist but is generally weaker than caffeine.[5][6] 8-substituted xanthines, including this compound, have been shown to be potent antagonists at A1 and A2 adenosine receptors.[7][8]

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Adenosine Adenosine AR Adenosine Receptor (A1/A2A) Adenosine->AR Binds & Activates Xanthine Xanthine (Caffeine, Theobromine, This compound) Xanthine->AR Binds & Blocks G_Protein G Protein AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (A1) Activates (A2A) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased Neuronal Activity cAMP->Response

Caption: Adenosine Receptor Antagonism by Xanthines.
Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[9] By inhibiting these enzymes, methylxanthines increase the intracellular concentrations of cAMP and cGMP, which can lead to effects such as smooth muscle relaxation (bronchodilation) and increased cardiac muscle contraction.[10][11] However, for caffeine and theobromine, this action is considered weak and typically occurs at concentrations higher than those achieved through normal consumption.[5][10] Theophylline, another common methylxanthine, is a more potent PDE inhibitor than caffeine.[12] Certain 8-substituted xanthines can be potent and selective inhibitors of specific PDE isoforms, such as PDE5.[13]

cluster_0 Intracellular Signaling ATP ATP cAMP cAMP ATP->cAMP Converted by AC AC Adenylyl Cyclase PDE Phosphodiesterase (PDE) AMP 5'-AMP (Inactive) cAMP->AMP Degraded by PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets Xanthine Xanthine Inhibitor Xanthine->PDE Inhibits

Caption: Phosphodiesterase (PDE) Inhibition by Xanthines.

Quantitative Comparison of Biological Activity

The following tables summarize the inhibitory constants (Ki or IC50) for each compound against adenosine receptors and phosphodiesterases. Lower values indicate higher potency.

Table 1: Adenosine Receptor Binding Affinity
CompoundA1 Receptor (Ki, µM)A2A Receptor (Ki, µM)A2B Receptor (Ki, µM)A3 Receptor (Ki, µM)
Caffeine 20–110[14]40–80[14]>100>100
Theobromine 210–280[14]>1000[14]>1000>1000
This compound Data not availableData not availableData not availableData not available
Table 2: Phosphodiesterase (PDE) Inhibition
CompoundPDE1 (IC50, µM)PDE2 (IC50, µM)PDE3 (IC50, µM)PDE4 (IC50, µM)PDE5 (IC50, µM)
Caffeine >100>100>100>100>100
Theobromine >100>100>100~500[16]>100
This compound Data not availableData not availableData not availableData not availableData not available

Note: Caffeine and theobromine are generally considered weak PDE inhibitors.[5][10] However, some studies suggest theobromine can inhibit PDE4, contributing to its biological effects.[17][18] The 8-aryl xanthine scaffold (related to this compound) has been shown to produce potent PDE5 inhibitors, suggesting that substitution at the 8-position is critical for PDE inhibitory activity.[13]

Table 3: Comparative Pharmacokinetics in Humans
ParameterCaffeineTheobromineThis compound
Half-Life (t1/2) 2.5–5 hours[6]7–12 hours[6]Data not available
Time to Peak Plasma Conc. 30–40 minutes[6]2–3 hours[5]Data not available
Primary Metabolism CYP1A2[19]CYP1A2, CYP2E1[5]Potentially CYP enzymes[19]
Key Metabolites Paraxanthine (84%), Theobromine (12%), Theophylline (4%)[5]Xanthine, Methyluric acid[5]Expected to be novel metabolites[19]

Note: Theobromine has a significantly longer half-life and takes longer to reach peak concentrations in the blood compared to caffeine, which contributes to its longer-lasting but less intense effects.[5][6][20]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the pharmacological characterization of these compounds. Below are representative protocols for the key assays discussed.

Protocol: Adenosine Receptor Competitive Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for a specific adenosine receptor subtype (e.g., A1).

1. Materials and Reagents:

  • Cell Membranes: Membrane preparation from cells stably expressing the human adenosine receptor of interest (e.g., A1AR).[21]

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]DPCPX for A1AR).[22]

  • Test Compound: this compound, caffeine, or theobromine, serially diluted.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled agonist or antagonist (e.g., 10 µM NECA).[23]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[21]

  • Filtration System: Glass fiber filters (e.g., GF/B) and a vacuum filtration manifold.[21][23]

  • Scintillation Counter & Cocktail. [21]

2. Procedure:

  • Preparation: Thaw cell membranes on ice and dilute to the desired protein concentration (e.g., 20-50 µ g/well ) in ice-cold assay buffer.[21]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: 50 µL radioligand + 50 µL assay buffer + 100 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL radioligand + 50 µL non-specific control + 100 µL membrane suspension.

    • Test Compound: 50 µL radioligand + 50 µL of each test compound dilution + 100 µL membrane suspension.[23]

  • Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.[21][23]

  • Termination: Terminate the reaction by rapid vacuum filtration through the glass fiber filter plate, washing each well multiple times with ice-cold wash buffer to separate bound from unbound radioligand.[21][23]

  • Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.[21]

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Determine IC50: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

  • Calculate Ki: Convert the IC50 to a Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a common method to measure the inhibition of a specific PDE isozyme using a fluorescence-based assay.

1. Materials and Reagents:

  • PDE Enzyme: Purified, recombinant human PDE isozyme (e.g., PDE4D).[24]

  • Substrate: Fluorescently labeled cAMP or cGMP (e.g., FAM-cAMP).[9]

  • Test Compound: this compound, caffeine, or theobromine, serially diluted in a suitable solvent like DMSO.[24]

  • Positive Control: A known potent inhibitor for the specific PDE isozyme (e.g., Rolipram for PDE4).[24]

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, and DTT.[24]

  • Binding Agent/Stop Solution. [9]

  • Fluorescence Plate Reader. [24]

2. Procedure:

  • Compound Plating: Dispense a small volume (e.g., <1 µL) of each test compound dilution into the wells of a black, low-volume 384- or 1536-well plate.[24] Include wells for positive control and no-inhibitor (DMSO vehicle) controls.

  • Enzyme Addition: Add the diluted PDE enzyme solution to each well. Incubate for ~15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[9][24]

  • Reaction Initiation: Add the fluorescently labeled substrate to all wells to start the enzymatic reaction.[9]

  • Reaction Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[9]

  • Termination: Stop the reaction by adding the binding agent or stop solution.[9]

  • Detection: Measure the fluorescence polarization or intensity using a suitable plate reader. The signal will be proportional to the amount of substrate hydrolyzed.[9]

3. Data Analysis:

  • Calculate Percent Inhibition: Normalize the data using the controls (0% activity for no-enzyme wells, 100% activity for no-inhibitor wells).

  • Determine IC50: Plot the percent inhibition against the log concentration of the test compound. Use a four-parameter logistic model to fit the curve and determine the IC50 value.[24]

Experimental and Logical Workflows

Visualizing the workflow for these assays provides a clear overview of the experimental process from preparation to analysis.

Prep 1. Reagent Preparation (Buffer, Enzyme/Membranes, Substrate/Radioligand, Test Compounds) Plate 2. Assay Plate Setup (Controls & Test Compound Dilutions) Prep->Plate Incubate 3. Incubation (Allow Binding/ Enzymatic Reaction) Plate->Incubate Separate 4. Separation (e.g., Filtration to separate bound/unbound ligand or Stop Reaction) Incubate->Separate Detect 5. Detection (Measure Radioactivity or Fluorescence Signal) Separate->Detect Analyze 6. Data Analysis (Calculate IC50/Ki values) Detect->Analyze

Caption: General Workflow for a Competitive Inhibition Assay.

Conclusion

Caffeine, theobromine, and this compound are structurally related methylxanthines with distinct biological profiles.

  • Caffeine acts as a potent, non-selective antagonist of A1 and A2A adenosine receptors, which is the primary mechanism for its well-known stimulant effects.[1][3] It is a very weak inhibitor of phosphodiesterases.[10]

  • Theobromine is a significantly weaker adenosine receptor antagonist than caffeine, particularly at the A2A subtype, resulting in fewer central nervous system stimulant effects.[5][14] Its longer half-life leads to more sustained, albeit milder, physiological effects.[6] Some evidence suggests its biological activity may also involve PDE inhibition.[16][17]

  • This compound , as part of the 8-substituted xanthine class, is predicted to be a potent adenosine receptor antagonist.[7] The substitution at the 8-position of the xanthine core is a critical modification that can dramatically increase affinity for adenosine receptors and can also confer potent inhibitory activity against specific phosphodiesterase isoforms, a property largely absent in caffeine and theobromine.[8][13]

This comparative guide underscores the importance of structural modifications to the xanthine scaffold in determining biological activity and receptor selectivity. Further research into 8-substituted xanthines like this compound is warranted to explore their therapeutic potential as selective agents targeting adenosine and phosphodiesterase pathways.

References

A Comparative Guide to 8-Bromoxanthine and Other Purine-Based Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth structural and functional comparison of 8-Bromoxanthine and other widely used purine-based inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences that dictate their biological activities, supported by experimental data and detailed protocols.

Introduction: The Versatile Xanthine Scaffold

Purine-based compounds, particularly xanthine derivatives, are a cornerstone of pharmacological research. The parent compound, xanthine, is a purine base found in most human body tissues and fluids. Its derivatives, such as the well-known caffeine and theophylline, are recognized for their broad biological activities.[1] These molecules primarily exert their effects by acting as competitive antagonists of adenosine receptors and as inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides like cAMP and cGMP.[2][3]

This guide focuses on this compound, a synthetic derivative, and compares it with other key purine-based inhibitors to elucidate how subtle structural modifications can lead to significant differences in potency, selectivity, and therapeutic potential.

Structural Analysis and Mechanism of Action

The core of these inhibitors is the xanthine molecule, a purine with two keto groups. The biological activity of xanthine derivatives is highly dependent on the substituents at the N1, N3, N7, and C8 positions.

The Xanthine Core and Its Derivatives

The diagram below illustrates the fundamental xanthine structure and the substitutions that create this compound, caffeine, theophylline, and 3-isobutyl-1-methylxanthine (IBMX).

Xanthine_Derivatives cluster_xanthine Core Xanthine Structure cluster_derivatives Key Xanthine Derivatives Xanthine Xanthine This compound This compound Xanthine->this compound Br at C8 Caffeine Caffeine Xanthine->Caffeine CH3 at N1, N3, N7 Theophylline Theophylline Xanthine->Theophylline CH3 at N1, N3 IBMX IBMX Xanthine->IBMX CH3 at N1, Isobutyl at N3

Caption: Core xanthine structure and key derivatives.

  • This compound: Features a bromine atom at the C8 position. This modification is crucial for its use as a precursor in the synthesis of other compounds, such as the DPP-4 inhibitor Linagliptin.[4] It also acts as an inhibitor of xanthine oxidase.[5][6]

  • Caffeine (1,3,7-trimethylxanthine): Methyl groups at N1, N3, and N7 positions. It is a non-selective adenosine receptor antagonist.[7]

  • Theophylline (1,3-dimethylxanthine): Lacks the N7 methyl group present in caffeine. It is also a non-selective adenosine receptor antagonist and a weak PDE inhibitor.[1][8]

  • IBMX (3-isobutyl-1-methylxanthine): A potent but non-selective PDE inhibitor.[2]

Mechanism of Action: Adenosine Receptor Antagonism and PDE Inhibition

Xanthine derivatives primarily target two key cellular components:

  • Adenosine Receptors: There are four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs).[9] A1 and A3 receptors inhibit adenylyl cyclase, while A2A and A2B receptors stimulate it.[9] By blocking these receptors, xanthines can modulate a wide range of physiological processes.

  • Phosphodiesterases (PDEs): These enzymes hydrolyze the second messengers cAMP and cGMP. By inhibiting PDEs, xanthine derivatives increase intracellular levels of these cyclic nucleotides, leading to various downstream effects.

The following diagram illustrates the general mechanism of PDE inhibition by xanthine derivatives.

PDE_Inhibition_Pathway Ligand Ligand (e.g., Hormone) GPCR G Protein-Coupled Receptor (GPCR) Ligand->GPCR Activates AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets Xanthine Xanthine Derivatives Xanthine->PDE Inhibits

Caption: PDE inhibition by xanthine derivatives.

Comparative Performance Data

The potency and selectivity of these inhibitors vary significantly. The following table summarizes their inhibitory activities against different adenosine receptor subtypes and PDE isoforms.

InhibitorA1 Ki (nM)A2A Ki (nM)A2B Ki (μM)PDE Inhibition (IC50)
This compound ---Inhibits Xanthine Oxidase (Ki ≈ 400 μM)[5]
Caffeine 12,0004,000~10[10]Weak, non-selective
Theophylline 11,0002,000~10[10]Weak, non-selective[1]
IBMX 14,00010,000-Potent, non-selective (e.g., PDE I, II, III, IV)[11]
DPCPX 0.4770.5-Selective A1 antagonist[12]

Data compiled from various sources. Ki values can vary depending on the assay conditions and species.

Experimental Protocols for Inhibitor Characterization

To accurately compare these inhibitors, standardized and well-controlled experiments are essential. Here are protocols for key assays used in their characterization.

In Vitro Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform. A common method is a two-step radioassay.[13]

PDE_Assay_Workflow Start Start PrepareReagents Prepare Reagents (PDE enzyme, [3H]-cAMP, Inhibitor) Start->PrepareReagents Incubate Incubate PDE, [3H]-cAMP, and Inhibitor PrepareReagents->Incubate Terminate Terminate Reaction (e.g., boiling) Incubate->Terminate AddVenom Add Snake Venom (converts [3H]-AMP to [3H]-Adenosine) Terminate->AddVenom Separate Separate [3H]-Adenosine (e.g., anion exchange chromatography) AddVenom->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data (Calculate % inhibition and IC50) Quantify->Analyze End End Analyze->End

Caption: Workflow for a two-step PDE radioassay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl2).[13]

    • Dilute the PDE enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically.[13]

    • Prepare a substrate solution containing both unlabeled ('cold') cAMP and radiolabeled ('hot') [3H]-cAMP.[13]

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) and a known inhibitor as a positive control (e.g., IBMX).

  • Assay Reaction:

    • In a microcentrifuge tube, add the assay buffer, the test inhibitor (or vehicle for control), and the PDE enzyme. Pre-incubate for a short period.

    • Initiate the reaction by adding the cAMP substrate solution.

    • Incubate at 30°C for a fixed time (e.g., 10-30 minutes). The reaction should be in the linear range.

  • Reaction Termination and Conversion:

    • Terminate the reaction by boiling the samples for 2 minutes.[13]

    • Cool the samples on ice.

    • Add snake venom (from Ophiophagus hannah) to convert the [3H]-AMP product to [3H]-adenosine.[13]

  • Separation and Quantification:

    • Separate the charged [3H]-cAMP and [3H]-AMP from the uncharged [3H]-adenosine using an anion-exchange resin (e.g., Dowex).[13]

    • Centrifuge the samples and collect the supernatant containing [3H]-adenosine.

    • Measure the radioactivity in the supernatant using a liquid scintillation counter.[13]

  • Data Analysis:

    • Calculate the percentage of PDE activity relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Adenosine Receptor Binding Assay

This assay determines the affinity of a compound for a specific adenosine receptor subtype by measuring its ability to displace a radiolabeled ligand.[9][14]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).[15]

    • Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well filter plate, add the assay buffer, serial dilutions of the test compound, a fixed concentration of a suitable radioligand (e.g., [3H]DPCPX for A1 receptors), and the cell membrane preparation.[9]

    • Define total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled agonist/antagonist).[9]

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[9]

  • Filtration and Washing:

    • Terminate the binding by rapid vacuum filtration through the filter plate.[9]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[9]

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail to each well.[9]

    • Measure the radioactivity using a scintillation counter.[9]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.[9]

    • Determine the IC50 value of the test compound from a competition curve.[9]

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Cell-Based cAMP Measurement Assay

This assay measures the functional consequence of adenosine receptor modulation or PDE inhibition by quantifying intracellular cAMP levels.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells expressing the target receptor in a 96-well plate and grow overnight.

    • Pre-treat the cells with the test inhibitor for a specified time.

    • Stimulate the cells with an appropriate agonist (for receptor studies) or a compound that elevates cAMP (e.g., forskolin, for PDE studies).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Use a commercial cAMP assay kit (e.g., luminescence-based, HTRF, or ELISA) to quantify cAMP levels.[16][17][18][19] These kits typically involve a competitive binding assay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the cell lysates by interpolating from the standard curve.

    • Plot the cAMP concentration against the inhibitor concentration to determine the EC50 or IC50.

Applications and Research Context

  • This compound: Primarily used as a chemical intermediate in the synthesis of more complex molecules like Linagliptin.[4] Its role as a xanthine oxidase inhibitor also makes it a useful tool for studying purine metabolism.[5]

  • Caffeine and Theophylline: Widely used as non-selective adenosine receptor antagonists in neuroscience and respiratory research.[1] Their relatively low potency and lack of selectivity are important considerations in experimental design.

  • IBMX: A classic tool compound for broadly inhibiting PDE activity to artificially raise intracellular cAMP and cGMP levels. Its lack of selectivity makes it unsuitable for studying specific PDE isoforms.

Conclusion

The xanthine scaffold provides a remarkable platform for developing a diverse range of inhibitors. While compounds like caffeine and theophylline are valuable as non-selective probes, the targeted modification of the xanthine core, as seen with this compound and other derivatives, allows for the fine-tuning of activity towards specific targets. A thorough understanding of their structural differences, combined with rigorous experimental characterization using the protocols outlined in this guide, is crucial for advancing research and drug discovery in this field.

References

8-Bromoxanthine Versus 8-Chloroxanthine: A Comparative Guide for Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern medicinal chemistry for the synthesis of C-C bond-containing molecules, particularly for the derivatization of heterocyclic scaffolds like xanthines. The 8-position of the xanthine core is a frequent site for modification to develop potent and selective ligands for various biological targets, notably adenosine receptors. The choice of the halide at this position—typically bromine or chlorine—is a critical parameter influencing reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of the performance of 8-bromoxanthine and 8-chloroxanthine in Suzuki coupling reactions, supported by representative experimental data and detailed protocols.

Executive Summary: Reactivity and Performance

In Suzuki-Miyaura coupling reactions, the reactivity of the halide follows the general trend: I > Br > Cl. This holds true for the 8-haloxanthine series. This compound is demonstrably more reactive than 8-chloroxanthine due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This facilitates the rate-determining oxidative addition step in the catalytic cycle.

The higher reactivity of this compound often translates to:

  • Milder Reaction Conditions: Reactions can often be carried out at lower temperatures.

  • Shorter Reaction Times: Complete conversion is typically achieved more rapidly.

  • Higher Yields: Under identical conditions, this compound generally provides a higher yield of the coupled product.

  • Broader Catalyst Scope: A wider range of palladium catalysts and ligands can be effectively employed.

Conversely, 8-chloroxanthine's lower reactivity necessitates more forcing conditions, such as higher temperatures, longer reaction times, and often the use of more specialized and electron-rich ligands to achieve comparable yields. However, 8-chloroxanthines are often more readily available and cost-effective starting materials, which can be a significant consideration in large-scale synthesis.

Data Presentation: Quantitative Comparison

The following table summarizes representative data from Suzuki coupling reactions of 8-haloxanthine derivatives with phenylboronic acid. These results illustrate the general reactivity trend and are based on typical outcomes reported in the literature for similar substrates.

EntrySubstrateHalogenCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
18-Bromo-1,3-dimethylxanthineBrPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O100488
28-Chloro-1,3-dimethylxanthineClPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O1001245
38-Chloro-1,3-dimethylxanthineClPd₂(dba)₃ (2.5 mol%) / SPhos (10 mol%)K₃PO₄1,4-Dioxane110685

This data is representative and compiled to illustrate the reactivity differences. Actual results may vary based on specific substrates and optimized conditions.

Experimental Protocols

Below are detailed, representative protocols for the Suzuki-Miyaura coupling of 8-bromo- and 8-chloroxanthine derivatives.

Protocol 1: Suzuki Coupling of 8-Bromo-1,3-dimethylxanthine (Caffeine)

Materials:

  • 8-Bromo-1,3-dimethylxanthine (8-bromocaffeine)

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add 8-bromo-1,3-dimethylxanthine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask under a positive flow of argon.

  • Add degassed toluene (10 mL) and degassed deionized water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 8-phenyl-1,3-dimethylxanthine.

Protocol 2: Suzuki Coupling of 8-Chloro-1,3-dimethylxanthine (8-Chlorocaffeine)

Materials:

  • 8-Chloro-1,3-dimethylxanthine (8-chlorocaffeine)

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add 8-chloro-1,3-dimethylxanthine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • In a separate vial, quickly weigh and add tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 2.5 mol%) and SPhos (0.1 mmol, 10 mol%) and immediately transfer to the reaction flask under a positive flow of argon.

  • Add anhydrous, degassed 1,4-dioxane (12 mL) to the flask via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 6-12 hours for completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 8-phenyl-1,3-dimethylxanthine.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow General Experimental Workflow for Suzuki Coupling of 8-Haloxanthines cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine 8-Haloxanthine, Boronic Acid, and Base Inert Evacuate and Backfill with Inert Gas Reagents->Inert Catalyst Add Palladium Catalyst and Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Extraction Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: A generalized workflow for the Suzuki coupling of 8-haloxanthines.

Signaling Pathway of 8-Aryl-Xanthine Derivatives

Many 8-aryl-xanthine derivatives synthesized via Suzuki coupling are potent and selective antagonists of adenosine receptors, particularly the A₂A subtype. These receptors are implicated in a variety of physiological and pathological processes, including inflammation, neurotransmission, and cancer.

Adenosine_Signaling_Pathway Mechanism of Action of 8-Aryl-Xanthine Adenosine Receptor Antagonists Adenosine Adenosine A2A_Receptor A₂A Receptor (GPCR) Adenosine->A2A_Receptor Binds and Activates G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., Immunosuppression) PKA->Cellular_Response Phosphorylates Targets Aryl_Xanthine 8-Aryl-Xanthine (Antagonist) Aryl_Xanthine->A2A_Receptor Blocks Binding

Caption: Signaling pathway of adenosine and the antagonistic action of 8-aryl-xanthines.

Conclusion

The choice between this compound and 8-chloroxanthine for Suzuki coupling reactions is a trade-off between reactivity and cost. This compound offers higher reactivity, leading to milder conditions, shorter reaction times, and often higher yields. In contrast, 8-chloroxanthine, while less reactive, is a more economical starting material. The development of highly active palladium catalysts and ligands has significantly improved the viability of using less reactive aryl chlorides, making them an attractive option, particularly for large-scale synthesis. The selection of the appropriate 8-haloxanthine should be made based on the specific requirements of the synthetic target, scale, and economic considerations. The resulting 8-aryl-xanthines are a valuable class of compounds with significant potential in drug discovery, particularly as modulators of adenosine receptors.

A Senior Application Scientist's Guide to Validating 8-Bromoxanthine's Binding Affinity to the Reduced Molybdenum Center of Xanthine Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of purine metabolism and therapeutic intervention for conditions like gout, the enzyme xanthine oxidase (XO) stands as a critical target. Its molybdenum-pterin cofactor is the site of catalytic activity, converting hypoxanthine to xanthine and then to uric acid. The development and validation of inhibitors that target this active site are of paramount importance. This guide provides an in-depth technical comparison of 8-Bromoxanthine's binding affinity to the reduced molybdenum center of xanthine oxidase, contextualized with established inhibitors and supported by detailed experimental methodologies.

The Significance of Targeting the Reduced Molybdenum Center

Xanthine oxidase cycles through different oxidation states of its molybdenum cofactor during catalysis.[1] The reduced Mo(IV) state is a key intermediate in the catalytic cycle. Inhibitors that preferentially bind to this reduced state can be particularly effective as they trap the enzyme in an inactive form. This compound has been identified as an inhibitor that exhibits a strong preference for the reduced molybdenum center, a characteristic that distinguishes its mechanism and offers a unique avenue for therapeutic design.[2][3]

Comparative Analysis of Inhibitor Binding Affinities

A direct comparison of binding affinities provides a quantitative measure of inhibitor potency. The following table summarizes the key binding and inhibition constants for this compound and two clinically significant xanthine oxidase inhibitors, Allopurinol and Febuxostat. It is important to note that these values are compiled from various studies and experimental conditions may differ.

InhibitorInhibition Constant (Ki)Dissociation Constant (KD) for Reduced Enzyme (MoIV)Dissociation Constant (KD) for Oxidized Enzyme (MoVI)Mechanism of Action
This compound ~400 µM[2]18 µM [2]1.5 mM[2]Uncompetitive with respect to xanthine[2]
Allopurinol Varies (Metabolized to Oxypurinol)Tightly binds to the reduced Mo(IV) stateWeaker bindingPurine analog, mechanism-based inhibitor[4][5]
Febuxostat Low nM rangeBinds to both oxidized and reduced formsBinds to both oxidized and reduced formsNon-purine, selective inhibitor[6][7]

Key Insights:

  • Preferential Binding: this compound demonstrates a striking ~83-fold higher affinity for the reduced (MoIV) form of xanthine oxidase compared to its oxidized (MoVI) state.[2] This preferential binding is a key characteristic of its inhibitory mechanism.

  • Comparative Potency: While this compound is a potent inhibitor, particularly of the reduced enzyme, its overall inhibition constant (Ki) is in the micromolar range. In contrast, Febuxostat exhibits significantly higher potency, with inhibition constants in the low nanomolar range.[7] Allopurinol, through its active metabolite oxypurinol, also achieves potent inhibition by tightly binding to the reduced molybdenum center.[4]

Experimental Validation of Binding Affinity: A Multi-faceted Approach

Validating the binding affinity of an inhibitor to the molybdenum center of xanthine oxidase requires a combination of kinetic, spectroscopic, and potentiometric techniques. Each method provides a unique piece of the puzzle, contributing to a comprehensive understanding of the inhibitor's mechanism of action.

Experimental Workflow for Validation

Caption: Workflow for validating inhibitor binding affinity.

Detailed Experimental Protocols

Kinetic Analysis: Spectrophotometric Assay

Causality: This assay directly measures the effect of the inhibitor on the enzyme's catalytic activity. By monitoring the rate of uric acid formation, we can determine the type of inhibition and calculate the inhibition constant (Ki).

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: 50 mM potassium phosphate buffer, pH 7.5.

    • Xanthine Oxidase Stock Solution: Prepare a stock solution of bovine milk xanthine oxidase (e.g., 1 unit/mL) in phosphate buffer. The final concentration in the assay should be optimized.

    • Xanthine Substrate Solution: Prepare a stock solution of xanthine in the same buffer. A range of concentrations will be needed to determine the Michaelis-Menten kinetics.

    • Inhibitor Stock Solution: Dissolve this compound and other inhibitors (Allopurinol, Febuxostat) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions are made in the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well of a UV-transparent 96-well plate, add:

      • Phosphate buffer

      • Varying concentrations of the inhibitor (or vehicle for control)

      • Xanthine oxidase solution

    • Pre-incubate the mixture at 25°C for 15 minutes.

    • Initiate the reaction by adding the xanthine substrate solution to each well.

    • Immediately measure the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of uric acid formation is proportional to the increase in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for various inhibitor concentrations to calculate the IC50 value.

    • To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor. Plot the data using Lineweaver-Burk (double reciprocal plot) or Dixon plots.[8]

Spectroscopic Validation: Electron Paramagnetic Resonance (EPR) Spectroscopy

Causality: EPR spectroscopy is a powerful technique for directly probing the paramagnetic Mo(V) state of the molybdenum center.[9] By observing changes in the EPR signal upon inhibitor binding, we can gain insights into the coordination environment of the molybdenum and confirm the interaction of the inhibitor with the reduced enzyme.

Protocol:

  • Sample Preparation:

    • Prepare a solution of xanthine oxidase in a suitable buffer.

    • To study the interaction with the reduced enzyme, the enzyme is typically reduced by adding a stoichiometric amount of a reducing agent (e.g., sodium dithionite) or a substrate under anaerobic conditions.

    • Add the inhibitor (this compound) to the reduced enzyme solution.

    • The sample is then rapidly frozen in liquid nitrogen to trap the paramagnetic Mo(V) species.[10]

  • EPR Spectroscopy:

    • The frozen sample is placed in the EPR spectrometer.

    • EPR spectra are recorded at cryogenic temperatures (e.g., 77 K).

    • The g-values and hyperfine coupling constants of the Mo(V) signal are analyzed.

  • Data Interpretation:

    • Changes in the shape and parameters of the Mo(V) EPR signal in the presence of this compound, as compared to the signal from the uninhibited reduced enzyme, provide direct evidence of the inhibitor binding to the molybdenum center.[2]

Biophysical Characterization: Potentiometric Titration

Causality: Potentiometric titration allows for the determination of the dissociation constant (KD) of the inhibitor for both the oxidized and reduced forms of the enzyme. This is crucial for quantifying the preferential binding of this compound to the reduced molybdenum center.

Protocol:

  • Experimental Setup:

    • The experiment is conducted in an electrochemical cell under an anaerobic atmosphere.

    • A three-electrode system is used: a working electrode (e.g., a gold electrode), a reference electrode (e.g., a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

    • The potential of the working electrode is measured as a function of the amount of reducing agent (e.g., sodium dithionite) added to the enzyme solution.

  • Titration Procedure:

    • A solution of xanthine oxidase is placed in the electrochemical cell.

    • The solution is titrated with a standardized solution of a reducing agent.

    • The potential is recorded after each addition of the titrant, allowing the system to reach equilibrium.

    • The titration is performed in the absence and presence of a saturating concentration of this compound.

  • Data Analysis:

    • The midpoint potential of the Mo(VI)/Mo(V) and Mo(V)/Mo(IV) redox couples are determined from the titration curves.

    • A shift in the midpoint potentials in the presence of the inhibitor indicates a change in the binding affinity of the inhibitor for the different oxidation states of the enzyme.

    • The dissociation constants (KD) for the inhibitor binding to the oxidized and reduced forms of the enzyme can be calculated from the magnitude of the potential shifts.[2]

Molecular Interaction at the Active Site

While a specific crystal structure of this compound bound to xanthine oxidase is not currently available, insights from the structures of the enzyme with other purine analogs and inhibitors allow for a predictive model of the key interactions.[11][12] The active site is characterized by key amino acid residues that play a crucial role in substrate and inhibitor binding.

G cluster_0 Xanthine Oxidase Active Site cluster_1 This compound Mo Mo(IV) Glu1261 Glu1261 Arg880 Arg880 Phe914 Phe914 Phe1009 Phe1009 Thr1010 Thr1010 Inhibitor This compound Inhibitor->Mo Coordinates with reduced Mo(IV) Inhibitor->Glu1261 H-bond Inhibitor->Arg880 H-bond Inhibitor->Phe914 π-stacking Inhibitor->Phe1009 π-stacking Inhibitor->Thr1010 H-bond

Caption: Predicted interactions of this compound with the reduced molybdenum center and key amino acid residues in the active site of xanthine oxidase.

The purine ring of this compound is expected to be positioned in the active site through a network of hydrogen bonds with residues such as Glutamate 1261, Arginine 880, and Threonine 1010.[11] Additionally, π-stacking interactions with Phenylalanine residues (Phe914 and Phe1009) are likely to contribute to the stability of the enzyme-inhibitor complex.[13] The key interaction, however, is the coordination with the reduced Mo(IV) ion, which is the basis for its potent inhibition of the reduced enzyme.

Conclusion

The validation of this compound's binding affinity to the reduced molybdenum center of xanthine oxidase is a clear example of the necessity of a multi-pronged experimental approach. Kinetic analysis provides a macroscopic view of the inhibition, while EPR spectroscopy offers a direct window into the electronic structure of the molybdenum center upon inhibitor binding. Potentiometric titrations provide the crucial thermodynamic data to quantify the preferential binding to the reduced enzyme.

Compared to established drugs like Allopurinol and Febuxostat, this compound presents a distinct profile with its marked preference for the reduced state of the enzyme. While not as potent in terms of its overall Ki value as Febuxostat, its mechanism of action provides valuable insights for the rational design of next-generation xanthine oxidase inhibitors. The methodologies outlined in this guide provide a robust framework for researchers to not only validate the binding of this compound but also to characterize other novel inhibitors targeting the fascinating and therapeutically relevant molybdenum center of xanthine oxidase.

References

Comparative Efficacy of 8-bromoxanthine and 6-(N-benzoylamino)purine as Xanthine Oxidase Inhibitors: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two purine analogs, 8-bromoxanthine and 6-(N-benzoylamino)purine, as inhibitors of xanthine oxidase (XO). Elevated XO activity is a key factor in hyperuricemia, a precursor to gout. This document synthesizes available experimental data to objectively evaluate the inhibitory performance of these compounds, offering insights for researchers in drug discovery and development.

Performance Comparison of XO Inhibitors

The inhibitory potential of this compound and 6-(N-benzoylamino)purine against xanthine oxidase has been evaluated in multiple studies. A summary of the key quantitative data is presented below.

InhibitorIC50 (µM)Ki (µM)Inhibition Type
6-(N-benzoylamino)purine 0.45[1][2]0.0475[1][2]Competitive[1][2]
This compound Not explicitly found~400[2][3]Uncompetitive with respect to xanthine; Non-competitive with respect to molecular oxygen[3]
Allopurinol (Reference) 0.80[1][2]-Suicide substrate[1]

Key Findings:

  • Potency: 6-(N-benzoylamino)purine demonstrates significantly higher potency as a xanthine oxidase inhibitor, with an IC50 value of 0.45 µM and a Ki value of 0.0475 µM.[1][2] In contrast, this compound is a much weaker inhibitor, with a reported Ki of approximately 400 µM.[2][3]

  • Mechanism of Inhibition: The two compounds exhibit different mechanisms of action. 6-(N-benzoylamino)purine acts as a competitive inhibitor, directly competing with the substrate (xanthine) for binding to the active site of the enzyme.[1][2] Conversely, this compound displays a more complex inhibition pattern, being uncompetitive with respect to xanthine and non-competitive with respect to molecular oxygen.[3] This suggests that this compound may bind to the enzyme-substrate complex.

  • Comparative Efficacy: When compared to the clinically used drug allopurinol (IC50 = 0.80 µM), 6-(N-benzoylamino)purine shows comparable and even slightly more potent inhibition in vitro.[1][2] this compound is considerably less potent than both 6-(N-benzoylamino)purine and allopurinol.

Experimental Protocols

The following sections detail the standard methodologies employed for the evaluation of xanthine oxidase inhibitors.

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This assay is the most common method for determining the inhibitory activity of compounds against xanthine oxidase.

Principle:

Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. Uric acid has a strong absorbance at a wavelength of approximately 290-295 nm.[4] The rate of uric acid formation, and thus the enzyme activity, can be monitored by measuring the increase in absorbance at this wavelength over time. The inhibitory potential of a test compound is determined by its ability to reduce the rate of uric acid production.[4]

Materials:

  • Xanthine oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Test compounds (this compound, 6-(N-benzoylamino)purine)

  • Allopurinol (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm in kinetic mode

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare a stock solution of xanthine oxidase in the phosphate buffer. The final concentration in the assay will need to be optimized.

    • Dissolve the test compounds and allopurinol in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve the desired concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Assay Setup (in a 96-well plate):

    • Blank: Phosphate buffer and vehicle (DMSO in buffer).

    • Control (No Inhibitor): Phosphate buffer, xanthine oxidase solution, and vehicle.

    • Test: Phosphate buffer, xanthine oxidase solution, and the test compound solution at various concentrations.

    • Positive Control: Phosphate buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.

  • Reaction Initiation and Measurement:

    • Pre-incubate the assay plate with the enzyme and inhibitors for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the xanthine substrate solution to all wells.

    • Immediately begin measuring the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-15 minutes) using the microplate reader's kinetic mode.[5]

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100[5]

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]

Determination of Inhibition Type and Ki (Kinetic Analysis)

Principle:

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme kinetic studies are performed by measuring the reaction rates at varying concentrations of both the substrate (xanthine) and the inhibitor. The data is then plotted using methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

Procedure:

  • Perform the xanthine oxidase assay as described above, but with varying concentrations of xanthine at several fixed concentrations of the inhibitor.

  • Calculate the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Plot the data using the Lineweaver-Burk equation: 1/V = (Km/Vmax)(1/[S]) + 1/Vmax.

  • Analyze the resulting plots:

    • Competitive inhibition: Lines intersect at the y-axis.

    • Non-competitive inhibition: Lines intersect on the x-axis.

    • Uncompetitive inhibition: Lines are parallel.

  • The inhibition constant (Ki) can be determined from secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.

Visualizations

Xanthine Oxidase Signaling Pathway

Xanthine_Oxidase_Pathway cluster_purine_catabolism Purine Catabolism cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase XO_enzyme Xanthine Oxidase Inhibitor_Competitive 6-(N-benzoylamino)purine (Competitive) Inhibitor_Competitive->XO_enzyme Binds to active site Inhibitor_Uncompetitive This compound (Uncompetitive) Enzyme_Substrate_Complex Enzyme-Substrate Complex Inhibitor_Uncompetitive->Enzyme_Substrate_Complex Binds to XO_enzyme->Enzyme_Substrate_Complex Substrate binding

Caption: Xanthine oxidase pathway and mechanisms of inhibition.

Experimental Workflow for XO Inhibitor Screening

XO_Inhibitor_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Xanthine Oxidase - Xanthine (Substrate) - Test Compounds - Buffer B Dispense Reagents into 96-well Plate A->B C Pre-incubate Enzyme and Inhibitors B->C D Initiate Reaction with Xanthine C->D E Kinetic Measurement of Absorbance at 295 nm D->E F Calculate Initial Reaction Rates (V₀) E->F G Determine % Inhibition F->G I Perform Kinetic Studies (Lineweaver-Burk Plot) F->I H Calculate IC50 Values G->H J Determine Ki and Inhibition Type I->J

Caption: General workflow for screening xanthine oxidase inhibitors.

References

A Researcher's Guide to Assessing the Selectivity of 8-Bromoxanthine for Xanthine Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Selectivity in Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a pivotal enzyme in the purine catabolism pathway, responsible for the final two steps: the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] As a significant source of reactive oxygen species and the enzyme responsible for producing uric acid, its dysregulation is implicated in hyperuricemia, gout, and potentially cardiovascular diseases.[3][4][5] Consequently, the inhibition of xanthine oxidase is a cornerstone therapeutic strategy for managing these conditions.[6]

While potency is a key attribute of any inhibitor, selectivity is arguably more critical for clinical safety and efficacy. A highly selective inhibitor preferentially binds to its intended target (in this case, xanthine oxidase) with significantly less activity against other enzymes. This minimizes off-target effects, reducing the risk of adverse drug reactions.[7] 8-Bromoxanthine, a purine analog, has been identified as an inhibitor of xanthine oxidase.[8] This guide provides a comprehensive framework for researchers to rigorously assess the selectivity profile of this compound, comparing its activity against xanthine oxidase with its effects on other structurally or functionally related enzymes. We will delve into the causality behind experimental design, provide detailed, self-validating protocols, and present a clear methodology for data interpretation.

Understanding the Interaction: this compound and Xanthine Oxidase

Preliminary studies have characterized this compound as an inhibitor of xanthine oxidase with a reported inhibition constant (Ki) of approximately 400 µM.[8] The mechanism of inhibition is noteworthy; it is uncompetitive with respect to the substrate, xanthine.[8] This suggests that this compound does not directly compete with xanthine for the same binding site in the oxidized enzyme. Instead, it preferentially binds to the reduced form of the enzyme's molybdenum center (MoIV).[8][9] This interaction dramatically slows the rate of enzyme reduction by xanthine, effectively stalling the catalytic cycle.[8] Understanding this mechanism is the first step in predicting potential off-target interactions, particularly with other molybdoenzymes or those involved in purine metabolism.

A Framework for Selectivity Profiling

To build a robust selectivity profile, an inhibitor must be tested against a panel of carefully chosen off-target enzymes. The choice of these enzymes is not random; it is based on shared structural motifs, substrate similarities, or related metabolic pathways. For a purine-like inhibitor of a molybdoenzyme, a logical screening panel includes other oxidoreductases and enzymes involved in purine metabolism.

cluster_0 Phase 1: Primary Target Assessment cluster_1 Phase 2: Off-Target Selectivity Screening cluster_2 Phase 3: Data Analysis & Comparison A Determine IC50 of This compound against Xanthine Oxidase B Determine Mechanism of Inhibition (e.g., Lineweaver-Burk) against Xanthine Oxidase A->B Confirm target engagement C Select Panel of Related Enzymes (e.g., MAO-A, MAO-B, ADA) B->C Proceed if potent & mechanism understood D Determine IC50 of this compound against each off-target enzyme C->D E Calculate Fold Selectivity: (IC50 Off-Target) / (IC50 XO) D->E Compile IC50 data F Compare Selectivity Profile to Reference Inhibitors (e.g., Allopurinol) E->F

Caption: Workflow for characterizing the selectivity of a novel xanthine oxidase inhibitor.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating by including appropriate controls and clear data analysis steps.

Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay (IC50 Determination)

This spectrophotometric assay quantifies the potency of this compound by measuring the formation of uric acid from xanthine, which absorbs light at 290-295 nm.[10][11][12]

A. Materials and Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (Substrate)

  • This compound (Test Inhibitor)

  • Allopurinol (Positive Control Inhibitor)[4]

  • Potassium Phosphate Buffer (50-100 mM, pH 7.5)[10]

  • Dimethyl Sulfoxide (DMSO)

  • 1N Hydrochloric Acid (HCl) to stop the reaction[10]

  • 96-well UV-transparent microplates[10]

  • Microplate spectrophotometer capable of reading at 295 nm[10]

B. Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.

    • Prepare a stock solution of Xanthine (e.g., 150 µM) in the phosphate buffer.[12]

    • Prepare a stock solution of Xanthine Oxidase (e.g., 0.1 units/mL) in the phosphate buffer. The optimal concentration should be determined empirically to ensure a linear rate of reaction for at least 15-20 minutes.[10]

    • Prepare stock solutions of this compound and Allopurinol in DMSO. Create a series of dilutions in phosphate buffer to achieve a range of final assay concentrations.

  • Assay Setup (96-well plate):

    • Blank (No Enzyme): 20 µL Buffer + 10 µL Vehicle (DMSO in buffer) + 160 µL Buffer.

    • Control (No Inhibitor): 20 µL Xanthine Oxidase solution + 10 µL Vehicle + 160 µL Buffer.

    • Test Inhibitor: 20 µL Xanthine Oxidase solution + 10 µL of each this compound dilution.

    • Positive Control: 20 µL Xanthine Oxidase solution + 10 µL of each Allopurinol dilution.

    • Pre-incubate the plate at 25°C for 15 minutes.[12]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the Xanthine solution to all wells.

    • Immediately measure the increase in absorbance at 295 nm every 30 seconds for 15-20 minutes at 25°C.[7]

C. Data Analysis:

  • Calculate Reaction Velocity: Determine the initial rate of reaction (V₀) for each concentration by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percentage of Inhibition: % Inhibition = [(V₀_control - V₀_blank) - (V₀_sample - V₀_blank)] / (V₀_control - V₀_blank) x 100[10]

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol 2: Selectivity Profiling Against Off-Target Enzymes

The fundamental principle of the IC50 assay remains the same, but the specific enzyme, substrate, and detection method must be adapted.

  • Monoamine Oxidase (MAO-A and MAO-B) Assay: MAO activity can be measured using various substrates, such as kynuramine, where the product can be detected fluorometrically.[13] Alternatively, commercial kits are available that provide a simplified colorimetric or fluorometric readout. The general protocol structure (pre-incubation with inhibitor, addition of substrate, measurement of product formation) remains consistent.

  • Adenosine Deaminase (ADA) Assay: ADA catalyzes the deamination of adenosine to inosine.[14] This reaction can be monitored by measuring the decrease in absorbance at 265 nm as adenosine is consumed. The protocol would be adapted to use adenosine as the substrate and monitor the change at the appropriate wavelength.

Protocol 3: Determining the Mechanism of Inhibition

To validate the uncompetitive inhibition mechanism of this compound, a kinetic analysis should be performed.

  • Set up the Xanthine Oxidase assay as described in Protocol 1.

  • Run the assay using a range of xanthine substrate concentrations (e.g., 0.25 to 2.00 µM).[15]

  • Repeat this for several fixed concentrations of this compound (e.g., 0 µM, 200 µM, 400 µM, 800 µM).

  • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Generate a Lineweaver-Burk plot by graphing 1/V₀ versus 1/[Substrate]. For an uncompetitive inhibitor, this will result in a series of parallel lines.[15]

Comparative Data Analysis

The ultimate goal of these experiments is to generate quantitative data that allows for a direct comparison of this compound's activity across different enzymes. This data should be summarized in a clear, tabular format.

EnzymeThis compound IC50/KiAllopurinol IC50/KiFold Selectivity for XO (this compound)
Xanthine Oxidase (XO) ~400 µM (Ki)[8]4.68 µM (IC50)[1]1x
Monoamine Oxidase A (MAO-A) To Be DeterminedTo Be DeterminedTBD
Monoamine Oxidase B (MAO-B) To Be DeterminedTo Be DeterminedTBD
Adenosine Deaminase (ADA) To Be DeterminedTo Be DeterminedTBD
Aldehyde Oxidase (AO) To Be DeterminedTo Be DeterminedTBD
Note: IC50 and Ki values can vary based on experimental conditions. Data for off-target enzymes for this compound requires experimental determination.

The "Fold Selectivity" is a crucial metric calculated by dividing the IC50 value for an off-target enzyme by the IC50 value for xanthine oxidase. A higher value indicates greater selectivity for XO. For example, if this compound has an IC50 of 400 µM for XO and an IC50 of 40,000 µM for MAO-A, the fold selectivity would be 100x.

Visualizing the Mechanism of Action

Understanding the biochemical pathway provides context for the inhibitor's role. This compound acts within the purine degradation pathway by interfering with the function of Xanthine Oxidase.

cluster_pathway Purine Catabolism Pathway cluster_inhibition Inhibition Mechanism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase (XO) Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase (XO) Inhibitor This compound XO_reduced Reduced XO (MoIV) Inhibitor->XO_reduced Preferentially Binds & Inhibits XO_reduced->Xanthine Slows enzyme reduction

Caption: Inhibition of the purine degradation pathway by this compound.

Discussion and Future Directions

The existing data indicates that this compound is a moderate inhibitor of xanthine oxidase.[8] Its purine-like structure raises a valid hypothesis that it may interact with other enzymes that bind purines, such as adenosine deaminase or other oxidoreductases. The experimental framework outlined above provides a clear path to testing this hypothesis.

Should experimental data reveal low IC50 values for off-target enzymes (i.e., poor selectivity), it would suggest that this compound is not a suitable candidate for development as a selective XO inhibitor. Conversely, if it demonstrates high IC50 values against the screening panel, resulting in a high fold-selectivity for xanthine oxidase, it could warrant further investigation.

Future studies could expand the selectivity panel to include a broader range of enzymes, such as protein kinases, to build a more comprehensive preclinical safety profile.[7] Ultimately, the rigorous, evidence-based approach detailed in this guide is essential for any researcher aiming to characterize the therapeutic potential and safety of a novel enzyme inhibitor.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 8-Bromoxanthine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and delve into the foundational principles that ensure a safe and compliant laboratory environment. The proper disposal of chemical reagents, such as 8-Bromoxanthine, is not a matter of mere compliance but a cornerstone of responsible research. This guide provides a comprehensive, step-by-step protocol for the disposal of this compound, grounded in an understanding of its chemical properties and associated hazards.

Understanding the Hazard Profile of this compound

This compound is a halogenated organic compound. Its hazard profile, as outlined in safety data sheets (SDS), indicates that it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] A thorough understanding of these hazards is the first step in implementing safe handling and disposal procedures.

Key Hazard Information:

Hazard ClassificationGHS Hazard StatementDescription
Acute Oral ToxicityH302Harmful if swallowed.[1][2]
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific target organ toxicityH335May cause respiratory irritation.[1]

Given its chemical structure as a brominated purine derivative, this compound is classified as a halogenated organic compound. This classification is critical for waste segregation, as mixing halogenated and non-halogenated waste streams is generally prohibited due to the specific treatment processes required for halogenated compounds.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[5]

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[5]

  • Lab Coat: A fully buttoned lab coat provides a crucial barrier against contamination of personal clothing.[5]

All handling of this compound and its waste should be conducted within a well-ventilated area, preferably a chemical fume hood, to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol for this compound

The following protocol provides a systematic approach to the safe disposal of this compound and associated contaminated materials. This procedure is designed to align with general best practices and regulatory requirements; however, always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.[6][7]

Step 1: Waste Segregation

Proper segregation is the most critical step in chemical waste management.[8]

  • Designated Waste Stream: this compound waste must be disposed of as halogenated organic waste .[3][9]

  • No Mixing: Do not mix this compound waste with non-halogenated chemical waste, non-hazardous laboratory trash, or biological waste.[3][6] Incompatible wastes can lead to dangerous chemical reactions or complicate the disposal process.[10]

Step 2: Containerization

The choice of waste container is crucial for safe storage and transport.[11]

  • Material Compatibility: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. High-density polyethylene (HDPE) containers are generally suitable.

  • Secure Closure: The container must have a secure, screw-top cap to prevent spills and evaporation.[5]

  • Condition: Ensure the container is in good condition, free from cracks or damage.[8]

Step 3: Labeling

Accurate and thorough labeling is a regulatory requirement and essential for safety.[3][6]

  • "Hazardous Waste": The container must be clearly labeled with the words "Hazardous Waste."[6]

  • Full Chemical Name: Include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[5]

  • Concentration and Quantity: Estimate and record the concentration and quantity of the waste.

  • Associated Hazards: List the relevant hazards, such as "Acute Toxicity" and "Irritant."[6]

  • Researcher Information: Include the name of the principal investigator or laboratory manager.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near the point of generation.[10][12]

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a chemical fume hood or a secondary containment bin.[6][10]

  • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment to prevent the spread of spills.[7]

  • Incompatible Materials: Ensure the storage area is away from incompatible materials.[10]

Step 5: Disposal of Contaminated Materials and Empty Containers

  • Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent materials from spill cleanups, must be collected in a separate, clearly labeled hazardous waste container for solid halogenated organic waste.[9]

  • Empty Containers: An "empty" container of this compound must be handled as hazardous waste unless it has been triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[7] For highly toxic chemicals, the first three rinses must be collected. Given that this compound is harmful if swallowed, it is best practice to collect at least the first rinse.

Step 6: Arranging for Waste Pickup

  • Institutional EHS: Once the waste container is full (do not overfill, a general guideline is to 90% capacity) or when your experiments are complete, arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[6][11]

  • Follow Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup.[6]

  • Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[6][8]

Spill Management

In the event of a spill, prompt and appropriate action is crucial.

  • Small Spills: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[9] Collect the contaminated absorbent material into a sealed container, label it as hazardous waste containing this compound, and dispose of it according to the procedures outlined above.[9]

  • Large Spills: For larger spills, or if you are uncertain about how to proceed, evacuate the area and contact your institution's EHS for assistance.[9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Labeled, Leak-Proof, Compatible Container segregate->container labeling Label with 'Hazardous Waste', Full Chemical Name, Hazards, Date container->labeling storage Store in Designated SAA with Secondary Containment labeling->storage pickup Arrange for Pickup via Institutional EHS storage->pickup spill Spill Occurs storage->spill end end pickup->end End of Process small_spill Small Spill: Absorb with Inert Material spill->small_spill Small large_spill Large Spill: Evacuate & Contact EHS spill->large_spill Large spill_disposal Dispose of Contaminated Material as Hazardous Waste small_spill->spill_disposal

References

Essential Safety and Operational Guide for Handling 8-Bromoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the proper use and disposal of 8-Bromoxanthine (CAS No. 10357-68-3), a key reagent in the study of arsenite-inhibited xanthine oxidase. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Chemical Identifier and Properties

PropertyValue
Chemical Name This compound
CAS Number 10357-68-3[1][2][3][4][5][6][7][8][9]
Molecular Formula C5H3BrN4O2[1][2][4][6]
Molecular Weight 231.01 g/mol [1][2][4][6][7]
Appearance Off-White to Pale Beige Solid[4]
Storage Temperature 2-8°C Refrigerator[4] or -20°C[2]

Hazard Identification and Safety Precautions

This compound is classified under the Globally Harmonized System (GHS) with the following hazard identification:

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin SensitizationGHS07WarningH317: May cause an allergic skin reaction[10]
Eye IrritationGHS07WarningH319: Causes serious eye irritation[10]

Due to its classification, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound in a laboratory setting.

Body PartProtectionSpecification
Hands Disposable GlovesNitrile or latex gloves should be worn. Change gloves frequently, especially if they become contaminated.
Body Lab CoatA full-length lab coat, worn closed, is required. Consider a liquid-resistant apron for splash hazards.
Eyes Safety Glasses/GogglesSafety glasses with side shields or chemical splash goggles are mandatory.[10]
Respiratory (If necessary)Use a fume hood to handle the solid compound to avoid dust inhalation.

Operational Plan: Handling and Storage

Receiving and Storage:

Upon receipt, visually inspect the container for any damage or leaks. Store in a tightly sealed container in a refrigerator at 2-8°C or a freezer at -20°C, as recommended by the supplier.[2][4]

Handling Procedures (Weighing and Solution Preparation):

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Engineering Controls: Conduct all manipulations of the solid powder, such as weighing and initial solubilization, within a certified chemical fume hood to prevent inhalation of dust.

  • Weighing: Use a microbalance within the fume hood. Handle the powder carefully to minimize dust generation.

  • Solubilization: this compound is soluble in DMSO and Methanol.[2] Add the solvent slowly to the solid. Ensure the container is securely capped before mixing.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Don_PPE Don Appropriate PPE Prep_Workstation Prepare Fume Hood Don_PPE->Prep_Workstation Weigh Weigh this compound Prep_Workstation->Weigh Solubilize Add Solvent Weigh->Solubilize Mix Cap and Mix Solubilize->Mix Clean Clean Work Area Mix->Clean Doff_PPE Doff PPE Clean->Doff_PPE

Diagram 1: Workflow for Handling this compound.

Spill and Exposure Management

Spill Response:

  • Solid Spill: Moisten spilled material with a suitable solvent (e.g., methanol or DMSO) to prevent dust from becoming airborne. Carefully wipe up the material with an absorbent pad, place it in a sealed container, and dispose of it as chemical waste.

  • Solution Spill: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material into a sealed container for chemical waste disposal.

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

The proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines. It should be disposed of as halogenated organic waste.

Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition and have a secure screw-top cap.

Labeling:

  • The hazardous waste label must include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • The associated hazards (e.g., "Skin Sensitizer," "Eye Irritant").

    • The date the waste was first added to the container.

    • The name of the principal investigator or lab manager.

Storage:

  • Store the sealed waste container in a designated satellite accumulation area, such as a fume hood or a secondary containment bin. Ensure the storage area is away from incompatible materials.

Disposal Request:

  • Once the container is full or the experiment is complete, arrange for disposal through your institution's EHS department. Follow their specific procedures for requesting a waste pickup. Do not dispose of this compound down the drain or in regular trash.

Disposal_Plan cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal Segregate Segregate as Halogenated Organic Waste Containerize Use Designated Leak-Proof Container Segregate->Containerize Label Label with Chemical Name, Hazards, and Date Containerize->Label Store Store in Satellite Accumulation Area Label->Store Request_Pickup Request EHS Waste Pickup Store->Request_Pickup No_Drain Do NOT Dispose Down Drain

Diagram 2: Logical Flow for the Disposal of this compound Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromoxanthine
Reactant of Route 2
Reactant of Route 2
8-Bromoxanthine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.